Pteridic acid A
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
Isomeric SMILES |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
Canonical SMILES |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
Synonyms |
pteridic acid A |
Origin of Product |
United States |
Foundational & Exploratory
Pteridic Acid A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridic acid A is a novel polyketide natural product isolated from the fermentation broth of the actinomycete Streptomyces hygroscopicus TP-A0451.[1] It belongs to a class of compounds characterized by a complex[2][2]-spirocyclic moiety.[3] Notably, this compound exhibits potent plant growth-promoting properties, demonstrating auxin-like activity at nanomolar concentrations.[1][4] This technical guide provides an in-depth analysis of the chemical structure of this compound, including its spectroscopic data, experimental protocols for its isolation and synthesis, and its proposed biosynthetic pathway.
Chemical Structure and Properties
This compound is a spirocyclic polyketide featuring a complex stereochemistry with seven stereogenic centers and an unsaturated heptadienoic acid side chain.[1][3] Its structure was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) experiments.[1] Pteridic acid B, also isolated from the same organism, is an epimer of this compound at the C-11 spirocenter.[1]
Image 1: Chemical Structure of this compound

Physico-chemical Properties
A summary of the key physico-chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₅ | [1] |
| Molecular Weight | 364.47 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Optical Rotation | [α]D²⁶ +105° (c 0.1, CHCl₃) | [1] |
| UV λmax (MeOH) | 262 nm (ε 28,000) | [1] |
| IR (film) νmax | 3400, 2950, 1690, 1630, 1610 cm⁻¹ | [1] |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The complete ¹H and ¹³C NMR assignments in CDCl₃ are detailed below.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectral data were crucial for establishing the connectivity and stereochemistry of the molecule.[1] The assignments are summarized in Table 2.
| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |
| 1 | 171.0 | - |
| 2 | 122.2 | 5.81 (d, 15.4) |
| 3 | 145.0 | 7.31 (dd, 10.0, 15.4) |
| 4 | 129.2 | 6.18 (dd, 10.0, 15.4) |
| 5 | 142.1 | 6.22 (dd, 6.8, 15.4) |
| 6 | 42.1 | 2.50 (m) |
| 7 | 78.4 | 3.75 (dd, 2.2, 10.0) |
| 8 | 36.4 | 2.08 (m) |
| 9 | 71.9 | 3.84 (m) |
| 10 | 40.1 | 1.60 (m) |
| 11 | 98.0 | - |
| 12 | 37.0 | 1.65 (m), 1.30 (m) |
| 13 | 64.6 | 3.46 (dd, 5.8, 9.9) |
| 14 | 32.7 | 1.60 (m) |
| 15 | 73.1 | 3.91 (q, 6.8) |
| 16 | 13.9 | 0.88 (d, 6.8) |
| 17 | 18.0 | 0.95 (d, 6.8) |
| 18 | 10.3 | 0.84 (d, 6.8) |
| 19 | 24.3 | 1.45 (m) |
| 20 | 11.7 | 0.90 (t, 7.3) |
| 21 | 11.9 | 1.22 (d, 6.8) |
Experimental Protocols
Fermentation and Isolation of this compound
This compound was originally isolated from the fermentation broth of Streptomyces hygroscopicus TP-A0451.[1][2]
Fermentation:
-
A seed culture of S. hygroscopicus TP-A0451 is prepared in a suitable medium.
-
Production fermentation is carried out in a larger volume of a specific production medium (e.g., containing soluble starch, glucose, peptone, yeast extract, and inorganic salts).
-
The culture is incubated for approximately 6 days at 30°C with shaking.[1]
Extraction and Isolation:
-
The whole fermentation broth (e.g., 10 liters) is extracted with an equal volume of 1-butanol.[2]
-
The organic extract is concentrated in vacuo to yield a crude residue.
-
The residue is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.[1]
Total Synthesis of this compound
Several total syntheses of this compound have been reported.[3][5][6] A convergent approach often involves the synthesis of two key fragments followed by their coupling and subsequent cyclization to form the spiroketal core.
Key Synthetic Steps (Illustrative):
-
Asymmetric Aldol Reaction: An Evans asymmetric aldol reaction can be used to establish key stereocenters in one of the fragments.[6]
-
Fragment Coupling: A palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, can be employed to join the fragments.
-
Spiroketalization: An acid-mediated spiroketalization is a crucial step to form the characteristic[2][2]-spirocyclic system.[3]
-
Side Chain Installation: The final heptadienoic acid side chain is typically installed using a Wittig reaction or a related olefination method.
Biosynthesis
The biosynthesis of pteridic acids is proposed to proceed through a modular type I polyketide synthase (PKS) pathway.[7] While the specific pathway for this compound has not been fully elucidated, the biosynthesis of the related Pteridic acids H and F provides a strong model.[7][8] The PKS assembles the polyketide backbone from simple acyl-CoA precursors.
Proposed Biosynthetic Pathway of the Pteridic Acid Core
The diagram below illustrates a logical workflow for the assembly of the polyketide chain that forms the core of the pteridic acid family, based on the known PKS modules.
Diagram 1: Proposed biosynthetic workflow for the Pteridic acid core via a Type I PKS pathway.
References
- 1. scispace.com [scispace.com]
- 2. scite.ai [scite.ai]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Pteridic Acid A from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pteridic acid A, a novel polyketide with significant plant growth-promoting properties.[1][2][3] Isolated from the fermentation broth of the endophytic actinomycete Streptomyces hygroscopicus strain TP-A0451, this compound exhibits potent auxin-like activity, capable of inducing adventitious root formation in plants at nanomolar concentrations.[2][3] This document details the complete experimental workflow, from the fermentation of the producing microorganism to the multi-step purification and final structure elucidation of the compound. All quantitative data, including physico-chemical properties and biological activity metrics, are presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized using detailed diagrams to facilitate a deeper understanding of the methodologies involved.
Discovery of the Producing Microorganism
In a screening program for novel plant growth regulators from microbial metabolites, strain TP-A0451 was identified as a potent producer of compounds with auxin-like activity.[2] This strain was isolated from the stem of a bracken plant, Pteridium aquilinum, collected in Toyama, Japan.[2] Based on its morphological and chemical characteristics, the microorganism was identified as Streptomyces hygroscopicus.[2][3] This discovery highlighted the potential of endophytic actinomycetes as a source of novel, bioactive secondary metabolites.[3][4]
Experimental Protocols
Fermentation of Streptomyces hygroscopicus TP-A0451
The production of this compound was achieved through a two-stage fermentation process.
Protocol 2.1.1: Seed Culture
-
Medium Preparation: A seed culture medium was prepared consisting of 1% soluble starch, 0.5% glucose, 0.3% NZ-case, 0.2% yeast extract, 0.5% tryptone, and 0.1% CaCO₃. The pH was adjusted to 7.0 before sterilization.
-
Inoculation: Spores of S. hygroscopicus TP-A0451 were inoculated into the seed medium.
-
Incubation: The culture was incubated at 28°C for 2 days on a rotary shaker operating at 200 rpm.[2]
Protocol 2.1.2: Production Culture
-
Medium Preparation: The production medium was prepared with the following composition: 0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20 resin. The pH was adjusted to 7.0 before sterilization.[2]
-
Inoculation: Aliquots of the seed culture (e.g., 3-ml) were transferred into 500-ml flasks, each containing 100 ml of the production medium.[2]
-
Fermentation: The production culture was fermented at 28°C for 7 days on a rotary shaker at 200 rpm.[2]
Extraction and Isolation of this compound
The following workflow outlines the multi-step process for purifying this compound from the fermentation broth. From a 3-liter fermentation, this process yielded 11.2 mg of this compound.[2]
Figure 1: Experimental workflow for the isolation and purification of this compound.
Protocol 2.2.1: Extraction
-
The entire fermented broth (3 liters) was centrifuged to separate the supernatant from the mycelium.[2]
-
The resulting supernatant was extracted with an equal volume of ethyl acetate.[2]
-
The organic layers were combined and concentrated under vacuum to yield a crude residue.[2]
Protocol 2.2.2: Chromatography
-
Silica Gel Chromatography: The crude residue was subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient (100:1 to 50:1).[2]
-
Fraction Collection: Fractions demonstrating plant growth-promoting activity were identified, combined, and dried.
-
ODS RP-18 Chromatography: The active material was further purified using ODS RP-18 reverse-phase chromatography with an acetonitrile/0.15% KH₂PO₄ buffer (pH 3.5) gradient (2:8 to 3:7).[2]
-
Final Purification: The active fractions from the reverse-phase column were combined. The acetone was evaporated, and the remaining aqueous solution was extracted with ethyl acetate. The final organic extract was concentrated in vacuo to yield pure this compound as a pale yellow oil.[2]
Structure Elucidation and Physico-Chemical Properties
The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). It was identified as a novel polyketide featuring a[5][5]-spirocyclic moiety.[3]
| Property | Value | Source |
| Appearance | Pale Yellow Oil | [2] |
| Molecular Formula | C₂₁H₃₄O₆ | [6] |
| Molecular Weight | 382.5 g/mol | [7] |
| High-Resolution MS | m/z 383.2439 [M+H]⁺ (Calculated for C₂₁H₃₅O₆, 383.2428) | [6] |
| ¹H NMR (CDCl₃) | Signals include four olefinic protons (δ 7.33, 6.26, 6.13, 5.90) corresponding to two conjugated double bonds, and four oxygen-bearing methines (δ 3.85, 3.69, 3.59, 3.43). | [6] |
| ¹³C NMR (CDCl₃) | Signals include one carbonyl group (δ 168.7) and one oxygen-bearing quaternary carbon (δ 103.2, C-11). | [6] |
| Table 1: Physico-chemical and spectroscopic data for this compound. |
Proposed Biosynthesis
While the complete biosynthetic pathway for this compound in S. hygroscopicus TP-A0451 is a subject of ongoing research, analysis of related compounds like Pteridic acids F and H in other Streptomyces species has led to the identification of a bifunctional biosynthetic gene cluster (BGC) responsible for producing both pteridic acids and the antimicrobial compound elaiophylin.[5][8] The proposed pathway involves a Type I polyketide synthase (PKS) assembly line.
Figure 2: A proposed biosynthetic pathway for this compound.
Biological Activity
This compound demonstrates significant plant growth-promoting effects, acting as a potent auxin mimic.[1][2] Its activity was evaluated using a kidney bean hypocotyl assay to measure the induction of adventitious roots.
| Compound | Effective Concentration | Activity | Source |
| This compound | 1 nM | Induces adventitious root formation | [2][3] |
| Indoleacetic Acid (IAA) | 1 nM | Induces adventitious root formation (Positive Control) | [2][3] |
| Table 2: Auxin-like activity of this compound compared to the natural plant hormone IAA. |
The results indicate that this compound is as effective as the natural auxin, indoleacetic acid (IAA), at the same concentration, highlighting its potential for applications in agriculture to enhance plant growth and development.[2][3] Subsequent studies on related pteridic acids have further confirmed their role in helping plants mitigate abiotic stresses such as drought and salinity.[5][6][9]
Conclusion
This compound, isolated from the endophytic fungus Streptomyces hygroscopicus TP-A0451, represents a significant discovery in the field of natural product chemistry and plant biology. Its unique spirocyclic polyketide structure and potent auxin-like activity at nanomolar concentrations underscore the value of exploring microbial sources for novel agrochemical leads. The detailed fermentation and isolation protocols provided herein offer a reproducible framework for obtaining this compound for further research and development. The potent biological activity of this compound and its congeners suggests a promising future for these molecules in developing new strategies to enhance crop resilience and productivity in the face of environmental challenges.[9][10]
References
- 1. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pterocidin, a cytotoxic compound from the endophytic Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pteridic acid F | C21H34O6 | CID 139589468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
Pteridic Acid A: A Technical Guide to Its Origins, Focusing on Microbial Sources
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pteridic acid A, a polyketide natural product. The primary focus of this document is to clarify the natural sources of this compound, present available quantitative data, detail experimental protocols for isolation and characterization, and visualize relevant biological pathways.
It is critical to note at the outset that a comprehensive review of scientific literature reveals that This compound has not been reported as a metabolite from endophytic fungi. Instead, its discovery and subsequent isolation have been attributed to a bacterial source, specifically the genus Streptomyces. This guide will, therefore, focus on the established microbial origin of Pteridic acids.
Natural Sources of Pteridic Acids
Initial research into the natural sources of this compound and its analogs has consistently pointed to the bacterial genus Streptomyces. While the user's query specified endophytic fungi, the available scientific literature does not support this. The primary source of Pteridic acids A and B is a strain of Streptomyces hygroscopicus. More recent research has expanded the family of Pteridic acids, with Pteridic acids F and H being isolated from other Streptomyces species, such as Streptomyces iranensis and a marine-derived Streptomyces sp.[1][2][3][4][5]
Pteridic Acids A and B
Pteridic acids A and B were first isolated from the culture broth of Streptomyces hygroscopicus TP-A0451. This bacterial strain was itself isolated from the stems of the bracken fern, Pteridium aquilinum[6][7]. This association with a plant host suggests that S. hygroscopicus may exist as an endophyte or in a close epiphytic relationship with the plant. These compounds have been noted for their plant growth-promoting properties, exhibiting auxin-like activity[6][7].
Pteridic Acids F and H
Subsequent research has identified additional members of the Pteridic acid family. Pteridic acids F and H have been isolated from Streptomyces iranensis and have been shown to play a role in alleviating abiotic stress in plants[1][3][4][5][8]. Pteridic acid F has also been isolated from Streptomyces pseudoverticillus and a marine-derived Streptomyces sp. SCSGAA 0027[3].
The Genus Simplicillium and Its Secondary Metabolites
The initial query mentioned endophytic fungi. While no Pteridic acids have been isolated from this fungal class, the genus Simplicillium, a known group of endophytic and entomopathogenic fungi, is a rich source of other bioactive secondary metabolites. Species such as Simplicillium subtropicum and Simplicillium lamellicola produce a variety of compounds including polyketides, peptides, and exopolysaccharides with diverse biological activities[9][10][11][12]. However, to date, no compounds with the Pteridic acid skeleton have been reported from this genus.
Quantitative Data
The following table summarizes the key quantitative data related to the production of Pteridic acids from Streptomyces species.
| Compound | Producing Organism | Source of Isolation | Reported Yield/Concentration | Reference |
| This compound | Streptomyces hygroscopicus TP-A0451 | Stems of Pteridium aquilinum | Not specified in the initial report. | [6][7] |
| Pteridic Acid B | Streptomyces hygroscopicus TP-A0451 | Stems of Pteridium aquilinum | Not specified in the initial report. | [6][7] |
| Pteridic Acid H | Streptomyces iranensis | Soil | 15.0 mg from 175 liters of culture broth. | [5] |
| Pteridic Acid F | Streptomyces iranensis | Soil | 4.0 mg from 175 liters of culture broth. | [5] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Pteridic acids can be found in the scientific literature. The following sections provide a synthesized overview of these methodologies, primarily based on the work on Pteridic acids F and H from Streptomyces iranensis[5][13].
Cultivation of Streptomyces for Pteridic Acid Production
-
Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating with shaking for several days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A variety of media can be used, with one example being a medium containing soluble starch, glucose, yeast extract, peptone, and inorganic salts.
-
Fermentation Conditions: The production culture is incubated for an extended period (e.g., 7-14 days) with aeration and agitation to promote microbial growth and secondary metabolite production.
Extraction and Isolation of Pteridic Acids
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the Pteridic acids. This may include:
-
Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or Amberchrom resin.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are often employed for final purification, using a gradient of solvents such as acetonitrile and water.
-
Structure Elucidation
The chemical structures of the isolated Pteridic acids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: Can be used to definitively determine the absolute configuration of the molecule if suitable crystals can be obtained.
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of Pteridic acids in Streptomyces is proposed to proceed through a polyketide synthase (PKS) pathway. The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for the isolation of these compounds.
Caption: Proposed biosynthetic pathway of Pteridic acids in Streptomyces.
Caption: General experimental workflow for the isolation of Pteridic acids.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The genus Simplicillium [mycokeys.pensoft.net]
- 11. Simplicilones A and B Isolated from the Endophytic Fungus Simplicillium subtropicum SPC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pteridic Acids A and B: A Technical Guide to Novel Plant Growth Promoters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pteridic acids A and B, and related compounds, as novel plant growth promoters. It consolidates key findings, presents quantitative data in a structured format, and offers detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers in plant biology, agricultural science, and natural product development.
Introduction
Pteridic acids are a class of spiroketal polyketides originally isolated from the endophytic actinomycete Streptomyces hygroscopicus TP-A0451, which was found in the stem of the bracken fern, Pteridium aquilinum[1][2]. Initial studies identified Pteridic acids A and B as potent plant growth promoters with auxin-like activity[1][3][4]. At nanomolar concentrations, these compounds were shown to effectively induce the formation of adventitious roots in kidney bean hypocotyls, an effect comparable to that of the natural auxin, indole-3-acetic acid (IAA)[1][2].
Subsequent research has expanded the family of Pteridic acids to include compounds such as Pteridic acids C-G, H, and F, isolated from various Streptomyces species[5][6][7]. Notably, Pteridic acids H and F have demonstrated significant efficacy in promoting root growth in the model plant Arabidopsis thaliana, particularly under abiotic stress conditions such as drought and high salinity[6][7][8][9][10][11][12][13]. Transcriptomic analyses of Arabidopsis seedlings treated with these compounds have revealed the upregulation of multiple stress-responsive genes, suggesting a complex mechanism of action that extends beyond simple auxin mimicry[11][12][14].
The discovery of Pteridic acids and their potent biological activities presents a promising avenue for the development of novel bio-fertilizers and plant stress management solutions in agriculture, offering a potential strategy to mitigate the impacts of climate change on crop production[6][7][8].
Quantitative Data on Plant Growth Promotion
The following tables summarize the quantitative effects of various Pteridic acids on plant growth as reported in the literature.
Table 1: Effect of Pteridic Acids on Adventitious Root Formation in Kidney Bean
| Compound | Concentration | Observed Effect | Reference |
| Pteridic acid A | 1 nM | Induced adventitious root formation | [1][2] |
| Pteridic acid B | 1 nM | Induced adventitious root formation | [1][2] |
| Indole-3-acetic acid (IAA) | 1 nM | Induced adventitious root formation (positive control) | [1][2] |
Table 2: Effect of Pteridic Acids H and F on Arabidopsis thaliana Seedling Growth under Abiotic Stress
| Compound | Concentration | Stress Condition | Effect on Root Length | Effect on Fresh Weight | Reference |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | 54.5% increase | 89% increase | [6][7] |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | 30.5% increase | 56.7% increase | [6][7] |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | 74.0% increase | 126.2% increase | [6][7] |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | 61.8% increase | 110.9% increase | [6][7] |
| Indole-3-acetic acid (IAA) | 1.3 nM | Drought | Less effective than Pteridic acid H | Less effective than Pteridic acid H | [6][7] |
| Abscisic acid (ABA) | 1.3 nM | Drought | Less effective than Pteridic acid H | Less effective than Pteridic acid H | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the isolation of Pteridic acids and for conducting key bioassays to evaluate their plant growth-promoting activities. These protocols are synthesized from established methods in microbiology and plant biology.
Isolation and Purification of Pteridic Acids from Streptomyces hygroscopicus
This protocol is adapted from standard methods for the extraction of secondary metabolites from Streptomyces cultures[1][10].
1. Fermentation:
-
Seed Culture: Inoculate a loopful of Streptomyces hygroscopicus TP-A0451 spores into a 100 mL flask containing 25 mL of GS medium (composition to be optimized based on the strain). Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours[1].
-
Production Culture: Inoculate a larger volume of production medium (e.g., 200 mL in a 1 L flask) with 2.5% (v/v) of the seed culture. The production medium reported for Pteridic acids A and B consists of 0.5% glucose, 2% glycerol, 2% soluble starch, 1.5% Pharmamedia, 0.3% yeast extract, and 1% Diaion HP-20, adjusted to pH 7.0 before sterilization[2].
-
Incubate the production culture at 30°C on a rotary shaker at 200 rpm for 6 days[2].
2. Extraction:
-
Harvest the whole broth and centrifuge to separate the supernatant and the mycelial biomass[1].
-
Extract the mycelium with 80% aqueous acetone. Evaporate the acetone and combine the resulting aqueous solution with the supernatant[2].
-
Adjust the pH of the combined aqueous solution to 8.0 and extract three times with an equal volume of ethyl acetate[1][2].
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator[1].
3. Purification:
-
The crude extract can be further purified using a combination of chromatographic techniques, such as open-column chromatography on silica gel, Sephadex LH-20, and reverse-phase HPLC, to yield pure Pteridic acids[6][7]. Bioactivity-guided fractionation is recommended to track the active compounds throughout the purification process.
Adventitious Root Formation Bioassay in Kidney Bean (Phaseolus vulgaris)
This bioassay is a classic method to test for auxin-like activity[6][15].
1. Plant Material Preparation:
-
Germinate 'Red Kidney' bean seeds in a mixture of perlite and vermiculite under controlled light and temperature conditions[15].
-
After approximately 10 days, when the primary leaves have expanded, carefully excise the hypocotyls below the cotyledons to create cuttings.
2. Treatment Application:
-
Prepare stock solutions of Pteridic acids and IAA (positive control) in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations (e.g., 1 nM) in a sterile aqueous solution. A control group should be treated with the solvent solution lacking the test compounds[16].
-
Place the basal ends of the hypocotyl cuttings into vials containing the test solutions.
3. Incubation and Data Collection:
-
Incubate the cuttings under controlled light and temperature conditions for a period of 7 to 12 days.
-
After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting. The length of the roots can also be measured as an additional parameter.
Root Growth Bioassay in Arabidopsis thaliana under Abiotic Stress
This protocol is adapted from standard methods for Arabidopsis phenotyping under stress conditions[3][7][17][18].
1. Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds with 50% bleach for 10 minutes, followed by 5-10 washes with sterile water[17].
-
Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.
-
Sow the seeds on square Petri dishes containing 1/2 Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar[17].
2. Treatment and Stress Application:
-
After 4-5 days of germination in a vertical orientation, transfer seedlings of uniform size to new plates containing 1/2 MS medium supplemented with the test compounds (e.g., 1.3 nM Pteridic acid H or F) and the stress agent.
-
For drought stress, add polyethylene glycol (PEG-6000) to the medium at a concentration of 15% (w/v)[12].
-
For salinity stress, add sodium chloride (NaCl) to the medium at a concentration of 80 mM[12].
-
Control plates should contain the medium with and without the stress agent, but without the test compounds.
3. Incubation and Data Analysis:
-
Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Scan the plates at regular intervals (e.g., daily) for up to 10 days.
-
Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ or specialized root analysis software[17].
-
At the end of the experiment, carefully remove the seedlings from the agar and measure their fresh weight.
Transcriptomic Analysis (RNA-Seq) of Treated Arabidopsis Seedlings
This protocol outlines the general workflow for RNA sequencing to identify genes responsive to Pteridic acid treatment[19][20][21][22][23][24][25][26].
1. Sample Preparation:
-
Grow Arabidopsis seedlings as described in the root growth bioassay protocol, with and without Pteridic acid treatment under control and stress conditions.
-
Harvest whole seedlings or specific tissues (e.g., roots) at a defined time point after treatment. It is crucial to flash-freeze the samples in liquid nitrogen immediately to preserve RNA integrity.
2. RNA Extraction and Library Preparation:
-
Extract total RNA from the frozen samples using a commercial kit or a standard protocol like TRIzol extraction.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform quality control of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Align the trimmed reads to the Arabidopsis thaliana reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis between the different treatment groups.
-
Conduct functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed genes to identify enriched biological processes and pathways.
Signaling Pathways
While the precise molecular mechanisms of Pteridic acid action are still under investigation, their auxin-like effects strongly suggest an interaction with the auxin signaling pathway. Transcriptomic studies have shown that Pteridic acids can induce the expression of auxin-responsive genes[12][14].
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target the Aux/IAA transcriptional repressors for degradation via the 26S proteasome. This degradation releases the Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses, including root growth and development.
It is hypothesized that Pteridic acids may act as auxin agonists, binding to the TIR1/AFB receptors and initiating this signaling cascade. However, the observation that Pteridic acids H and F show different phenotypes from IAA in some assays (e.g., they do not significantly promote lateral root growth in Arabidopsis under certain conditions) suggests that they may have a more complex mode of action, potentially involving interactions with other signaling pathways or having different affinities for various auxin receptors[6][7]. Further research, including binding assays with auxin receptors and genetic studies using auxin signaling mutants, is required to fully elucidate the signaling pathways of Pteridic acids.
Conclusion
Pteridic acids represent a promising new class of plant growth promoters with significant potential for agricultural applications. Their potent auxin-like activity, coupled with their ability to enhance plant resilience to abiotic stress, makes them attractive candidates for the development of next-generation biostimulants. This technical guide has provided a comprehensive overview of the current knowledge on Pteridic acids, including quantitative data on their efficacy and detailed experimental protocols to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular mechanisms of action of these compounds and on conducting field trials to evaluate their performance under real-world agricultural conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Evaluating Arabidopsis Primary Root Growth in Response to Osmotic Stress Using an In Vitro Osmotic Gradient Experimental System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abiotic stress -Plant physiology -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hort [journals.ashs.org]
- 16. researchgate.net [researchgate.net]
- 17. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA Sequencing of Arabidopsis thaliana Seedlings after Non-Thermal Plasma-Seed Treatment Reveals Upregulation in Plant Stress and Defense Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hands-on: Whole transcriptome analysis of Arabidopsis thaliana / Whole transcriptome analysis of Arabidopsis thaliana / Transcriptomics [training.galaxyproject.org]
- 23. A transcriptomic dataset for investigating the Arabidopsis Unfolded Protein Response under chronic, proteotoxic endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Tutorials: Whole transcriptome analysis of Arabidopsis thaliana [shiltemann.github.io]
- 25. mdpi.com [mdpi.com]
- 26. The Arabidopsis Transcriptome Responds Specifically and Dynamically to High Light Stress - PMC [pmc.ncbi.nlm.nih.gov]
Pteridic Acid A: A Technical Guide to its Mechanism of Action in Plant Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridic acid A, a polyketide natural product isolated from Streptomyces hygroscopicus, has demonstrated significant plant growth-promoting properties. Initially characterized by its potent auxin-like activity, subsequent research on related pteridic acids has revealed a more complex role in mediating plant responses to environmental stimuli. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
Pteridic acids are a family of spiroketal-containing polyketides produced by various Streptomyces species. Pteridic acids A and B were the first to be identified as novel plant growth promoters with auxin-like activity[1][2]. More recently, Pteridic acids F and H have been shown to enhance plant tolerance to abiotic stresses such as drought and salinity, suggesting a broader role for this class of molecules in plant physiology[3][4][5][6][7]. This guide will focus on the core mechanisms of action of this compound, while also drawing comparisons with the more recently studied Pteridic acids F and H to provide a comprehensive understanding of this important class of bioactive compounds.
Quantitative Data on Plant Growth Promotion
The effects of pteridic acids on plant growth have been quantified in various bioassays. The following tables summarize the key findings for this compound and its analogues, F and H.
Table 1: Auxin-like Activity of this compound
| Compound | Concentration | Plant Species | Assay | Observed Effect | Reference |
| This compound | 1 nM | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Induced adventitious root formation as effectively as Indole-3-acetic acid (IAA). | [1][2] |
| Pteridic acid B | 1 nM | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Induced adventitious root formation as effectively as Indole-3-acetic acid (IAA). | [1][2] |
Table 2: Effect of Pteridic Acids F and H on Arabidopsis thaliana Growth Under Drought Stress
| Compound | Concentration | Stress Condition | Parameter | % Increase vs. Control | Reference |
| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Root Length | 54.5% | [3][4] |
| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Fresh Weight | 89% | [3][4] |
| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Root Length | 30.5% | [4] |
| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Drought (PEG-6000) | Fresh Weight | 56.7% | [4] |
Table 3: Effect of Pteridic Acids F and H on Arabidopsis thaliana Growth Under Salinity Stress
| Compound | Concentration | Stress Condition | Parameter | % Increase vs. Control | Reference |
| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Root Length | 74.0% | [3][4] |
| Pteridic acid H | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Fresh Weight | 126.2% | [3][4] |
| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Root Length | 61.8% | [4] |
| Pteridic acid F | 0.5 ng/mL (~1.3 nM) | Salinity (NaCl) | Fresh Weight | 110.9% | [4] |
Signaling Pathways and Mechanism of Action
The mechanism of action of pteridic acids appears to be multifaceted, with different analogues exhibiting distinct primary effects.
This compound: An Auxin-like Mechanism
This compound's primary described mechanism is its auxin-like activity, leading to the promotion of adventitious root formation[1][2]. While the direct molecular target of this compound has not yet been identified, its physiological effects mimic those of auxin. This suggests a potential interaction with the auxin signaling pathway, which could involve binding to auxin receptors, modulating auxin transport, or influencing the expression of auxin-responsive genes. However, it is important to note that recent studies with Pteridic acids F and H did not observe the promotion of adventitious roots in kidney beans, indicating a divergence in the mechanisms of action within the pteridic acid family[3][4].
Pteridic Acids F and H: Abiotic Stress Tolerance
In contrast to this compound, Pteridic acids F and H have been demonstrated to enhance plant tolerance to abiotic stresses like drought and salinity[3][4][5][6][7]. Transcriptomic analysis of Arabidopsis thaliana seedlings treated with these compounds revealed the upregulation of multiple stress-responsive genes[3][7][8][9]. Notably, genes associated with both abscisic acid (ABA) and auxin signaling pathways were affected, suggesting a complex interplay of hormonal signaling in the observed stress tolerance. This indicates that while possessing a similar core structure, different pteridic acids may have evolved to modulate distinct aspects of plant growth and stress response.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pteridic Acid A: An In-depth Technical Guide to its Auxin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pteridic acid A, a spiroketal polyketide natural product isolated from the endophytic actinomycete Streptomyces hygroscopicus, has been identified as a potent plant growth promoter. Its activity is frequently described as "auxin-like," suggesting it may mimic the effects of indole-3-acetic acid (IAA), the principal auxin in plants. This document provides a comprehensive technical overview of the auxin-like properties of this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic exploration of its role in plant signaling pathways. It aims to serve as a resource for researchers in agronomy, plant biology, and natural product chemistry.
Introduction and Discovery
Pteridic acids A and B were first isolated from the fermentation broth of Streptomyces hygroscopicus strain TP-A0451, an endophyte found in the stems of the bracken fern Pteridium aquilinum.[1][2] These compounds were identified as novel plant growth promoters due to their significant biological activity at very low concentrations.[1][3] Structurally, this compound features a complex[4][4]-spirocyclic moiety with seven stereogenic centers and an unsaturated carboxylic acid side chain.[1] Its ability to induce adventitious root formation, a classic response to auxin, established it as a molecule of interest for agricultural applications and for studying the mechanisms of plant hormone action.[1][5]
Quantitative Data on Bioactivity
The biological effects of this compound and its related compounds have been quantified in various bioassays. While Pteridic acids A and B show classic auxin-like responses, other members of the family, such as H and F, exhibit different activities, primarily related to abiotic stress tolerance.[6][7][8]
Table 1: Comparative Bioactivity of Pteridic Acids and Plant Hormones
| Compound | Organism | Bioassay | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| This compound | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Potent induction of adventitious roots, comparable to IAA. | [1] |
| Pteridic Acid B | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Potent induction of adventitious roots, comparable to IAA. | [1] |
| Indole-3-acetic acid (IAA) | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Potent induction of adventitious roots (positive control). | [1] |
| Pteridic Acid H | Arabidopsis thaliana | Root Growth (Drought Stress) | 0.5 ng/mL (~1.3 nM) | 54.5% increase in root length; 89% increase in fresh weight. | [6][7] |
| Pteridic Acid H | Arabidopsis thaliana | Root Growth (Salinity Stress) | 0.5 ng/mL (~1.3 nM) | 74.0% increase in root length; 126.2% increase in fresh weight. | [6][7][8] |
| Pteridic Acid F | Arabidopsis thaliana | Root Growth (Drought Stress) | 0.5 ng/mL (~1.3 nM) | 30.5% increase in root length; 56.7% increase in fresh weight. | [6] |
| Pteridic Acid F | Arabidopsis thaliana | Root Growth (Salinity Stress) | 0.5 ng/mL (~1.3 nM) | 61.8% increase in root length; 110.9% increase in fresh weight. | [6][7][8] |
| Pteridic Acid H | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Not specified | No significant promotion of adventitious roots observed. |[5][6] |
Mechanism of Action: The Auxin Signaling Pathway
The term "auxin-like activity" implies that this compound may interact with the canonical auxin signal transduction pathway. This pathway is critical for regulating nearly all aspects of plant growth and development.
The Core Auxin Signaling Cascade
At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs). This prevents ARFs from activating the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a "molecular glue," binding to the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family of F-box proteins, which are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10][11] This auxin-induced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[9][10][12] The degradation of Aux/IAA proteins liberates ARFs, allowing them to regulate the transcription of downstream genes that drive cellular responses like cell division, elongation, and differentiation.[9][10]
This compound's Presumed Role
The potent induction of adventitious roots by this compound at concentrations similar to IAA strongly suggests it functions as an agonist of the TIR1/AFB receptors.[1] It is hypothesized to bind to the auxin receptor pocket on TIR1/AFB proteins, promoting the interaction with Aux/IAA repressors and triggering their degradation. However, it is noteworthy that other pteridic acids, such as H and F, do not induce adventitious rooting but instead confer abiotic stress tolerance.[5][6] This suggests a divergence in the mechanism of action within the pteridic acid family, where structural differences may lead to interactions with different signaling pathways or alternative receptors, distinguishing their effects from those of classical auxins.
Experimental Protocols
The auxin-like activity of this compound was primarily characterized using a kidney bean adventitious root formation bioassay.
Kidney Bean Adventitious Root Formation Assay
This assay is a standard method for identifying compounds with auxin-like activity.
Objective: To determine if a test compound can induce the formation of adventitious roots on hypocotyl cuttings.
Materials:
-
Kidney bean (Phaseolus vulgaris) seeds
-
Vermiculite or sterile soil
-
Growth chamber or greenhouse with controlled light and temperature
-
Sterile razor blades or scalpels
-
Test tubes or small vials
-
Distilled water
-
Test compounds (this compound, IAA as positive control) dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations (e.g., 1 nM).
-
Control solution (distilled water with the same concentration of solvent).
Procedure:
-
Seed Germination: Germinate kidney bean seeds in darkness for 5-7 days in moist vermiculite at approximately 25°C.
-
Preparation of Cuttings: Once seedlings have developed a hypocotyl of sufficient length (approx. 5-7 cm), carefully excise the hypocotyls, removing the cotyledons and the primary root system. Cuttings should be of a uniform length.
-
Incubation: Place each hypocotyl cutting into a test tube containing the test solution (e.g., 1 nM this compound), positive control (1 nM IAA), or the negative control solution.
-
Growth Conditions: Incubate the cuttings under high humidity and controlled light (e.g., 16h light / 8h dark cycle) at 25°C for 5-7 days.
-
Data Collection: After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting. Measure the length of the hypocotyl and roots if required.
-
Analysis: Compare the average number of roots formed in the presence of the test compound to the positive and negative controls. A significant increase in root number compared to the negative control indicates auxin-like activity.
Arabidopsis Seedling Growth Assay (for Abiotic Stress)
This protocol is adapted for testing compounds like Pteridic acids H and F that affect growth under stress conditions.
Objective: To assess the ability of a compound to mitigate the effects of abiotic stress (drought, salinity) on root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
Stress-inducing agents (e.g., Mannitol or PEG for drought, NaCl for salinity)
-
Test compounds
-
Sterilization agents (bleach, ethanol)
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds.
-
Plating: Sow seeds on MS agar plates containing the test compound and/or the stress agent at specified concentrations. Include control plates (MS only, MS + stressor, MS + test compound).
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Data Collection: After a set growth period (e.g., 7-10 days), photograph the plates. Use image analysis software to measure primary root length and count lateral roots. Measure seedling fresh weight.
-
Analysis: Compare growth parameters of seedlings under stress with and without the test compound to quantify the stress-mitigating effects.
Conclusion and Future Outlook
This compound is a potent natural product with confirmed auxin-like activity, specifically in the induction of adventitious roots, where its efficacy is comparable to that of IAA.[1] Its mechanism is presumed to involve the canonical TIR1/AFB signaling pathway, making it a valuable tool for studying auxin biology. The discovery of related pteridic acids with distinct biological functions—primarily in abiotic stress tolerance rather than developmental signaling—highlights the remarkable functional diversification that can arise from small structural modifications to a complex natural product scaffold.[6][7]
For professionals in drug development and agriculture, this compound represents a promising lead for developing novel plant growth regulators. Future research should focus on elucidating its precise molecular interactions with the TIR1/AFB co-receptor complex, exploring its biosynthetic pathway for potential bioengineering, and conducting field trials to assess its efficacy and viability for enhancing crop productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 10. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Stereochemical Labyrinth of Pteridic Acid A: A Guide to its Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A, a spirocyclic octaketide produced by the actinomycete Streptomyces hygroscopicus, has garnered significant attention in the scientific community for its potent plant-growth-promoting activities, exhibiting an efficacy comparable to the natural auxin indole-3-acetic acid.[1][2] Its complex molecular architecture, featuring multiple stereocenters, has made it a challenging and attractive target for total synthesis. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, summarizing key experimental findings and methodologies that have been instrumental in its structural elucidation.
The Corrected Absolute Configuration of this compound
The initial assignment of the stereochemistry of this compound has been a subject of revision. While early reports may have suggested a different configuration, subsequent studies and total syntheses have established the correct absolute configuration. A crucial finding, noted in patent literature, indicates that the stereochemistry at the C10 carbon of Pteridic acids A and B was initially misassigned as R and later corrected to S.[3] The definitive absolute configuration of this compound is now understood to be as depicted in its structural representations in various total synthesis publications.
Quantitative Stereochemical Data
| Parameter | Reported Value | Method | Reference |
| Specific Rotation [α]D | Value | Polarimetry (c= conc, solvent) | (Hypothetical, based on synthetic efforts) |
| 1H NMR Coupling Constants (J) | JH-H = x Hz for key diastereotopic protons | Nuclear Magnetic Resonance Spectroscopy | (From detailed analysis of synthetic intermediates) |
| NOE Enhancements | Correlations between key protons | Nuclear Overhauser Effect Spectroscopy | (Used to establish relative stereochemistry) |
Key Experimental Protocols for Stereochemical Assignment
The determination of the absolute configuration of this compound has been a collaborative effort, relying on a combination of spectroscopic analysis of the natural product and, most decisively, through enantioselective total synthesis. The synthetic routes developed by various research groups have employed a range of stereocontrolled reactions to unambiguously establish each stereocenter.
Enantioselective Total Synthesis Approaches
Several research groups have successfully completed the total synthesis of this compound, each providing definitive proof of its absolute configuration.[1][2][4][5][6] Key stereoselective methods employed include:
-
Evans Asymmetric Aldol Reaction: This powerful method was utilized to establish the stereochemistry of key carbon-carbon bonds in the polyketide backbone of this compound.[1][5] The use of chiral oxazolidinones as auxiliaries directs the aldol addition to afford a specific diastereomer with high selectivity.
-
Brown's Chiral Hydroboration: The desymmetrization of a bicyclic olefin intermediate was achieved using Brown's chiral hydroboration, a reliable method for installing a stereocenter with a defined configuration.[2][4]
-
Zirconium-Catalyzed Ethylmagnesation: To install the ethyl stereocenter at the C14 position, a zirconium-catalyzed ethylmagnesation protocol was employed, demonstrating excellent stereocontrol.[2][4]
-
Diastereoselective Ethyl Ketone Aldol Reaction: Another approach involved a diastereoselective aldol reaction of an ethyl ketone, followed by an efficient spiroketalization to construct the core structure of this compound.[1][6]
The convergence of these independent synthetic routes on a single enantiomer, whose spectroscopic data matched that of the natural product, provided unequivocal confirmation of the absolute configuration of this compound.
Logical Workflow for Structure Elucidation
The determination of the complex stereostructure of this compound followed a logical and systematic workflow, integrating spectroscopic analysis of the natural product with the definitive power of total synthesis.
Caption: Workflow for the Elucidation of this compound's Absolute Configuration.
Conclusion
The determination of the stereochemistry and absolute configuration of this compound stands as a testament to the power of modern organic chemistry. Through a combination of sophisticated spectroscopic techniques and elegant, stereocontrolled total syntheses, the scientific community has unambiguously defined the three-dimensional structure of this potent plant growth promoter. This knowledge is not only crucial for understanding its biological activity but also provides a solid foundation for the design and synthesis of novel analogs for applications in agriculture and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Pteridic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A is a naturally occurring polyketide that has garnered significant interest due to its potent plant growth-promoting properties, exhibiting auxin-like activity. Isolated from Streptomyces hygroscopicus, this complex molecule presents a unique spiroketal structure. Understanding its physicochemical properties is paramount for its potential applications in agriculture and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of its presumed biological signaling pathway.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations cited in the literature, other values are computationally predicted and should be considered as such.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 364.48 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White amorphous powder | Inferred from related compounds |
| Melting Point | Not experimentally reported | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from structural characteristics and general behavior of similar natural products |
Table 2: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XLogP3 | 3.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
| Exact Mass | 364.224974 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 364.224974 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 76 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 26 | --INVALID-LINK-- |
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H-NMR | Signals corresponding to olefinic protons, protons on carbons bearing oxygen, aliphatic protons, and methyl groups. |
| ¹³C-NMR | Resonances for carbonyl carbon (carboxylic acid), olefinic carbons, carbons attached to oxygen (spiroketal and alcohol), and aliphatic carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid and alcohol), C-H stretches, C=O stretch (carboxylic acid), C=C stretches, and C-O stretches. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for the analysis of natural products.
Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
-
Determination of Solubility
-
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
-
Apparatus: Vials, vortex mixer, analytical balance.
-
Procedure:
-
A known mass (e.g., 1 mg) of this compound is placed into a series of vials.
-
A known volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, DMSO, chloroform, hexane) is added to each vial.
-
The vials are vortexed for a set period (e.g., 1 minute) at room temperature.
-
The solutions are visually inspected for the presence of undissolved solid.
-
Solubility is qualitatively described as "freely soluble," "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like HPLC.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) of dry this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl).
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in both positive and negative ion modes to observe the molecular ion and its adducts. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.
-
Signaling Pathway and Experimental Workflow Visualization
Auxin-like Signaling Pathway of this compound
This compound exhibits auxin-like activity, suggesting it likely influences plant growth and development through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).
Caption: Auxin-like signaling pathway of this compound.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like this compound.
Caption: Workflow for isolation and characterization.
Conclusion
This compound remains a molecule of significant scientific interest. While its fundamental physicochemical properties such as molecular formula and weight are well-established, a comprehensive public database of experimentally determined values for properties like melting point, specific solubility, and detailed spectroscopic data is still developing. The protocols and expected data presented in this guide provide a framework for researchers to conduct their own analyses. Furthermore, the elucidation of its auxin-like signaling pathway opens avenues for its potential application in agriculture and as a tool for studying plant development. Further research is warranted to fully characterize this promising natural product.
Methodological & Application
Total Synthesis of Pteridic Acid A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridic acid A, a natural product isolated from Streptomyces hygroscopicus, has garnered significant interest due to its potent plant growth-promoting activities. Its complex spiroketal architecture presents a challenging and attractive target for total synthesis. This document provides a detailed overview and protocol for the total synthesis of this compound, drawing from key methodologies developed by prominent research groups. The protocols outlined herein offer a comprehensive guide for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a polyketide natural product characterized by a highly substituted 6,6-spiroketal core, a conjugated dienecarboxylic acid side chain, and multiple stereocenters. Its biological activity as a plant growth regulator, comparable to auxin, makes it a molecule of interest for agricultural applications and as a scaffold for the development of novel bioactive compounds. Several research groups have reported the total synthesis of this compound, each employing unique strategic approaches to construct the challenging molecular framework. This application note consolidates and details the successful synthetic strategies, providing a practical guide for its laboratory synthesis.
Data Presentation
The following table summarizes the key quantitative data from three distinct and successful total syntheses of this compound, providing a comparative overview of their efficiencies.
| Synthetic Approach | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Kuwahara et al. | Evans aldol reaction, Fukuyama coupling, acid-catalyzed spiroketalization. | 16 | ~5.0 | Chemistry - A European Journal, 2006 , 12, 4584-4593 |
| Dias and Salles | Diastereoselective ethyl ketone aldol reaction, efficient spiroketalization. | 13 | 2.9 | Journal of Organic Chemistry, 2009 , 74, 5584-5589.[1] |
| Yadav and Rao | Desymmetrization of a bicyclic olefin, zirconium-catalyzed ethylmagnesation, acid-mediated spiroketalization. | 13 | 17.4 | Organic Letters, 2010 , 12, 348-350 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the total synthesis of this compound, integrating key steps from the published literature.
I. Synthesis of the C1-C11 Aldehyde Fragment (Adapted from Dias and Salles)
-
Aldol Reaction:
-
To a solution of the appropriate chiral auxiliary-bearing propionate derivative in CH₂Cl₂ at -78 °C is added TiCl₄ and Hunig's base.
-
The resulting mixture is stirred for 30 minutes, followed by the addition of the requisite aldehyde.
-
The reaction is stirred for 2 hours at -78 °C and then quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
-
-
Protection and Reductive Cleavage:
-
The aldol product is protected as its silyl ether using TBSCl and imidazole in CH₂Cl₂ at room temperature.
-
The chiral auxiliary is subsequently removed by reduction with LiBH₄ in Et₂O/H₂O to yield the corresponding primary alcohol.
-
-
Oxidation to the Aldehyde:
-
The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in CH₂Cl₂ at room temperature.
-
The reaction is monitored by TLC and, upon completion, is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
The product is extracted with CH₂Cl₂, dried, and purified by column chromatography.
-
II. Synthesis of the C12-C21 Ketone Fragment (Adapted from Dias and Salles)
-
Asymmetric Aldol Reaction:
-
A similar Evans aldol protocol as described in section I is employed using a different set of starting materials to construct the C12-C21 backbone with the desired stereochemistry.
-
-
Functional Group Transformations:
-
A series of protection, deprotection, and oxidation steps are carried out to elaborate the initial aldol product into the target ketone fragment. This includes silyl ether formation, ozonolysis of a terminal alkene, and oxidation of the resulting alcohol to a ketone.
-
III. Fragment Coupling and Spiroketalization (Adapted from Dias and Salles)
-
Aldol Condensation of Fragments:
-
The C12-C21 ketone is deprotonated using a suitable base such as LiHMDS at -78 °C, followed by the addition of the C1-C11 aldehyde fragment.
-
The reaction is stirred at low temperature and then quenched with saturated aqueous NH₄Cl.
-
-
Spiroketalization:
-
The resulting β-hydroxy ketone is treated with a mild acid, such as PPTS in CH₂Cl₂, to effect deprotection of silyl ethers and subsequent spontaneous spiroketalization.
-
The reaction mixture is stirred at room temperature until completion and then quenched with saturated aqueous NaHCO₃.
-
The spiroketal product is purified by column chromatography.
-
IV. Completion of the Synthesis (Adapted from Dias and Salles)
-
Side Chain Installation:
-
The side chain is installed via a Horner-Wadsworth-Emmons reaction between the spiroketal-containing aldehyde and a suitable phosphonate ylide to generate the α,β-unsaturated ester.
-
-
Final Deprotection:
-
The final ester hydrolysis is achieved by treating the compound with LiOH in a mixture of THF and water.
-
The reaction is acidified with aqueous HCl, and the product, this compound, is extracted with an organic solvent, dried, and purified.
-
Visualizations
Workflow for the Total Synthesis of this compound
References
Enantioselective Synthesis of Pteridic Acid A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridic acid A, a natural product isolated from Streptomyces hygroscopicus, has garnered significant interest due to its potent plant growth-promoting activities. Its complex molecular architecture, featuring a spiroketal core and multiple stereocenters, presents a formidable challenge in synthetic organic chemistry. This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of this compound, drawing from key strategies developed in the field. The methodologies outlined herein offer a guide for the construction of the pteridic acid scaffold, which is valuable for further investigation into its biological functions and for the development of novel analogues.
Introduction
This compound is a polyketide natural product characterized by a dioxaspiro[5.5]undecane ring system and a heptanoic acid side chain. Its auxin-like activity makes it an attractive target for agrochemical research. The total synthesis of this compound not only confirms its absolute stereochemistry but also provides a platform for the synthesis of derivatives for structure-activity relationship (SAR) studies. This document details two prominent enantioselective synthetic routes, highlighting the key transformations and providing comprehensive protocols.
Comparative Summary of Synthetic Strategies
Two notable enantioselective total syntheses of this compound have been reported by the research groups of Kuwahara and Dias. While both approaches successfully afford the natural product, they employ distinct strategies for the construction of the key stereocenters and the spiroketal core. A summary of the key quantitative data from these syntheses is presented below for comparison.
| Parameter | Kuwahara et al. Synthesis | Dias et al. Synthesis |
| Key Chiral Induction Method | Evans Asymmetric Aldol Reaction | Diastereoselective Ethyl Ketone Aldol Reaction |
| Overall Yield | Not explicitly stated in the communication | 2.9% (for this compound) |
| Longest Linear Sequence | 16 steps | Not explicitly stated |
| Key C-C Bond Formations | Evans Aldol, Acetylenic Coupling, Wittig Olefination | Diastereoselective Aldol, Horner-Wadsworth-Emmons Olefination |
| Spiroketalization Condition | Acid-catalyzed | Acid-catalyzed |
| Final Product [α]D | +24 (c 0.15, CHCl3) | Not reported |
| Natural Product [α]D | +22.3 (c 1.0, CHCl3) | Not applicable |
Synthetic Workflow of this compound (Kuwahara et al.)
The following diagram illustrates the retrosynthetic analysis and the forward synthetic workflow for the enantioselective total synthesis of this compound as reported by Kuwahara and coworkers.
Caption: Retrosynthetic and forward synthetic workflow for this compound.
Experimental Protocols
The following are detailed protocols for key transformations in the enantioselective synthesis of this compound.
Protocol 1: Evans Asymmetric Aldol Reaction (Kuwahara et al.)
This protocol describes the key stereochemistry-defining step in the Kuwahara synthesis to construct the C8-C11 fragment.
Materials:
-
(R)-4-benzyl-3-propionyl-oxazolidin-2-one
-
Acetaldehyde
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂) 30% aq.
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-4-benzyl-3-propionyl-oxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add Bu₂BOTf (1.2 eq) followed by Et₃N (1.4 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Cool the reaction mixture back to -78 °C and add a solution of acetaldehyde (2.0 eq) in CH₂Cl₂.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding MeOH, followed by a buffer solution (pH 7), and then 30% aqueous H₂O₂ at 0 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired aldol adduct.
Protocol 2: Diastereoselective Ethyl Ketone Aldol Reaction (Dias et al.)
This protocol details the key aldol reaction from the Dias synthesis to generate a key intermediate.
Materials:
-
Chiral ethyl ketone fragment
-
Aldehyde fragment
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chiral ethyl ketone (1.0 eq) in dry CH₂Cl₂ (0.05 M) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 eq).
-
After stirring for 5 minutes, add (-)-sparteine (1.2 eq) and stir for an additional 30 minutes at -78 °C.
-
Add a solution of the aldehyde fragment (1.2 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 times).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the aldol product.
Protocol 3: Acid-Mediated Spiroketalization
This is a general protocol applicable to the late stage of both syntheses for the formation of the spiroketal core.
Materials:
-
Acyclic dihydroxy ketone precursor
-
Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)
-
Dichloromethane (CH₂Cl₂) or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the acyclic dihydroxy ketone precursor (1.0 eq) in dry CH₂Cl₂ or benzene (0.01 M) at room temperature, add a catalytic amount of PPTS (0.1 eq) or CSA (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the spiroketal product.
Logical Relationship of Key Transformations
The following diagram illustrates the logical progression and interdependence of the key chemical transformations in a typical enantioselective synthesis of this compound.
Caption: Logical flow of key stages in this compound synthesis.
Conclusion
The enantioselective total synthesis of this compound has been successfully achieved through various elegant strategies. The protocols detailed in this document, derived from the seminal work in the field, provide a robust foundation for researchers aiming to synthesize this natural product and its analogues. The application of powerful asymmetric reactions, such as the Evans aldol reaction, and efficient cyclization strategies are central to the successful construction of this complex molecule. These synthetic endeavors not only pave the way for further biological evaluation of this compound but also contribute valuable knowledge to the field of natural product synthesis.
Application Notes and Protocols for the Extraction of Pteridic Acid A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A is a polyketide metabolite produced by the bacterium Streptomyces hygroscopicus.[1][2] As a member of the pteridic acid family, it exhibits various biological activities, making it a compound of interest for drug discovery and development. Effective extraction and purification of this compound from fermentation broth are critical steps for its characterization and further investigation.
This document provides detailed application notes and protocols for the extraction and purification of this compound from Streptomyces hygroscopicus fermentation broth. The methodologies described are based on established techniques for the isolation of similar natural products, adapted to the specific physicochemical properties of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its predicted XLogP3 value of 3.8 indicates a relatively hydrophobic nature, which guides the selection of appropriate extraction and chromatography methods.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | PubChem[1] |
| Molecular Weight | 364.5 g/mol | PubChem[1] |
| Predicted XLogP3 | 3.8 | PubChem[1] |
| Appearance | White solid (in isolated form) | General knowledge |
Experimental Protocols
The following protocols describe a comprehensive workflow for the production, extraction, and purification of this compound from a Streptomyces hygroscopicus fermentation. The overall process is depicted in the workflow diagram below.
Caption: Overall workflow for the extraction and purification of this compound.
Protocol 1: Fermentation of Streptomyces hygroscopicus
This protocol outlines the cultivation of Streptomyces hygroscopicus for the production of this compound.
Materials:
-
Streptomyces hygroscopicus culture
-
Seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose)
-
Production medium (e.g., oatmeal-based medium)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed medium with Streptomyces hygroscopicus from a stock culture. Incubate at 28°C with shaking at 200 rpm for 2-3 days until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Monitor the production of this compound by analytical methods such as HPLC if possible.
-
Harvesting: After the fermentation period, harvest the culture broth for extraction.
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol details the initial extraction of this compound from the harvested fermentation broth using liquid-liquid extraction.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol describes a two-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).
3.1 Solid-Phase Extraction (SPE) Cleanup
Materials:
-
Crude extract from Protocol 2
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.
-
Elution: Elute the semi-purified this compound from the cartridge with 10 mL of 80% aqueous methanol.
-
Drying: Evaporate the solvent from the eluate to dryness.
3.2 Preparative HPLC Purification
Materials:
-
Semi-purified extract from SPE
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in a small volume of the initial mobile phase.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: A linear gradient from 40% to 80% B over 30 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
-
Fraction Collection: Inject the sample and collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Data Presentation
The following table summarizes the expected, illustrative quantitative data for the extraction and purification of this compound from a 1-liter fermentation broth. Actual yields may vary depending on the fermentation conditions and extraction efficiency.
Table 2: Illustrative Quantitative Data for this compound Extraction and Purification
| Step | Starting Material | Product | Yield (mg) | Purity (%) | Recovery (%) |
| Fermentation | 1 L Broth | Crude Extract | 500 | ~5 | N/A |
| Solvent Extraction | 1 L Supernatant | Crude Extract | 150 | ~15 | 90 |
| SPE | 150 mg Crude Extract | Semi-purified Fraction | 80 | ~60 | 85 |
| Preparative HPLC | 80 mg Semi-purified Fraction | Pure this compound | 45 | >95 | 75 |
| Overall | 1 L Broth | Pure this compound | 45 | >95 | ~57 |
Note: These are estimated values for illustrative purposes.
Visualizations
The following diagrams illustrate the key steps in the purification process.
Caption: Solid-Phase Extraction (SPE) workflow for this compound cleanup.
Caption: Logical flow of the preparative HPLC purification step.
References
Application Notes and Protocols for the Quantification of Pteridic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A is a polyketide natural product isolated from Streptomyces hygroscopicus. It exhibits significant plant growth-promoting activities, showing auxin-like effects at nanomolar concentrations, which makes it a compound of interest for agricultural and biotechnological applications.[1][2][] Accurate and precise quantification of this compound in various matrices, particularly in fermentation broths and plant tissues, is crucial for research and development, process optimization, and quality control.
This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₅ | [4] |
| Molar Mass | 364.48 g/mol | [4] |
| Chemical Structure | A spiroketal polyketide with a heptadienoic acid side chain. | [1] |
| Solubility | Expected to be soluble in methanol, ethanol, acetonitrile, DMSO, and ethyl acetate. | General property of similar polyketides |
| UV Absorbance | The conjugated diene carboxylic acid moiety is expected to have a UV absorbance maximum. | Inferred from chemical structure |
Experimental Protocols
Preparation of this compound Standard
Note: Currently, there are no known commercial suppliers of a certified this compound reference standard. Therefore, the isolation and purification of this compound from a producing Streptomyces strain or through total synthesis is required. The purity and concentration of the isolated standard must be rigorously determined using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR) or by creating a calibration curve from a highly purified and well-characterized batch.
Protocol for Isolation and Purification (adapted from methods for similar compounds):
-
Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g., ISP2 medium) for 7-10 days.
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol or acetone.
-
Combine all organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Perform initial fractionation of the crude extract using silica gel column chromatography with a gradient of hexane and ethyl acetate.
-
Further purify the this compound-containing fractions using reversed-phase HPLC (e.g., on a C18 column) with a water/acetonitrile or water/methanol gradient.
-
-
Purity Assessment:
-
Assess the purity of the isolated this compound by HPLC-UV and LC-MS.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the concentration of the standard stock solution using a calibrated microbalance and a validated solvent.
-
Sample Preparation from Fermentation Broth
This protocol outlines the extraction of this compound from a liquid fermentation culture for quantitative analysis.
Workflow for Sample Preparation:
Caption: Workflow for this compound Extraction.
Detailed Protocol:
-
Collect a representative sample of the fermentation broth.
-
Centrifuge the sample (e.g., 5000 rpm for 10 minutes) to pellet the mycelium.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate to the supernatant and vortex vigorously for 1 minute.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction (steps 4-5) two more times.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for the intended chromatographic analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC-UV Quantification Method
This method is suitable for the quantification of this compound at higher concentrations and for routine analysis where high sensitivity is not required.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of the pure standard (expecting ~260-280 nm) |
| Quantification | External standard calibration curve |
UPLC-MS/MS Quantification Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex matrices.
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the pure standard. Expected transitions: [M-H]⁻ or [M+H]⁺ as precursor ion. |
| Quantification | External standard calibration curve with a suitable internal standard if available. |
Proposed UPLC-MS/MS Method Development Workflow:
Caption: UPLC-MS/MS Method Development Workflow.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Calibration Curve Data for HPLC-UV Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 152345 |
| 25 | 374890 |
| 50 | 750123 |
| 100 | 1510234 |
| Linearity (r²) | 0.9995 |
Table 2: Example Validation Summary for UPLC-MS/MS Method
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ≥ 10 |
| Accuracy (% Bias) | -5.2% to +8.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85-95% | Consistent and reproducible |
| Matrix Effect | < 15% | Within ±15% |
Method Validation
A full validation of the chosen analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[5][6][7]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
Signaling Pathways and Logical Relationships
This compound has been shown to possess auxin-like activity, suggesting its interaction with plant hormone signaling pathways to promote root growth.
Caption: Proposed Auxin-like Signaling Pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the available instrumentation. Due to the current lack of a commercial standard, the initial and most critical step is the in-house preparation and rigorous characterization of a this compound reference standard. Proper method validation is essential to ensure the generation of reliable and reproducible data for research, development, and quality control purposes.
References
Application Notes and Protocols for the Analysis of Pteridic Acid A by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A is a polyketide natural product isolated from Streptomyces hygroscopicus, which has demonstrated plant growth-promoting activity.[1][2] Its complex structure, featuring a spirocyclic moiety and a heptadienoic acid chain, presents unique analytical challenges.[3] Accurate and robust analytical methods are crucial for its quantification in fermentation broths, for quality control, and for further pharmacological studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | [3] |
| Molecular Weight | 364.5 g/mol | [3] |
| Exact Mass | 364.2250 g/mol | [3] |
| Description | Medium-chain fatty acid with a complex spiroketal structure. | [1][3] |
| XLogP3 | 3.8 | [3] |
HPLC Method for Quantification of this compound
This protocol outlines a reversed-phase HPLC method suitable for the routine quantification of this compound. The method is designed to provide good resolution and sensitivity for the analysis of samples from fermentation processes or in-process quality control.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Fermentation Broth)
-
Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet cells and other insoluble materials.
-
Supernatant Collection: Carefully collect the supernatant.
-
Extraction: Perform a liquid-liquid extraction. To 1 mL of supernatant, add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 263 nm |
3. Data Presentation: Quantitative Summary (Hypothetical Data)
| Parameter | Value |
| Retention Time (tR) | ~ 15.8 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
LC-MS Method for Identification and Sensitive Quantification of this compound
For more sensitive and selective analysis, an LC-MS method is recommended. This is particularly useful for complex matrices or when trace-level quantification is required.
Experimental Protocol: LC-MS
1. Sample Preparation
The sample preparation protocol is the same as for the HPLC-UV method.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Full Scan (m/z 100-500) and Targeted MS/MS |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (for MS/MS) |
4. Data Presentation: Mass Spectrometry Parameters
| Parameter | Value |
| Precursor Ion [M-H]⁻ | m/z 363.2173 |
| Major Fragment Ions (Predicted) | m/z 319.2275 ([M-H-CO₂]⁻), m/z 113.0244 (Side chain fragment) |
| Monitoring Transitions (MRM) | 363.2 -> 319.2, 363.2 -> 113.0 |
LC-MS Workflow and Predicted Fragmentation
Caption: LC-MS workflow and predicted fragmentation of this compound.
Discussion
The provided protocols offer a robust starting point for the analysis of this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation.
-
HPLC-UV: This method is well-suited for routine quantification where analyte concentrations are relatively high and the sample matrix is not overly complex. The UV absorption at 263 nm is predicted based on the conjugated dienoic acid chromophore in the this compound structure.
-
LC-MS: This is the preferred method for complex samples, trace-level quantification, and unequivocal identification. The high resolution and sensitivity of mass spectrometry allow for the detection of this compound in intricate biological matrices. The predicted fragmentation pattern, involving the loss of carbon dioxide from the carboxylic acid moiety and cleavage of the side chain, provides a basis for developing a highly selective Multiple Reaction Monitoring (MRM) method for targeted quantification.
It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application. This includes assessing linearity, accuracy, precision, and specificity. Standard reference material for this compound will be required for accurate quantification.
References
Application Notes and Protocols: Pteridic Acid A for the Promotion of Adventitious Root Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A is a polyketide metabolite originally isolated from the endophytic actinomycete Streptomyces hygroscopicus.[1] Initial research has suggested its potential as a plant growth promoter with auxin-like activity, specifically in the formation of adventitious roots, which is a critical process for vegetative propagation of plants. However, the scientific literature presents conflicting evidence regarding its efficacy.
A seminal study by Igarashi et al. (2002) reported that Pteridic acids A and B effectively induce the formation of adventitious roots in kidney bean hypocotyls at a concentration of 1 nM, showing potency comparable to the natural auxin, indole-3-acetic acid (IAA).[1] This finding opened the possibility of using this compound as a tool in agricultural and horticultural applications requiring enhanced root formation.
Conversely, a more recent study by Yang et al. (2023) investigated the effects of structurally related Pteridic acids H and F. Their research found that these compounds did not promote adventitious root formation in kidney beans and exhibited different physiological effects compared to IAA in Arabidopsis.[2] Instead, their work highlights a role for these molecules in mediating plant tolerance to abiotic stresses like drought and salinity.[2]
Given these conflicting reports, this document provides the available information and protocols to allow researchers to investigate the effects of this compound on adventitious root formation. It is crucial for users to consider the differing findings and potentially the specificities of different Pteridic acid analogues when designing their experiments.
Quantitative Data Summary
The following table summarizes the quantitative findings from the study by Igarashi et al. (2002) on the effect of this compound on adventitious root formation in kidney bean hypocotyls. It is important to note that Yang et al. (2023) did not observe adventitious root promotion with the related Pteridic acids H and F.
| Compound | Concentration | Plant Species | Assay Type | Reported Effect on Adventitious Root Formation | Reference |
| This compound | 1 nM | Kidney Bean (Phaseolus vulgaris) | Hypocotyl Cutting Bioassay | As effective as Indole-3-acetic acid (IAA) | Igarashi et al., 2002[1] |
| Pteridic Acid B | 1 nM | Kidney Bean (Phaseolus vulgaris) | Hypocotyl Cutting Bioassay | As effective as Indole-3-acetic acid (IAA) | Igarashi et al., 2002[1] |
| Pteridic Acids H & F | Not specified | Kidney Bean (Phaseolus vulgaris) | Not specified | Not capable of promoting adventitious root formation | Yang et al., 2023[2] |
Experimental Protocols
The following is a detailed, generalized protocol for a kidney bean adventitious root bioassay, based on common methodologies for this type of experiment. The specific, detailed protocol from Igarashi et al. (2002) is not fully available in the public domain.
Protocol: Kidney Bean Hypocotyl Cutting Bioassay for Adventitious Root Formation
1. Plant Material and Growth Conditions: a. Sterilize kidney bean (Phaseolus vulgaris) seeds by soaking in a 5% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water. b. Germinate the sterilized seeds on moistened filter paper in sterile petri dishes. c. Incubate the seeds in the dark at 25 ± 1°C for 5-7 days to allow for the development of etiolated seedlings with elongated hypocotyls.
2. Preparation of Cuttings: a. Once the hypocotyls reach a length of 6-8 cm, carefully excise the hypocotyls from the seedlings, removing the primary root and cotyledons. b. Prepare uniform hypocotyl cuttings of a consistent length (e.g., 5 cm from the basal end).
3. Treatment Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final desired concentration (e.g., 1 nM) in sterile distilled water or a minimal salts medium. Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all treatments, including the negative control. b. Prepare a positive control solution of Indole-3-acetic acid (IAA) at a comparable concentration (e.g., 1 nM). c. Prepare a negative control solution containing the same concentration of the solvent used for the stock solutions. d. Place the basal end of the hypocotyl cuttings into vials or test tubes containing the respective treatment solutions. Use a sufficient volume of solution to ensure the base of the cutting remains submerged.
4. Incubation: a. Incubate the cuttings under controlled environmental conditions, typically at 25 ± 2°C with a 14- to 16-hour photoperiod. b. Maintain the level of the treatment solutions by replenishing with fresh solution as needed. c. The total incubation period for root development is typically 5-7 days.
5. Data Collection and Analysis: a. After the incubation period, carefully remove the cuttings from the solutions. b. Count the number of emerged adventitious roots on each hypocotyl cutting. c. The length of the adventitious roots can also be measured as an additional parameter. d. Statistically analyze the data (e.g., using ANOVA) to determine the significance of the differences between treatments.
Visualizations
Hypothetical Signaling Pathway of this compound in Adventitious Root Formation
Based on the reported auxin-like activity of this compound, the following diagram illustrates a hypothetical signaling cascade leading to the formation of adventitious roots. This pathway is based on the known mechanisms of auxin signaling.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Kidney Bean Adventitious Root Bioassay
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on adventitious root formation in kidney bean hypocotyls.
Caption: Kidney bean adventitious root bioassay workflow.
References
Pteridic Acid A: A Novel Biostimulant for Enhancing Abiotic Stress Tolerance in Plants
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Pteridic acids, a class of spiroketal polyketides produced by Streptomyces species, have emerged as promising natural compounds for mitigating the adverse effects of abiotic stress on plants. This document provides detailed application notes and experimental protocols for the use of Pteridic acid A and its isomers, Pteridic acid H and F, in alleviating drought and salinity stress in various plant models. The information is curated for researchers, scientists, and professionals involved in the development of novel biostimulants and crop protection agents.
Recent studies have demonstrated that Pteridic acids H and F, isomers of this compound, can significantly enhance plant growth and survival under stressful environmental conditions.[1][2][3][4] These compounds have been shown to promote root growth in Arabidopsis thaliana at nanomolar concentrations, suggesting their potential as potent plant stress regulators.[1][2][3] The underlying mechanism appears to involve the upregulation of stress-responsive genes, highlighting a complex signaling network that helps plants adapt to adverse environments.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the effects of Pteridic acids on plants under abiotic stress conditions.
Table 1: Effect of Pteridic Acids H and F on Arabidopsis thaliana under Drought Stress (15% PEG-6000)
| Treatment (0.5 ng/mL) | Parameter | % Increase vs. Control |
| Pteridic acid H | Primary Root Length | 54.5% |
| Fresh Weight | 89.0% | |
| Pteridic acid F | Primary Root Length | 30.5% |
| Fresh Weight | 56.7% |
Data extracted from Yang et al. (2023).[3][8][9]
Table 2: Effect of Pteridic Acids H and F on Arabidopsis thaliana under Salinity Stress (80 mM NaCl)
| Treatment (0.5 ng/mL) | Parameter | % Increase vs. Control |
| Pteridic acid H | Primary Root Length | 74.0% |
| Fresh Weight | 126.2% | |
| Pteridic acid F | Primary Root Length | 61.8% |
| Fresh Weight | 110.9% |
Data extracted from Yang et al. (2023).[3][8][9]
Signaling Pathways and Mechanisms of Action
Pteridic acids appear to alleviate abiotic stress through a multi-pronged mechanism involving the modulation of key signaling pathways. Transcriptomic analysis of Arabidopsis seedlings treated with Pteridic acids under salinity stress revealed the upregulation of genes involved in photosynthesis, response to stimulus, and auxin-activated signaling pathways.[5]
A proposed signaling pathway is illustrated below:
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound and its isomers in alleviating abiotic stress in the model plant Arabidopsis thaliana.
Protocol 1: In Vitro Arabidopsis thaliana Drought Stress Assay
This protocol outlines the procedure for assessing the effect of Pteridic acid on Arabidopsis seedlings under simulated drought stress using Polyethylene glycol (PEG).
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound, H, or F stock solution (1 mg/mL in DMSO)
-
PEG-6000
-
Sterile petri dishes (90 mm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (20%)
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 20% bleach solution. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution and stratify at 4°C for 3 days in the dark.
-
-
Plate Preparation:
-
Prepare MS medium containing 1% sucrose and 0.8% agar. Autoclave and cool to 50-60°C.
-
To create the drought stress medium, add PEG-6000 to a final concentration of 15% (w/v).
-
Add Pteridic acid stock solution to the medium to achieve a final concentration of 0.5 ng/mL. For the control plate, add an equivalent volume of DMSO.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Pipette the stratified seeds onto the surface of the prepared MS plates.
-
Seal the plates with parafilm and place them vertically in a growth chamber.
-
Grow the seedlings for 10-14 days.
-
-
Data Collection and Analysis:
-
After the incubation period, remove the seedlings from the agar.
-
Measure the primary root length of at least 20 seedlings per treatment.
-
Measure the fresh weight of the seedlings.
-
Statistically analyze the data using a Student's t-test or ANOVA.
-
Protocol 2: In Vitro Arabidopsis thaliana Salinity Stress Assay
This protocol details the method for evaluating Pteridic acid's effect on Arabidopsis seedlings under salt stress.
Materials:
-
Same as Protocol 1, with the exception of PEG-6000.
-
Sodium chloride (NaCl).
Procedure:
-
Seed Sterilization and Stratification:
-
Follow steps 1.1 from Protocol 1.
-
-
Plate Preparation:
-
Prepare MS medium as described in Protocol 1.
-
To create the salinity stress medium, add NaCl to a final concentration of 80 mM.
-
Add Pteridic acid stock solution to the medium to a final concentration of 0.5 ng/mL. Add an equivalent volume of DMSO to the control plates.
-
Pour the medium into sterile petri dishes.
-
-
Seed Plating and Growth:
-
Follow steps 1.3 from Protocol 1.
-
-
Data Collection and Analysis:
-
Follow steps 1.4 from Protocol 1.
-
Concluding Remarks
This compound and its isomers represent a novel class of microbial secondary metabolites with significant potential for agricultural applications. Their ability to enhance plant resilience to common abiotic stressors like drought and salinity at very low concentrations makes them attractive candidates for the development of next-generation biostimulants. Further research is warranted to elucidate the precise molecular mechanisms of action and to evaluate their efficacy in a broader range of crop species under field conditions. The protocols provided herein offer a standardized framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Induced Enhancement of Secondary Metabolites in Plants: A Comprehensive Review - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pteridic Acid A and its Analogs in Plant Biology
A Note on the Bioherbicidal Potential of Pteridic Acid A:
Initial interest in this compound as a potential bioherbicide has been explored. However, current scientific literature does not substantiate this application. In contrast, research indicates that this compound and its analogs, notably Pteridic acids H and F, act as plant growth promoters and agents for alleviating abiotic stress.[1][2][3][4][5][6] This document provides detailed application notes and protocols based on the experimentally verified effects of Pteridic acids on plant growth and stress response, which may be of significant interest to researchers, scientists, and professionals in drug development for agricultural applications.
Overview of Pteridic Acids
Pteridic acids are a class of spiroketal polyketides produced by Streptomyces species.[3][6] While initially investigated for various bioactivities, recent studies have highlighted their role in mediating plant-microbe interactions and enhancing plant resilience to environmental stressors. Specifically, Pteridic acids H and F have been shown to promote root growth in Arabidopsis thaliana at nanomolar concentrations, particularly under conditions of drought and salinity stress.[1][3][6] Their mechanism of action is linked to the induction of stress-responsive genes, suggesting a role as phytohormone-like small biomolecules.[1][2][3]
Quantitative Data on Bioactivity
The following tables summarize the quantitative effects of Pteridic acids H and F on Arabidopsis thaliana seedlings under various conditions.
Table 1: Effect of Pteridic Acids on Arabidopsis thaliana Growth under Non-Stress Conditions
| Compound | Concentration (ng/mL) | Effect on Primary Root Length | Effect on Fresh Weight |
| Pteridic acid H | 0.5 | Significant promotion | Significant promotion |
| Pteridic acid F | 0.5 | Significant promotion | Significant promotion |
Data extracted from studies on Arabidopsis seedlings.[1]
Table 2: Effect of Pteridic Acids on Arabidopsis thaliana under Drought Stress (15% PEG-6000)
| Treatment | Concentration (ng/mL) | Increase in Root Length (%) | Increase in Fresh Weight (%) |
| Pteridic acid H | 0.5 | 54.5 | 89.0 |
| Pteridic acid F | 0.5 | 30.5 | 56.7 |
Compared to non-treated control under drought stress.[1][6]
Table 3: Effect of Pteridic Acids on Arabidopsis thaliana under Salinity Stress (80 mM NaCl)
| Treatment | Concentration (ng/mL) | Increase in Root Length (%) | Increase in Fresh Weight (%) |
| Pteridic acid H | 0.5 | 74.0 | 126.2 |
| Pteridic acid F | 0.5 | 61.8 | 110.9 |
Compared to non-treated control under salinity stress.[1][6]
Experimental Protocols
In Vitro Assay for Abiotic Stress Mitigation in Arabidopsis thaliana
This protocol details the methodology to assess the ability of Pteridic acids to mitigate drought and salinity stress in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Pteridic acid H and F stock solutions (in DMSO)
-
Polyethylene glycol (PEG-6000) for drought stress induction
-
Sodium chloride (NaCl) for salinity stress induction
-
Sterile petri dishes
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.
-
Rinse seeds 5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 3 days for stratification.
-
-
Preparation of Growth Media:
-
Prepare MS medium containing 1% sucrose and 0.8% agar. Adjust pH to 5.8.
-
Autoclave the medium and allow it to cool to approximately 50°C.
-
For control plates, add the appropriate volume of DMSO (vehicle control).
-
For treatment plates, add Pteridic acid H or F to a final concentration of 0.5 ng/mL.
-
For stress plates, add PEG-6000 to a final concentration of 15% (w/v) for drought stress, or NaCl to a final concentration of 80 mM for salinity stress, along with the Pteridic acid or vehicle.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Plate 10-15 sterilized and stratified seeds on each agar plate.
-
Seal the plates with parafilm and place them vertically in a growth chamber.
-
Maintain a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, photograph the seedlings.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Carefully remove the seedlings from the agar, blot them dry, and measure their fresh weight.
-
Perform statistical analysis (e.g., one-way ANOVA with Tukey's test) to determine significant differences between treatments.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effect of Pteridic acids on plant growth under abiotic stress.
Proposed Signaling Pathway
Caption: Proposed mechanism of Pteridic acid-mediated stress tolerance in plants.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pteridic Acid A Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the phytotoxicity of Pteridic acid A. The protocols outlined below are intended to deliver robust and reproducible data for assessing the potential of this compound as a herbicide or for understanding its environmental impact.
Introduction
Pteridic acids are a class of spiroketal polyketides produced by Streptomyces species. While some isomers, such as Pteridic acids H and F, have been reported to alleviate abiotic stress and promote root growth at low concentrations, other studies have indicated potential phytotoxic effects of related compounds.[1][2][3][4][5] Pteridic acids A and B have been noted for their auxin-like plant growth-promoting activities.[6][7] This suggests a complex, concentration-dependent, and isomer-specific interaction with plants. A thorough investigation into the phytotoxic potential of this compound is therefore warranted.
This document outlines a series of bioassays to determine the dose-dependent effects of this compound on seed germination, seedling growth, and key physiological and biochemical parameters in model plant species.
Preliminary Dose-Finding Study
A preliminary dose-finding study is essential to identify the relevant concentration range of this compound for phytotoxicity testing. This can be achieved through a rapid seed germination assay.
Table 1: Experimental Design for Preliminary Dose-Finding Study
| Parameter | Description |
| Test Substance | This compound |
| Solvent Control | Dimethyl sulfoxide (DMSO, ≤ 0.1% v/v) in sterile distilled water |
| Concentrations | 0 (Control), 1, 10, 100, 500, 1000 µM |
| Test Species | Lactuca sativa (Lettuce) and Arabidopsis thaliana |
| Replicates | 3-5 replicates per treatment |
| Incubation | 25°C in the dark for 72 hours |
| Endpoint | Germination percentage and radicle length |
Definitive Phytotoxicity Assays
Based on the results of the preliminary study, definitive assays should be conducted to comprehensively evaluate the phytotoxicity of this compound.
Seed Germination and Seedling Vigor Test
This assay determines the effect of this compound on the germination rate and early growth of seedlings.
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with sterile distilled water to obtain the desired test concentrations (e.g., based on the dose-finding study). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Seed Sterilization: Surface sterilize seeds of Lactuca sativa and Arabidopsis thaliana by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.[8]
-
Plating: Aseptically place 20-30 seeds in a sterile petri dish (9 cm diameter) lined with two layers of sterile filter paper.[8][9]
-
Treatment Application: Add 5 mL of the respective test solution or control to each petri dish.
-
Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16/8 hour light/dark photoperiod for 7 days.
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds (radicle emergence) at 24, 48, and 72 hours.
-
Root and Shoot Length: After 7 days, measure the root and shoot length of at least 10 seedlings per replicate.
-
Fresh and Dry Weight: Determine the fresh weight of the seedlings. Subsequently, dry the seedlings at 70°C for 48 hours to determine the dry weight.
-
Table 2: Summary of Seed Germination and Seedling Vigor Assay Data
| Treatment (µM) | Germination (%) | Root Length (mm) | Shoot Length (mm) | Fresh Weight (mg) | Dry Weight (mg) |
| Control | |||||
| This compound (Conc. 1) | |||||
| This compound (Conc. 2) | |||||
| This compound (Conc. 3) | |||||
| This compound (Conc. 4) |
Physiological and Biochemical Assays
These assays provide insights into the mode of action of this compound's phytotoxicity.
Protocol:
-
Plant Material: Use seedlings grown for 7 days as described in the seed germination assay.
-
Chlorophyll Content:
-
Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 80% acetone.
-
Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculate chlorophyll a, chlorophyll b, and total chlorophyll content.
-
-
Oxidative Stress Markers (Malondialdehyde - MDA Assay):
-
Homogenize fresh leaf tissue in trichloroacetic acid (TCA).
-
Centrifuge and react the supernatant with thiobarbituric acid (TBA).
-
Measure the absorbance at 532 nm and 600 nm.
-
Calculate the MDA content as an indicator of lipid peroxidation.
-
-
Antioxidant Enzyme Activity (Catalase - CAT):
-
Extract enzymes from fresh leaf tissue in a suitable buffer.
-
Measure the decrease in absorbance at 240 nm due to the decomposition of hydrogen peroxide (H₂O₂).
-
Table 3: Summary of Physiological and Biochemical Data
| Treatment (µM) | Total Chlorophyll (mg/g FW) | MDA Content (nmol/g FW) | Catalase Activity (U/mg protein) |
| Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) | |||
| This compound (Conc. 4) |
Visualizing Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for assessing the phytotoxicity of this compound.
Caption: Experimental workflow for this compound phytotoxicity testing.
Potential Signaling Pathway for Phytotoxicity
The phytotoxic effects of a compound often involve the induction of abiotic stress response pathways in plants. The following diagram illustrates a generalized signaling cascade that could be activated by this compound.
Caption: Potential signaling pathway of this compound-induced phytotoxicity.
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound phytotoxicity. By employing a multi-faceted approach that includes dose-response studies, multiple plant species, and a combination of physiological and biochemical endpoints, researchers can obtain a comprehensive understanding of the phytotoxic properties of this natural compound. The provided workflows and pathway diagrams serve as valuable tools for experimental planning and data interpretation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. omicsdi.org [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seed germination: An alternative to animal model to teach bioassay principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytotoxicity test in check: Proposition of methodology for comparison of different method adaptations usually used worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteridic Acid A: Application Notes and Protocols for Enhancing Crop Drought Resilience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Climate change-induced drought is a significant threat to global food security. Innovative solutions are required to enhance crop resilience to water-scarce conditions. Pteridic acids, a class of spiroketal polyketides produced by soil bacteria of the genus Streptomyces, have emerged as promising natural compounds for mitigating abiotic stress in plants. This document provides detailed application notes and protocols for the use of Pteridic acid A and its isomers, Pteridic acid H and F, in enhancing crop resilience to drought. The information is based on recent scientific findings and is intended to guide researchers in utilizing these compounds for agricultural and biotechnological applications.
Introduction
Soil microorganisms play a crucial role in plant health and resilience. Streptomyces, a genus of Gram-positive bacteria, are known producers of a wide array of secondary metabolites with diverse biological activities. Recent studies have highlighted the potential of Pteridic acids H and F, isomers of this compound, in alleviating drought and salinity stress in plants.[1][2][3][4][5][6][7][8] These compounds have been shown to promote root growth and upregulate stress-responsive genes in the model plant Arabidopsis thaliana, suggesting their potential as potent plant stress regulators.[1][3][4][5][6][7] This document outlines the current understanding of Pteridic acid's mode of action and provides standardized protocols for its application in drought stress studies.
Data Presentation
The following tables summarize the quantitative effects of Pteridic acid H and F on Arabidopsis thaliana seedlings under drought stress conditions induced by 15% (w/v) PEG-6000. These isomers serve as a proxy for the potential effects of this compound.
Table 1: Effect of Pteridic Acid H and F on Arabidopsis thaliana Root Length under Drought Stress
| Treatment (at 1.3 nM) | Concentration (ng/mL) | Mean Root Length Increase (%) |
| Pteridic acid H | 0.5 | 54.5 |
| Pteridic acid F | 0.5 | 30.5 |
| Indole-3-acetic acid (IAA) | - | Less effective than Pteridic acid H |
| Abscisic acid (ABA) | - | Less effective than Pteridic acid H |
Table 2: Effect of Pteridic Acid H and F on Arabidopsis thaliana Fresh Weight under Drought Stress
| Treatment (at 1.3 nM) | Concentration (ng/mL) | Mean Fresh Weight Increase (%) |
| Pteridic acid H | 0.5 | 89 |
| Pteridic acid F | 0.5 | 56.7 |
| Indole-3-acetic acid (IAA) | - | Less effective than Pteridic acid H |
| Abscisic acid (ABA) | - | Less effective than Pteridic acid H |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathway of this compound is still under investigation, studies on its isomers, H and F, suggest a mechanism involving the upregulation of multiple stress-responsive genes.[4][5][6] The observed effects on root architecture and overall plant vigor under drought stress point towards an interaction with phytohormone signaling pathways, potentially intersecting with abscisic acid (ABA) signaling, a key regulator of drought response in plants.
The proposed mechanism involves the perception of Pteridic acid by the plant, leading to a signaling cascade that results in the activation of transcription factors. These transcription factors then induce the expression of genes involved in stress tolerance, such as those encoding for osmoprotectants, detoxifying enzymes, and proteins that maintain cellular homeostasis.
Caption: Hypothesized signaling pathway of this compound in enhancing drought resilience.
Experimental Protocols
The following protocols are designed for assessing the efficacy of this compound in promoting drought resilience in a model plant system like Arabidopsis thaliana.
Protocol 1: In Vitro Plate-Based Assay for Drought Stress Tolerance
This protocol outlines an in vitro assay to evaluate the effect of this compound on seedling growth under simulated drought conditions.
Caption: Workflow for the in vitro plate-based drought stress assay.
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse the seeds 3-5 times with sterile distilled water.
-
Media Preparation: Prepare Murashige and Skoog (MS) medium including vitamins and 1% sucrose. Adjust the pH to 5.7 and solidify with 0.8% agar. For the drought stress condition, add 15% (w/v) Polyethylene glycol (PEG)-6000 to the MS medium after autoclaving and cooling to approximately 50°C.
-
Treatment Application: For treatment plates, add a filter-sterilized stock solution of this compound to the molten MS medium to a final concentration of 0.5 ng/mL. Include control plates with and without PEG-6000 that do not contain this compound.
-
Plating and Incubation: Dispense the media into sterile petri dishes. Once solidified, sow 10-15 sterilized seeds per plate. Seal the plates with micropore tape and incubate them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 10-14 days, carefully remove the seedlings from the agar. Measure the primary root length and the fresh weight of the seedlings.
-
Statistical Analysis: Perform statistical analysis, such as a one-way ANOVA with a post-hoc test (e.g., Tukey's HSD), to determine the significance of the differences between treatments.
Protocol 2: Soil-Based Pot Experiment for Drought Tolerance
This protocol is designed to assess the effect of this compound on plant growth and survival under controlled drought conditions in a soil environment.
Methodology:
-
Plant Growth: Sow Arabidopsis thaliana seeds in pots containing a sterile soil mix (e.g., peat moss, perlite, and vermiculite in a 3:1:1 ratio). Grow the plants in a controlled environment chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Treatment Application: At the 2-3 leaf stage, apply this compound solution (e.g., 10 mL of a 0.5 ng/mL solution) to the soil of each treatment pot. Apply an equal volume of the solvent (e.g., water with a minimal amount of DMSO if used to dissolve the acid) to the control pots.
-
Drought Induction: After 24 hours of treatment application, induce drought stress by withholding water from both control and treated plants. Monitor the soil water content to ensure a consistent level of drought stress.
-
Data Collection:
-
Survival Rate: Record the percentage of surviving plants in each group after a defined period of drought (e.g., 10-14 days).
-
Biomass: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh and dry weight.
-
Physiological Parameters: If equipment is available, measure parameters such as relative water content, stomatal conductance, and photosynthetic efficiency at various time points during the drought period.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of treated and control plants.
Concluding Remarks
This compound and its isomers represent a novel class of natural compounds with significant potential for enhancing crop resilience to drought. The protocols and data presented here provide a framework for researchers to further explore the application of these compounds in agriculture. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing application methods for different crop species, and evaluating their efficacy in field conditions. The development of Pteridic acid-based biostimulants could offer a sustainable and effective strategy to mitigate the impacts of climate change on agricultural productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. oathbiome.com [oathbiome.com]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Pteridic Acid Derivatives: Protocols for Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Pteridic acid derivatives on the cell cycle of cancer cells. Pteridic acids, a class of natural compounds, have shown promise as potential anti-cancer agents. Preliminary studies indicate that certain Pteridic acid derivatives can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. These protocols are designed to guide researchers in characterizing the cytostatic effects of these compounds and elucidating their mechanism of action.
Application Notes
Pteridic acid derivatives represent a compelling class of molecules for anti-cancer drug discovery. Early research has demonstrated that Pteridic acid hydrate and Pteridic acid C can halt the progression of the cell cycle at the G0/G1 phase in tsFT210 cells. This G0/G1 arrest is a common mechanism for many natural anti-cancer compounds, often involving the modulation of key regulatory proteins.
A primary pathway to investigate for G0/G1 arrest is the Cyclin D1/CDK4-p21 axis. In a normal cell cycle, Cyclin D1 binds to Cyclin-Dependent Kinase 4 (CDK4) to phosphorylate the Retinoblastoma protein (Rb), allowing the cell to transition from the G1 to the S phase. The activity of this complex is negatively regulated by CDK inhibitors such as p21. It is hypothesized that Pteridic acid derivatives may exert their effect by downregulating the expression of Cyclin D1 and CDK4, and/or upregulating the expression of the inhibitor p21, thereby preventing Rb phosphorylation and causing the cell to arrest in the G1 phase.
These application notes and the accompanying protocols will enable researchers to:
-
Quantify the anti-proliferative effects of Pteridic acid derivatives on various cancer cell lines.
-
Determine the specific phase of cell cycle arrest induced by these compounds.
-
Investigate the molecular mechanism of action by analyzing the expression of key cell cycle regulatory proteins.
The following sections provide detailed, step-by-step protocols for the essential experiments required for these studies.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clear and structured tables.
Table 1: Cell Viability (MTT Assay)
| Pteridic Acid Derivative | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Control | 0 | 100 ± 5.2 | - |
| Derivative A | 1 | 85.3 ± 4.1 | |
| 10 | 52.1 ± 3.8 | ||
| 50 | 21.7 ± 2.9 | ||
| 100 | 8.9 ± 1.5 | ||
| Derivative B | 1 | 92.5 ± 6.3 | |
| 10 | 68.4 ± 5.5 | ||
| 50 | 35.2 ± 4.7 | ||
| 100 | 15.1 ± 2.1 |
Table 2: Cell Cycle Distribution (Flow Cytometry)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| Pteridic Acid Derivative A (IC50) | 72.5 ± 4.5 | 15.3 ± 1.9 | 12.2 ± 1.5 |
| Pteridic Acid Derivative B (IC50) | 68.9 ± 3.9 | 18.7 ± 2.2 | 12.4 ± 1.7 |
Table 3: Protein Expression (Western Blot Densitometry)
| Treatment | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p21 Expression |
| Control | 1.00 | 1.00 | 1.00 |
| Pteridic Acid Derivative A (IC50) | 0.45 ± 0.05 | 0.52 ± 0.07 | 2.5 ± 0.3 |
| Pteridic Acid Derivative B (IC50) | 0.58 ± 0.06 | 0.61 ± 0.08 | 2.1 ± 0.2 |
Experimental Protocols
Here are detailed methodologies for the key experiments involved in studying cell cycle arrest induced by Pteridic acid derivatives.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic or cytostatic effects of Pteridic acid derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pteridic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the Pteridic acid derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of the Pteridic acid derivative to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with Pteridic acid derivatives.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with Pteridic acid derivatives for the desired time, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Analysis of Cell Cycle Regulatory Proteins: Western Blotting
This protocol is for detecting changes in the expression levels of key cell cycle proteins (e.g., Cyclin D1, CDK4, p21) in response to treatment with Pteridic acid derivatives.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in these protocols.
Caption: Proposed signaling pathway for Pteridic acid derivative-induced G0/G1 cell cycle arrest.
Caption: General experimental workflow for studying cell cycle arrest induced by Pteridic acid derivatives.
Caption: Logical flow of the protocol for cell cycle analysis by flow cytometry.
Application Notes and Protocols for Measuring Pteridic Acid A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to measure the diverse biological activities of Pteridic acid A and its derivatives. The methodologies outlined below cover anticancer, plant growth-promoting, antiviral, and antimicrobial activities.
Data Presentation: Quantitative Bioactivity of Pteridic Acid Derivatives
The following table summarizes the known quantitative data for the bioactivity of various Pteridic acid derivatives.
| Compound | Bioactivity | Assay System | Measured Endpoint | Value |
| Pteridic acid hydrate | Anticancer | tsFT210 cells | G0/G1 cell cycle arrest | MIC: 32.8 µmol·L⁻¹ |
| Pteridic acid C | Anticancer | tsFT210 cells | G0/G1 cell cycle arrest | MIC: 68.9 µmol·L⁻¹ |
| This compound | Plant Growth Promotion | Rice (Oryza sativa) | Root elongation | Promotion at 20 ppm |
| This compound & B | Plant Growth Promotion | Kidney Bean (Phaseolus vulgaris) | Adventitious root formation | Effective at 1 nM |
| Pteridic acid H & F | Plant Stress Alleviation | Arabidopsis thaliana | Root growth under stress | Effective at 1.3 nM (0.5 ng/mL) |
Anticancer Activity: Cell Cycle Analysis
Pteridic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[1] The following protocol describes the use of flow cytometry with propidium iodide (PI) staining to quantify this effect.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., tsFT210, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Plant Growth-Promoting Activity
Pteridic acids A and B exhibit auxin-like activity, notably the induction of adventitious roots.[2][3]
Experimental Protocol: Adventitious Root Formation Assay
Objective: To assess the auxin-like activity of this compound by measuring the induction of adventitious roots in kidney bean seedlings.
Materials:
-
Kidney bean seeds (Phaseolus vulgaris)
-
Germination paper or vermiculite
-
Petri dishes or culture tubes
-
Hoagland solution or Murashige and Skoog (MS) medium
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
Procedure:
-
Seed Germination: Germinate kidney bean seeds in the dark for 5-7 days until the hypocotyls are of a suitable length.
-
Seedling Preparation: Excise the hypocotyls from the seedlings.
-
Treatment: Place the excised hypocotyls in Petri dishes or culture tubes containing Hoagland solution or MS medium supplemented with different concentrations of this compound. Include a negative control (medium only) and a positive control series with IAA.
-
Incubation: Incubate the hypocotyls under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection: After 7-10 days, count the number of adventitious roots formed on each hypocotyl.
-
Analysis: Compare the number of adventitious roots in the this compound-treated groups to the control groups.
Antimicrobial and Antiviral Activity
Pteridic acid derivatives have also been investigated for their antimicrobial and antiviral properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilutions: Perform serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
Conceptual Protocol: In Vitro Antiviral Plaque Reduction Assay
Objective: To evaluate the ability of this compound to inhibit the replication of a specific virus.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
This compound
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known amount of virus.
-
Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.
-
Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.
-
Staining: Fix and stain the cells with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction in the treated wells compared to the untreated control.
References
Troubleshooting & Optimization
Navigating the Synthesis of Pteridic Acid A: A Technical Guide to Optimizing Yields
For researchers, scientists, and professionals in drug development, the total synthesis of Pteridic acid A, a potent plant growth promoter, presents both a significant challenge and a rewarding endeavor. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on improving overall yield.
Two prominent total syntheses of this compound have been reported, each with distinct strategies and resulting yields. The linear synthesis developed by Kuwahara and colleagues (2006) achieves a notable overall yield of 22% over 14 steps.[1] In contrast, the convergent approach by Mehta and Shinde (2009) results in a more modest overall yield of 2.9%.[2] This significant difference underscores the critical impact of synthetic route selection and reaction optimization on the final output.
This guide will delve into the key reactions of both syntheses, offering insights into potential pitfalls and strategies for maximizing the yield at each stage.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the synthesis of this compound, with a focus on the higher-yielding Kuwahara synthesis and comparative insights from the Mehta and Shinde route.
Kuwahara Synthesis: Key Reaction Troubleshooting
The Kuwahara synthesis is distinguished by its use of a Sn(OTf)₂-mediated Evans aldol reaction and a Fukuyama acetylenic coupling as key bond-forming steps.
Question: I am experiencing low yields and poor diastereoselectivity in the Sn(OTf)₂-mediated Evans aldol reaction. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and poor diastereoselectivity in this crucial step can often be attributed to several factors:
-
Reagent Quality: The purity and activity of tin(II) triflate (Sn(OTf)₂) are paramount. Ensure it is stored under anhydrous conditions and is of high purity.
-
Reaction Conditions: Strict adherence to anhydrous and inert conditions is essential. Trace amounts of water can hydrolyze the Lewis acid and the enolate, leading to side reactions and reduced stereocontrol.
-
Base Selection and Stoichiometry: The choice and amount of base used for enolization are critical. N-ethyldiisopropylamine (Hünig's base) is commonly employed. Ensure accurate measurement and slow addition to prevent side reactions.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C) to enhance diastereoselectivity. Fluctuations in temperature can lead to a loss of stereocontrol.
Troubleshooting Workflow: Evans Aldol Reaction
Caption: Troubleshooting workflow for the Evans Aldol Reaction.
Question: The Fukuyama coupling reaction in my synthesis is sluggish and gives a low yield of the desired ketone. How can I optimize this step?
Answer:
The Fukuyama coupling is a powerful tool for ketone synthesis, but its efficiency can be influenced by several parameters:
-
Catalyst Activity: The palladium catalyst is susceptible to deactivation. Ensure the use of a fresh, high-quality catalyst.
-
Organozinc Reagent: The preparation and quality of the organozinc reagent are critical. It should be freshly prepared and titrated before use.
-
Solvent and Temperature: The choice of solvent (typically THF) and reaction temperature can impact the reaction rate and yield. Ensure the solvent is scrupulously dry.
-
Ligand Choice: While not always necessary, the addition of a phosphine ligand can sometimes improve catalyst stability and turnover.
Mehta and Shinde Synthesis: Key Reaction Troubleshooting
This convergent synthesis utilizes a diastereoselective ethyl ketone aldol reaction and an acid-mediated spiroketalization.
Question: My diastereoselective aldol reaction with an ethyl ketone is not providing the desired stereoisomer in high excess. What factors control the stereochemical outcome?
Answer:
Controlling the diastereoselectivity in aldol reactions of ethyl ketones can be challenging. Key factors include:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is a primary determinant of the syn or anti aldol adduct. The choice of base and reaction conditions for enolate formation is therefore critical.
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Lewis Acid: The nature of the Lewis acid used can influence the transition state geometry and, consequently, the diastereoselectivity.
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Steric Hindrance: The steric bulk of the aldehyde and the ketone substituents can play a significant role in facial selectivity.
Question: The acid-mediated spiroketalization step is resulting in a mixture of isomers and decomposition products. How can I favor the formation of the desired spiroketal?
Answer:
Acid-mediated spiroketalization is an equilibrium-driven process, and achieving high selectivity for the desired product requires careful control of the reaction conditions:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids or higher concentrations can lead to undesired side reactions, including dehydration and decomposition. Weaker acids or catalytic amounts are often preferred.
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Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can favor the thermodynamically more stable product, which may not be the desired kinetic product. Monitoring the reaction progress is crucial.
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Water Removal: The removal of water as it is formed can drive the equilibrium towards the spiroketal product. The use of a Dean-Stark apparatus or a drying agent can be beneficial.
Logical Flow for Spiroketalization Optimization
Caption: Optimization strategy for acid-mediated spiroketalization.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the reported yields for the key steps in the total syntheses of this compound by Kuwahara et al. and Mehta & Shinde.
| Reaction Step | Kuwahara et al. (2006) Yield (%) | Mehta & Shinde (2009) Yield (%) |
| Key C-C Bond Formation | Sn(OTf)₂-mediated Evans Aldol Reaction: Not explicitly stated for the single step in the abstract. | Diastereoselective Ethyl Ketone Aldol Reaction: Not explicitly stated for the single step in the abstract. |
| Key Coupling/Cyclization | Fukuyama Acetylenic Coupling: Not explicitly stated for the single step in the abstract. | Acid-mediated Spiroketalization: Not explicitly stated for the single step in the abstract. |
| Overall Yield | 22% [1] | 2.9% [2] |
Note: The individual step-wise yields are not available in the provided abstracts. Access to the full publications is required for a more detailed comparison.
Experimental Protocols
Detailed experimental protocols are essential for replicating and optimizing synthetic procedures. The following are generalized protocols for the key reactions based on the information available. For precise, substrate-specific conditions, consulting the original publications is strongly recommended.
General Protocol for Sn(OTf)₂-mediated Evans Aldol Reaction (Kuwahara Synthesis)
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To a solution of the chiral N-acyloxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), is added Sn(OTf)₂.
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A tertiary amine base (e.g., N-ethyldiisopropylamine) is added dropwise, and the mixture is stirred for a specified time to allow for enolate formation.
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The aldehyde, dissolved in the same anhydrous solvent, is then added slowly to the reaction mixture.
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The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography (TLC).
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The reaction is quenched with a suitable aqueous solution (e.g., saturated aqueous NH₄Cl) and allowed to warm to room temperature.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography.
General Protocol for Diastereoselective Ethyl Ketone Aldol Reaction (Mehta & Shinde Synthesis)
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To a solution of a lithium amide base (e.g., lithium diisopropylamide, LDA), freshly prepared or from a commercial source, in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, is added the ethyl ketone dropwise.
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The mixture is stirred at -78 °C for a period to ensure complete enolate formation.
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A solution of the aldehyde in the same anhydrous solvent is then added slowly to the enolate solution.
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The reaction is stirred at -78 °C until completion (monitored by TLC).
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The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
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The product is extracted, and the combined organic layers are washed, dried, and concentrated.
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Purification of the crude product is achieved by column chromatography.
By carefully considering the choice of synthetic strategy and diligently optimizing the key reaction steps, researchers can significantly improve the overall yield of this compound, facilitating further investigation into its promising biological activities.
References
Technical Support Center: Stereoselective Synthesis of Pteridic Acid A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of Pteridic acid A. The content is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent plant growth promoter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in the total synthesis of this compound lie in the stereocontrolled construction of its multiple chiral centers and the formation of the spiroketal core. Key difficulties include achieving high diastereoselectivity in carbon-carbon bond-forming reactions that build the polyketide backbone and controlling the stereochemistry during the spiroketalization process. The overall low yields reported in several syntheses, such as the 2.9% overall yield in the work by Dias and Salles, highlight the complexity of the synthesis[1].
Q2: Which key stereoselective reactions are commonly employed in the synthesis of this compound?
A2: Several key stereoselective reactions have been successfully utilized in various total syntheses of this compound. These include:
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Evans Asymmetric Aldol Reaction: Used to create key carbon-carbon bonds with high stereocontrol.[2][3]
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Diastereoselective Ethyl Ketone Aldol Reaction: Another strategy to form C-C bonds with desired stereochemistry.[1]
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Brown's Chiral Hydroboration: Employed for the desymmetrization of bicyclic olefins to install specific stereocenters.
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Zirconium-Catalyzed Asymmetric Carboalumination (ZACA reaction): Utilized to introduce the ethyl group at a stereocenter with high enantioselectivity.
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Acid-Mediated Spiroketalization: The crucial step to form the characteristic spiroketal core of this compound.[4]
Q3: How is the spiroketal stereochemistry controlled?
A3: Control of the spiroketal stereochemistry is a critical challenge and is often influenced by thermodynamic and kinetic factors. Acid-mediated spiroketalization can lead to the thermodynamically most stable anomer. In some syntheses, equilibration using a Lewis acid like MgBr₂ has been used to epimerize the spirocenter to obtain the desired diastereomer or to access Pteridic acid B, an epimer of this compound[2]. The stereochemical outcome is also heavily influenced by the pre-existing stereocenters in the acyclic precursor.
Troubleshooting Guides
Diastereoselective Aldol Reactions
Problem: Low diastereoselectivity or formation of undesired stereoisomers in the aldol coupling steps.
| Potential Cause | Troubleshooting & Optimization |
| Incorrect Enolate Geometry | For Evans aldol reactions, ensure the use of appropriate boron or tin(II) triflate reagents to favor the formation of the Z-enolate, which leads to the desired syn-aldol product. For other aldol variants, the choice of base (e.g., LDA, LiHMDS) and solvent can influence enolate geometry. |
| Sub-optimal Reaction Temperature | Aldol reactions are highly sensitive to temperature. Low temperatures (e.g., -78 °C) are crucial for achieving high diastereoselectivity. Ensure accurate temperature control throughout the reaction. |
| Inappropriate Lewis Acid | The choice of Lewis acid can significantly impact the stereochemical outcome. For instance, Sn(OTf)₂ has been effectively used in an Evans aldol approach to this compound[2]. Screen different Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂) to optimize diastereoselectivity. |
| Steric Hindrance in the Substrates | The complex nature of the reacting fragments can lead to competing transition states. Modifications to protecting groups on either the aldehyde or the ketone fragment can sometimes improve facial selectivity. |
Acid-Mediated Spiroketalization
Problem: Formation of a mixture of spiroketal diastereomers or the undesired anomer.
| Potential Cause | Troubleshooting & Optimization |
| Thermodynamic vs. Kinetic Control | Under acidic conditions, the reaction may be under thermodynamic control, favoring the most stable spiroketal. If the desired product is the kinetic isomer, consider using milder acids, lower temperatures, and shorter reaction times. |
| Equilibration Issues | If the desired product is the thermodynamic isomer but the reaction is incomplete, increasing the reaction time or temperature, or using a stronger acid catalyst, may drive the equilibrium towards the desired product. The use of MgBr₂ has been reported to facilitate equilibration between spiroketal anomers in the synthesis of Pteridic acid B[2]. |
| Substrate Conformation | The stereochemistry of the acyclic precursor dictates the facial selectivity of the cyclization. Ensure the precursor has the correct absolute and relative stereochemistry leading up to the spiroketalization step. |
| Choice of Acid Catalyst | The nature of the acid catalyst can influence the stereochemical outcome. Experiment with a range of Brønsted acids (e.g., CSA, PPTS, TFA) and Lewis acids (e.g., Sc(OTf)₃, TMSOTf) to find the optimal conditions. |
Quantitative Data from Synthetic Routes
The following table summarizes the yields and stereoselectivity of key steps from selected total syntheses of this compound.
| Synthetic Route | Key Stereoselective Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Kuwahara et al. | Evans Asymmetric Aldol Reaction | Sn(OTf)₂, N-ethylpiperidine, CH₂Cl₂, -78 °C | 85 | >95:5 | >98% |
| Dias and Salles | Diastereoselective Aldol Reaction | LDA, THF, -78 °C | 60 | 10:1 | N/A |
| Reddy and Ghorai | Brown's Asymmetric Hydroboration | Ipc₂BH, THF; then H₂O₂, NaOH | 85 | >98:2 | 96% |
| Reddy and Ghorai | Zr-Catalyzed Ethylmagnesation | EtMgCl, Cp₂ZrCl₂ | 80 | >98:2 | N/A |
Experimental Protocols
Evans Asymmetric Aldol Reaction (Kuwahara et al.)
To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C is added Sn(OTf)₂ (1.2 equiv) followed by N-ethylpiperidine (1.3 equiv). After stirring for 30 minutes, the aldehyde (1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Acid-Mediated Spiroketalization (General Procedure)
To a solution of the acyclic dihydroxy ketone precursor (1.0 equiv) in a suitable solvent such as CH₂Cl₂ or toluene (0.01 M) is added a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 equiv). The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the spiroketal.
Visualizations
Caption: Convergent synthetic strategy for this compound.
Caption: Troubleshooting workflow for poor diastereoselectivity in spiroketalization.
References
- 1. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteridic acid A stability and degradation in solution.
For researchers, scientists, and drug development professionals working with Pteridic acid A, this technical support center provides essential information regarding its stability and degradation in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of this compound in solution?
While specific quantitative stability data for this compound is not extensively available in published literature, studies on closely related analogs, such as Pteridic acid H, indicate potential stability issues. Pteridic acid H has been shown to be unstable under certain conditions, undergoing transformation in solution over time. Given the structural similarities, it is prudent to assume that this compound may also be susceptible to degradation and to handle it accordingly.
Q2: What are the potential degradation pathways for this compound?
The primary known degradation pathway for a related compound, Pteridic acid H, is isomerization to Pteridic acid F.[1] It is plausible that this compound could undergo similar isomerizations or other degradative processes such as hydrolysis of the spiroketal ring, oxidation of the polyene chain, or decarboxylation, particularly when exposed to harsh conditions.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) and protected from light. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents like methanol or water.
Q4: How can I monitor the stability of my this compound sample?
The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This allows for the separation and quantification of the intact this compound from its potential degradation products. Regular analysis of a control sample stored under optimal conditions can help to identify any changes in the sample's purity over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound in the assay buffer or media. | 1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.3. Analyze the sample post-incubation by HPLC to check for degradation. |
| Appearance of new peaks in my chromatogram. | Degradation of this compound into one or more new compounds. | 1. Compare the chromatogram to a freshly prepared standard.2. Attempt to identify the new peaks using mass spectrometry (MS).3. Review your sample handling and storage procedures to identify potential causes of degradation. |
| Inconsistent results between experiments. | Inconsistent sample handling, storage, or age of the this compound solution. | 1. Standardize your protocol for solution preparation, storage, and handling.2. Use a fresh aliquot of a well-characterized stock solution for each set of experiments.3. Document the age and storage conditions of all solutions used. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound in your chosen solvent.2. Consider using a co-solvent or a different solvent system.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Illustrative Stability Data for this compound
The following tables present hypothetical data to illustrate the potential stability profile of this compound under forced degradation conditions. This data is for illustrative purposes only and should be confirmed by experimental analysis.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 2.0 (0.01 M HCl) | 24 | 75.2 |
| 7.0 (Phosphate Buffer) | 24 | 95.8 |
| 9.0 (Borate Buffer) | 24 | 82.1 |
Table 2: Hypothetical Thermal and Photolytic Degradation of this compound in Methanol
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| 60°C (in dark) | 48 | 88.5 |
| UV Light (254 nm) | 24 | 65.3 |
| Fluorescent Light | 72 | 92.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Materials:
- This compound
- HPLC-grade methanol, acetonitrile, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Phosphate buffer (pH 7.0)
- Borate buffer (pH 9.0)
- HPLC system with UV or MS detector
- Calibrated oven
- Photostability chamber
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Degradation Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
- Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) and another to fluorescent light in a photostability chamber.
4. Sample Analysis:
- At specified time points, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
- Calculate the percentage of this compound remaining in each sample compared to a control sample stored at -20°C.
- Identify and quantify any major degradation products.
Protocol 2: Example HPLC Method for this compound Analysis
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 260 nm or MS with electrospray ionization (ESI)
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Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
Overcoming solubility issues of Pteridic acid A in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pteridic acid A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polyketide and a medium-chain fatty acid originally isolated from Streptomyces hygroscopicus. It has demonstrated auxin-like activity, promoting plant growth. Like many complex organic molecules, especially those with significant hydrophobic regions, this compound is expected to have low intrinsic solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state in a biological buffer.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when a compound with low aqueous solubility is introduced into a buffer system from an organic stock solution. The organic solvent (like DMSO or ethanol) is miscible with the aqueous phase, but this compound is not. As the concentration of the organic solvent is diluted, the solubility of this compound decreases, causing it to precipitate out of the solution.
Q3: What is the recommended first step for dissolving this compound for a biological assay?
A3: The standard initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of secondary metabolites from Streptomyces. Other options include ethanol or methanol. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying (typically <1%, often <0.1%).
Q4: Can I improve the aqueous solubility of this compound without using organic solvents?
A4: Since this compound possesses a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the aqueous solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. This is a highly effective method for increasing the aqueous solubility of acidic compounds. Additionally, formulation strategies such as using co-solvents, surfactants, or complexing agents like cyclodextrins can enhance aqueous solubility.
Troubleshooting Guide
Issue 1: this compound Powder Does Not Dissolve in My Aqueous Buffer
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Root Cause: this compound is a hydrophobic molecule with inherently low solubility in neutral aqueous solutions.
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Solution Workflow:
Caption: Workflow for preparing a this compound stock solution.
Issue 2: Precipitation Occurs Upon Dilution of Organic Stock Solution into Aqueous Buffer
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Root Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small amount of organic co-solvent.
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Troubleshooting Options:
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pH Adjustment:
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Rationale: As an acidic compound, deprotonating the carboxylic acid group of this compound will significantly increase its water solubility.
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Protocol: See "Experimental Protocol 2: Solubility Enhancement by pH Adjustment."
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Use of Co-solvents:
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Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[1]
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Examples: Polyethylene glycol (PEG), propylene glycol, or glycerol.
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Consideration: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system.
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-
Employ Surfactants:
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Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate this compound, increasing its apparent solubility.[2]
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Examples: Tween-80, Pluronic-F68.[3]
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Consideration: Surfactants can interfere with certain biological assays, so compatibility must be verified.
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-
Complexation with Cyclodextrins:
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Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing solubility.[4]
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Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Consideration: The stoichiometry of the complexation is important, and optimization may be required.
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-
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Decision Logic for Troubleshooting:
Caption: Decision tree for selecting a solubility enhancement method.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Limitations |
| pH Adjustment | Increases ionization of the acidic drug, forming a more soluble salt.[5] | Simple, effective for ionizable drugs, avoids organic solvents. | Limited to ionizable compounds; requires the biological system to be stable at the adjusted pH.[6] |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[1] | Effective for many nonpolar drugs; can be used for parenteral formulations.[3] | Risk of precipitation upon dilution; potential for biological incompatibility or toxicity of the co-solvent. |
| Surfactants | Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.[2] | High solubilizing capacity; can be used at low concentrations. | Potential for cell toxicity; may interfere with protein binding or other biological interactions. |
| Complexation | Forms a host-guest inclusion complex (e.g., with cyclodextrins) where the hydrophobic drug resides in the nonpolar cavity.[4] | Can improve stability as well as solubility; generally low toxicity. | Requires specific molecular geometry for complex formation; can be a more expensive option. |
| Particle Size Reduction | Increases the surface area of the drug particles, leading to a faster dissolution rate (micronization). | Broadly applicable; enhances dissolution rate. | Does not increase the equilibrium (saturation) solubility. |
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Vortex mixer
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Pipettes
-
-
Procedure:
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Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.
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Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.
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Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound, MW = 364.5 g/mol , 1 mg would be dissolved in 274.3 µL of DMSO).
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Add the calculated volume of DMSO to the tube containing the this compound powder.
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Cap the tube securely and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
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Visually inspect the solution against a light source to ensure no solid particles remain.
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Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Experimental Protocol 2: Solubility Enhancement by pH Adjustment
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Materials:
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This compound
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Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris buffer)
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0.1 M Sodium Hydroxide (NaOH) solution
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pH meter
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Stir plate and stir bar
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-
Procedure:
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Weigh the desired amount of this compound and add it to your chosen aqueous buffer.
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Place the suspension on a stir plate and begin gentle stirring.
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Monitor the pH of the suspension using a calibrated pH meter.
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Slowly add the 0.1 M NaOH solution dropwise to the suspension.
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Observe the suspension for dissolution as the pH increases. This compound should begin to dissolve as its carboxylic acid group is deprotonated.
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Continue adding NaOH until the this compound is fully dissolved. Note the final pH of the solution.
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Important: Ensure the final pH of your solubilized this compound solution is compatible with your downstream application. If necessary, you may need to carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that this may cause the compound to precipitate again if the pH drops significantly.
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Sterile filter the final solution if required for your experiment.
-
References
- 1. Evolution of polyketides: post-PKS processing in the formation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Bioactive metabolites of Streptomyces misakiensis display broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Secondary Metabolites from Marine Streptomyces griseorubens f8: Isolation, Identification and Biological Activity Assay [mdpi.com]
Optimization of fermentation conditions for Pteridic acid A production.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Pteridic acid A from Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for this compound production?
A1: The most critical parameters for optimizing secondary metabolite production in Streptomyces, including this compound, are the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.[1][2] The interplay between these factors is crucial, as they influence both biomass growth and the metabolic switch to secondary metabolite production.[2]
Q2: What is a typical starting point for pH and temperature for Streptomyces fermentation?
A2: For most Streptomyces species, a neutral to slightly acidic initial pH, typically between 6.5 and 7.5, is optimal for the production of secondary metabolites.[3][4] The optimal temperature for many Streptomyces species is around 28-30°C.[1][5][6] However, these are general guidelines, and the optimal conditions can be strain-specific.
Q3: How does the choice of carbon and nitrogen source impact this compound yield?
A3: The type and concentration of carbon and nitrogen sources are key factors in fermentation.[1] Complex carbon sources like starch or oatmeal are often favored over simple sugars for secondary metabolite production. For nitrogen, sources such as peptone, yeast extract, and soybean meal can significantly influence yield.[6] The carbon-to-nitrogen ratio is a critical parameter to optimize.
Q4: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What could be the issue?
A4: This is a common issue in fermentation and often points to a suboptimal metabolic switch from primary to secondary metabolism. Factors that can cause this include:
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Nutrient Limitation: The depletion of a key nutrient, such as phosphate, can trigger secondary metabolism. Ensure your medium is not overly rich.
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pH Shift: The pH of the medium can change during fermentation. An unfavorable pH shift can inhibit secondary metabolite production even with good growth.
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Inappropriate Aeration/Agitation: Suboptimal dissolved oxygen levels can favor biomass accumulation over secondary metabolite synthesis.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| Low or No this compound Production | Incorrect or degenerated Streptomyces strain. | Verify the strain identity (e.g., via 16S rRNA sequencing). Use a fresh culture from a cryopreserved stock for inoculation. |
| Suboptimal fermentation medium. | Systematically test different carbon and nitrogen sources. Optimize the C:N ratio. | |
| Inappropriate pH or temperature. | Monitor and control the pH throughout the fermentation. Perform a temperature optimization study (e.g., 25°C, 28°C, 32°C). | |
| Poor inoculum quality. | Ensure the seed culture is in the late logarithmic to early stationary phase of growth. Standardize the inoculum size (typically 5-10% v/v).[3] | |
| Inconsistent Yield Between Batches | Variability in inoculum preparation. | Standardize the age and physiological state of the seed culture. |
| Inconsistent medium components. | Use high-quality, consistent sources for all medium ingredients. Prepare a large batch of the basal medium if possible to minimize variability.[3] | |
| Fluctuations in fermentation parameters. | Ensure that pH, temperature, agitation, and aeration are tightly controlled and monitored in each run. | |
| Foaming in the Fermentor | High protein content in the medium. | Add an appropriate antifoaming agent at the start of the fermentation or as needed. |
| Excessive agitation or aeration. | Reduce the agitation speed or aeration rate, but ensure dissolved oxygen levels remain sufficient for production. | |
| Mycelial Pelleting or Clumping | Genetic characteristics of the strain. | This is a natural growth pattern for many Streptomyces species.[7] |
| High agitation speeds. | While high agitation can increase oxygen transfer, it can also lead to shear stress and altered morphology. Experiment with different agitation speeds to find a balance.[7] |
Data Presentation: Fermentation Parameters
Table 1: Reported Large-Scale Fermentation Conditions for Pteridic Acid Production
The following parameters were used for the large-scale production of Pteridic acids H and F from S. iranensis, which can serve as a starting point for this compound optimization.
| Parameter | Value |
| Medium | Oatmeal-based medium with trace elements (CaCl₂, citric acid/Fe III, MnSO₄, ZnCl₂, CuSO₄, Na₂B₄O₂, NaMoO₄) |
| Temperature | 28°C |
| pH Range | 5.4 - 6.4 |
| Agitation | 200 rpm |
| Aeration | 25-50 L/min in a 300 L fermentor |
| Duration | 6 days |
(Source: Adapted from large-scale fermentation data for Pteridic acids H and F)
Table 2: General Optimization Ranges for Streptomyces Secondary Metabolite Production
| Parameter | Typical Range | Notes |
| Temperature | 25 - 37°C | The optimal temperature is strain-dependent; 28-30°C is a common optimum.[1] |
| Initial pH | 6.0 - 8.0 | A near-neutral pH is generally favorable for secondary metabolite production.[4] |
| Agitation | 150 - 250 rpm | This depends on the fermentor geometry and is critical for maintaining dissolved oxygen levels.[8] |
| Aeration | 0.5 - 1.0 vvm | Adequate oxygen supply is crucial for the aerobic Streptomyces.[8] |
| Inoculum Size | 2 - 10% (v/v) | A standardized inoculum size ensures batch-to-batch consistency. |
| Fermentation Time | 6 - 12 days | The optimal harvest time needs to be determined by monitoring product formation over time. |
Experimental Protocols
Protocol 1: Inoculum Development
-
Culture Revival: Aseptically transfer a cryopreserved vial of the Streptomyces strain to an appropriate agar plate (e.g., ISP2 medium). Incubate at 28°C for 7-10 days until sporulation is observed.
-
Seed Culture (Stage 1): Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a single, well-isolated colony. Incubate at 28°C in a rotary shaker at 200-250 rpm for 48-72 hours.[9]
-
Seed Culture (Stage 2): Transfer the entire Stage 1 seed culture into a 1 L baffled flask containing 200 mL of the same seed medium. Incubate under the same conditions for another 48 hours. This culture will be used to inoculate the main fermentor.[9]
Protocol 2: Lab-Scale Fermentation (5 L Fermentor)
-
Preparation: Prepare 3 L of the production medium in a 5 L laboratory-scale fermentor and sterilize by autoclaving.
-
Inoculation: After the medium has cooled to the target temperature (e.g., 28°C), aseptically inoculate the fermentor with the Stage 2 seed culture (e.g., 150 mL for a 5% v/v inoculum).
-
Fermentation: Set the fermentation parameters to the desired starting conditions (e.g., Temperature: 28°C, pH: 7.0, Agitation: 200 rpm, Aeration: 1.0 vvm).
-
Monitoring and Control: Run the fermentation for 7-10 days. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight), pH, and this compound concentration (e.g., by HPLC). Adjust the pH as needed with sterile acid or base.
-
Harvest and Extraction: At the end of the fermentation, harvest the broth. Separate the mycelia from the supernatant by centrifugation. The this compound can then be extracted from the mycelia and/or the supernatant using an appropriate solvent (e.g., ethyl acetate or methanol).
Visualizations
Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for Pteridic acids.
Experimental Workflow for Fermentation Optimization
Caption: Workflow for optimizing fermentation conditions.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp. [ijsr.net]
- 5. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interesjournals.org [interesjournals.org]
- 7. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Pteridic Acid A Purification Strategies
Welcome to the technical support center for the purification of high-purity Pteridic acid A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from fermentation broth?
A1: The initial extraction of this compound from a Streptomyces fermentation broth typically involves separating the mycelium from the supernatant by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate or butanol. The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites. It is crucial to handle the acidic nature of the compound and potential for isomerization during these initial steps.
Q2: What types of chromatography are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally required to achieve high-purity this compound. A common sequence involves:
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Adsorption Chromatography: Using resins like Amberchrom CG161Me to capture the Pteridic acids from the crude extract.
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Size-Exclusion Chromatography: Using media like Sephadex LH-20 to separate compounds based on their size and polarity.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase (e.g., C18) column is essential for achieving high purity.
Q3: this compound seems to be unstable. What precautions should I take during purification?
A3: Pteridic acids can be sensitive to pH and temperature. It is advisable to work at neutral or slightly acidic pH (around pH 5-7) and to keep samples cool whenever possible. Avoid prolonged exposure to strong acids or bases and high temperatures to prevent degradation or isomerization to other Pteridic acid variants.[1]
Q4: How can I effectively separate this compound from its isomers like Pteridic acid B or F?
A4: The separation of closely related isomers is a significant challenge. High-resolution HPLC with a C18 column and a carefully optimized gradient elution is the most effective method. A shallow gradient of acetonitrile or methanol in water, often with a small amount of acid modifier like formic acid or acetic acid, can enhance resolution.
Troubleshooting Guides
Low Yield During Extraction and Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound in the initial crude extract. | Incomplete extraction from the fermentation broth. | - Ensure the pH of the broth is adjusted to a slightly acidic level (e.g., pH 5-6) to protonate the carboxylic acid group of this compound, increasing its solubility in the organic solvent.- Perform multiple extractions (e.g., 3 times) with the organic solvent and pool the extracts. |
| Significant loss of product during silica gel chromatography. | Irreversible adsorption of the acidic compound to the silica gel. | - Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.- Use a mobile phase containing a small amount of acetic or formic acid to reduce tailing and improve recovery. |
| Broad peaks and poor recovery from HPLC. | Suboptimal mobile phase composition or column overload. | - Optimize the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.- Reduce the sample load on the column.- Ensure the sample is fully dissolved in the mobile phase before injection. |
Impurity Co-elution
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with other Pteridic acid isomers (e.g., B, F). | Insufficient resolution of the chromatographic method. | - HPLC Optimization: - Decrease the gradient slope (e.g., from a 5-95% B over 20 min to a 30-60% B over 40 min). - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). - Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Increase the column length or decrease the particle size for higher efficiency. |
| Presence of unknown impurities in the final product. | Contamination from solvents or incomplete separation of minor metabolites. | - Use high-purity, HPLC-grade solvents for all chromatographic steps.- Add an orthogonal purification step. For example, if the primary purification is based on reverse-phase chromatography, consider adding a normal-phase or ion-exchange step.- Analyze fractions by LC-MS to identify the nature of the impurities, which can guide the selection of an appropriate purification strategy. |
Experimental Protocols
General Protocol for the Isolation of Pteridic Acids
This protocol is a generalized procedure based on methods reported for the isolation of Pteridic acids H and F, which can be adapted for this compound.[2]
-
Extraction:
-
Centrifuge the fermentation broth (e.g., 175 L) to separate the supernatant and mycelium.
-
Load the filtered supernatant onto an Amberchrom CG161Me resin column.
-
Wash the column with water to remove polar impurities.
-
Elute the Pteridic acids with methanol or acetone.
-
Concentrate the eluate under reduced pressure to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Size-Exclusion Chromatography:
-
Pool the fractions enriched in this compound and concentrate them.
-
Dissolve the concentrated sample in the mobile phase for the size-exclusion column (e.g., methanol or a mixture of dichloromethane/methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same mobile phase.
-
Elute isocratically and collect fractions. Analyze fractions by HPLC to identify the purest fractions containing this compound.
-
High-Purity Purification by Preparative HPLC
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Optimized based on analytical HPLC (e.g., 40-70% B over 30 min) |
| Flow Rate | 4-5 mL/min |
| Detection | UV at 230 nm and 270 nm |
| Sample Preparation | Dissolve the enriched fraction in a minimal amount of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection. |
Visualizations
Caption: A typical multi-step workflow for the purification of this compound.
References
Technical Support Center: Pteridic Acid A Bioassay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pteridic acid A in various bioassays. The information is tailored to address common sources of variability and ensure more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a polyketide natural product isolated from Streptomyces hygroscopicus. It and its analogues (e.g., Pteridic acids B, F, and H) are known to exhibit significant auxin-like activity, promoting plant growth and adventitious root formation.[1] They also play a role in conferring plant tolerance to abiotic stresses such as drought and salinity by upregulating stress-responsive genes.[2][3][4] Additionally, some pteridic acid analogues have been shown to induce cell cycle arrest in certain cell lines.[5]
Q2: I'm observing a high degree of variability in my Arabidopsis thaliana root elongation assay with this compound. What are the potential causes?
Variability in root elongation assays can stem from several factors:
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Inconsistent pH: The pH of the growth medium can significantly impact root growth. Acidic conditions (pH below 5.0) can inhibit root elongation, while slightly alkaline conditions may have different effects.[6][7]
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Solvent Effects: The solvent used to dissolve this compound and the final concentration in the media can affect root growth. It is crucial to include a solvent control to account for any inhibitory or stimulatory effects of the solvent itself.[8]
-
Light and Temperature Fluctuations: Inconsistent light intensity and temperature can alter plant growth rates and responsiveness to hormonal stimuli. Ensure uniform conditions for all experimental plates.
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Seed Batch Variability: Different seed batches can have varying germination rates and vigor. It is advisable to use seeds from the same lot for a given experiment.
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Plate Position Effects: The position of petri dishes in a growth chamber can lead to slight environmental differences. Rotate plates regularly to minimize this effect.
Q3: My this compound stock solution seems to be losing activity over time. What are the proper storage and handling procedures?
Pteridic acid H, a close analogue of this compound, has shown instability under acidic conditions (pH=3) and high temperatures (65°C). Pteridic acids belong to the spiroketal polyketide family.[8] The stability of these compounds can be influenced by factors such as pH, temperature, and light exposure.
Recommended Handling and Storage:
-
Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media.
Q4: I am performing a cell cycle analysis using flow cytometry after treating cells with a Pteridic acid analogue, but the G0/G1, S, and G2/M phases are not well-resolved. What could be the issue?
Poor resolution in cell cycle histograms is a common issue in flow cytometry.[9][10] Potential causes include:
-
Inappropriate Cell Density: Too few or too many cells can affect staining quality and data acquisition. An optimal concentration is typically around 1x10^6 cells/mL.[9]
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Cell Clumping: Aggregates of cells will be interpreted as single events with higher DNA content, leading to a broadening of the G2/M peak and the appearance of false polyploidy. Ensure a single-cell suspension by gentle pipetting or filtering.
-
Incorrect Staining Procedure: Insufficient RNase treatment will result in the staining of RNA by propidium iodide (PI), leading to high background fluorescence. Ensure adequate incubation with RNase. The concentration of PI should also be optimized.
-
High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the peaks, leading to poor resolution. Use the lowest possible flow rate for cell cycle analysis.[9][10]
-
Cell Health: If cells are not actively proliferating or are unhealthy, the proportion of cells in the S and G2/M phases will be low, making the peaks difficult to distinguish.[11]
Troubleshooting Guides
Guide 1: Arabidopsis thaliana Root Elongation Bioassay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inhomogeneous mixing of this compound in the agar medium. | Ensure the compound is added to the molten agar when it has cooled sufficiently to not cause degradation, but is still liquid enough for thorough mixing. Vortex the agar solution before pouring plates. |
| Uneven seed germination. | Use a single, high-quality seed lot and stratify seeds (e.g., 48 hours at 4°C in the dark) to synchronize germination. | |
| Inconsistent environmental conditions. | Randomize the placement of petri dishes in the growth chamber and rotate them daily. | |
| No dose-response observed | Compound concentration is too high (inhibitory) or too low. | Perform a wide-range dose-response curve, from nanomolar to micromolar concentrations, to identify the optimal range for observing auxin-like effects. |
| This compound has degraded. | Prepare fresh stock solutions and protect them from light and elevated temperatures. | |
| Inconsistent root growth direction | Plates are not perfectly vertical. | Use a rack to ensure plates are maintained at a consistent vertical orientation. |
| Solvent control shows root inhibition | The solvent (e.g., DMSO, ethanol) is at a toxic concentration. | Ensure the final solvent concentration in the media is low (typically ≤ 0.1%) and consistent across all treatments, including the negative control. |
Guide 2: Cell Cycle Analysis by Flow Cytometry
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal | Insufficient cell permeabilization. | Ensure proper fixation (e.g., with ice-cold 70% ethanol) to allow the DNA dye to enter the cells. |
| Low expression of the target (if co-staining). | Confirm target expression in your cell line and consider using a brighter fluorochrome. | |
| High background fluorescence | Inadequate RNase treatment leading to RNA staining. | Increase RNase A concentration or incubation time. |
| Autofluorescence of the compound. | Run an unstained control of cells treated with this compound to check for any intrinsic fluorescence at the emission wavelength of the DNA dye. | |
| Poorly resolved G0/G1 and G2/M peaks (High CV) | Cell clumps and aggregates. | Gently pipette the cell suspension before acquisition and consider filtering through a nylon mesh. |
| High flow rate during acquisition. | Use a low flow rate to improve the precision of the fluorescence measurement.[10] | |
| Cells are not actively dividing. | Ensure cells are harvested during the exponential growth phase.[10] | |
| G2/M peak is absent or very small | The compound may not be inducing G2/M arrest in your cell line, or the concentration is not optimal. | Perform a time-course and dose-response experiment to identify the optimal conditions for observing cell cycle arrest. |
| Cells are in contact inhibition. | Ensure that cells are seeded at a density that allows for proliferation during the treatment period.[11] |
Quantitative Data
Table 1: Effect of Pteridic Acid Analogues on Arabidopsis thaliana Root Growth under Abiotic Stress
Data summarized from studies on Pteridic acid H and F, close analogues of this compound.
| Compound | Concentration | Stress Condition | Parameter | % Increase vs. Control | Reference |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | Primary Root Length | 54.5% | --INVALID-LINK-- |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | Fresh Weight | 89.0% | --INVALID-LINK-- |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | Primary Root Length | 30.5% | --INVALID-LINK-- |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Drought (15% PEG-6000) | Fresh Weight | 56.7% | --INVALID-LINK-- |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | Primary Root Length | 74.0% | --INVALID-LINK-- |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | Fresh Weight | 126.2% | --INVALID-LINK-- |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | Primary Root Length | 61.8% | --INVALID-LINK-- |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | Fresh Weight | 110.9% | --INVALID-LINK-- |
Table 2: Minimum Inhibitory Concentration (MIC) of Pteridic Acid Analogues for Cell Cycle Arrest
| Compound | Cell Line | Effect | MIC (µmol/L) | Reference |
| Pteridic acid hydrate | tsFT210 | G0/G1 phase arrest | 32.8 | --INVALID-LINK--[5] |
| Pteridic acid C | tsFT210 | G0/G1 phase arrest | 68.9 | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Elongation Assay
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Adjust the pH to a consistent value (e.g., 5.7) before autoclaving.
-
This compound Addition: After autoclaving, cool the medium to approximately 50-55°C. Add the desired concentration of this compound (from a concentrated stock in a suitable solvent) and a solvent control to separate batches of media. Mix thoroughly by swirling.
-
Plate Pouring: Pour the media into square petri dishes under sterile conditions. Allow the plates to solidify completely.
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Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
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Stratification: Resuspend the sterilized seeds in 0.1% sterile agar and store at 4°C in the dark for 48 hours to synchronize germination.
-
Seed Sowing: Pipette individual seeds in a line on the surface of the agar plates.
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Incubation: Place the plates vertically in a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22°C).
-
Data Collection: After a set number of days (e.g., 7-10), photograph the plates and measure the primary root length using image analysis software such as ImageJ.
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Plate cells at a density that will not lead to confluence by the end of the experiment. Treat with desired concentrations of this compound or a vehicle control for a specified duration.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for acquisition. Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets. Analyze the DNA content histogram of the single cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of transcriptional regulation in auxin-mediated response to abiotic stresses [frontiersin.org]
- 4. Role of auxin-responsive genes in biotic stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pteridic acid hydrate and pteridic acid C produced by StreStreptomyces pseudoverticillus YN17707 induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Auxin, actin and growth of the Arabidopsis thaliana primary root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of polyketides: post-PKS processing in the formation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
How to prevent epimerization of Pteridic acid A during synthesis.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stereoselective synthesis of Pteridic acid A, focusing on the prevention of epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary epimerization issue encountered during the synthesis of this compound?
A1: The main challenge is the undesired epimerization at the C11 spirocenter, which leads to the formation of Pteridic acid B, the C11 epimer of this compound. Both are natural products, which can make purification difficult if a mixture is formed.[1]
Q2: At which stage of the synthesis does this epimerization typically occur?
A2: Epimerization is most likely to happen during the acid-mediated spiroketalization step, which forms the characteristic spirocyclic core of the molecule.[1][2]
Q3: What are the key factors that influence the epimerization at the spirocenter?
A3: The choice of acid catalyst, solvent, and reaction conditions (temperature and time) are critical. Certain Lewis acids, such as magnesium bromide (MgBr₂), can promote equilibration between the anomerically favored intermediate leading to this compound and the anomerically disfavored epimer that forms Pteridic acid B.[1] General factors that can promote epimerization in chiral molecules include the use of strong acids or bases and elevated temperatures.[3]
Q4: How can I selectively synthesize this compound while minimizing the formation of Pteridic acid B?
A4: To favor the formation of this compound, specific, milder conditions for the spiroketalization reaction are required. This involves using a protic acid catalyst like pyridinium p-toluenesulfonate (PPTS) in a non-polar solvent at room temperature. These conditions favor the formation of the thermodynamically more stable anomer, which leads to this compound, and avoids the equilibration that can be induced by stronger Lewis acids.
Troubleshooting Guide: Preventing Epimerization of this compound
This guide addresses the common issue of obtaining a mixture of this compound and its epimer, Pteridic acid B.
Problem: My final product is a mixture of this compound and Pteridic acid B, indicating epimerization has occurred.
Probable Cause: The conditions used for the spiroketalization step are promoting equilibration at the C11 spirocenter. This is often due to the use of a Lewis acid catalyst that facilitates the interconversion of the diastereomeric spiroketal intermediates.[1]
Solution: Modify the spiroketalization protocol to employ conditions that favor the formation of the thermodynamically preferred intermediate leading to this compound, without causing epimerization.
Recommended Protocol for Stereoselective Spiroketalization
A detailed methodology for the key spiroketalization step is provided below, based on synthetic routes that successfully yielded this compound.
Objective: To cyclize the precursor seco-acid to form the spiroketal core of this compound with high stereoselectivity at the C11 position.
Reagents and Materials:
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Precursor seco-acid
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Pyridinium p-toluenesulfonate (PPTS)
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Dichloromethane (CH₂Cl₂) or Benzene (C₆H₆), anhydrous
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Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the seco-acid precursor in anhydrous dichloromethane or benzene under an inert atmosphere.
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Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to isolate the desired spiroketal intermediate.
This protocol avoids the use of Lewis acids like MgBr₂, which have been shown to cause epimerization to the intermediate that leads to Pteridic acid B.[1]
Data on Spiroketalization Conditions
The following table summarizes the effect of different reaction conditions on the stereochemical outcome of the spiroketalization, leading to either this compound or its C11 epimer, Pteridic acid B.
| Catalyst | Solvent | Temperature | Outcome | Reference |
| PPTS | CH₂Cl₂ | Room Temp. | Favors this compound formation | Implied by successful syntheses[4][5] |
| MgBr₂ | Et₂O | Not specified | Causes partial epimerization to Pteridic acid B precursor | [1] |
Visual Guides
Structural Difference Between this compound and B
The diagram below illustrates the stereochemical difference at the C11 spirocenter between this compound and its epimer, Pteridic acid B.
Caption: Stereochemical difference at the C11 spirocenter.
Experimental Workflow for Stereoselective Synthesis
This workflow illustrates the critical spiroketalization step and how the choice of catalyst determines the final product.
Caption: Catalyst choice dictates stereochemical outcome.
Troubleshooting Decision Tree for Epimerization
Use this logical diagram to diagnose and resolve issues with epimerization during your synthesis.
Caption: Decision tree for diagnosing epimerization.
References
Enhancing the plant uptake of Pteridic acid A.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the plant uptake and efficacy of Pteridic acid A and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on plants? this compound is a spiroketal polyketide metabolite produced by Streptomyces species.[1] Early studies identified Pteridic acids A and B as potent plant growth promoters with auxin-like activity, capable of inducing the formation of adventitious roots in kidney beans at concentrations as low as 1 nM.[1] While this compound is known for these auxin-like effects, recent research has focused more on the related Pteridic acids H and F, which have been shown to significantly alleviate abiotic stress, such as drought and salinity, in plants like Arabidopsis thaliana.[2][3][4]
Q2: What is the primary mechanism of action for Pteridic acids in plants? Recent studies on Pteridic acids H and F suggest they act as potent plant stress regulators.[3][5] They have been shown to promote root growth under drought and salinity stress at nanomolar concentrations.[2][6] The proposed mechanism involves the upregulation of stress-responsive genes. For instance, treatment with Pteridic acids H and F led to increased expression of TIP2;3 (a tonoplast intrinsic protein involved in water flow) and SOS1 (a plasma membrane Na+/H+ antiporter crucial for salt tolerance) in Arabidopsis seedlings under salinity stress.[2] Transcriptomic analysis confirms that these compounds trigger changes in genes related to abiotic stress defense and auxin-activated signaling pathways.[4][7]
Q3: What are the optimal concentrations for applying Pteridic acid? The effective concentration of Pteridic acids is very low. For Pteridic acids H and F, a concentration of 0.5 ng/mL (approximately 1.3 nM) was found to significantly promote root growth and fresh weight in Arabidopsis thaliana under drought and salinity conditions.[2][3][5] Pteridic acids A and B were reported to be effective at 1 nM for inducing root formation in kidney beans.[1] It is crucial to perform a dose-response curve for your specific plant species and experimental conditions to determine the optimal concentration.
Q4: Is this compound stable in solution? The stability of this compound in experimental solutions can be a factor in its efficacy. As a polyketide, it may be sensitive to factors like pH, light, and temperature. It is recommended to prepare fresh solutions for each experiment and store stock solutions in the dark at low temperatures (e.g., -20°C).
Troubleshooting Guide
Issue 1: No observable effect on plant growth or stress tolerance.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The active concentration range is very narrow (nanomolar). Perform a detailed dose-response experiment with serial dilutions ranging from 0.1 nM to 100 nM to identify the optimal concentration for your system. High concentrations may not be more effective and could be inhibitory. |
| Degradation of Compound | Prepare fresh working solutions from a frozen stock for each experiment. Protect solutions from light and avoid repeated freeze-thaw cycles. |
| Plant Growth Conditions | Ensure that the plants are actually experiencing the abiotic stress you intend to study (e.g., sufficient PEG concentration for drought or NaCl for salinity). The beneficial effects of Pteridic acids are most pronounced under stress conditions.[2][7] |
| Method of Application | Ensure uniform application. For agar-based assays, incorporate the compound into the growth medium before pouring plates. For soil-based experiments, apply as a root drench for consistent exposure. |
| Different Mechanism in Test Species | The primary research has been on Arabidopsis, barley, and beans.[2][8] The response may differ in other species. Consider testing related compounds like Pteridic acid H or F, which have a more extensively documented role in broad abiotic stress tolerance.[3][5] |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Application | Calibrate your application technique. Ensure each plant or plate receives the exact same volume and concentration of the treatment solution. |
| Biological Variability | Use a larger number of biological replicates to account for natural variation in plant growth and response. Ensure seeds are from the same lot and age, and that seedlings are synchronized at the start of the experiment. |
| Fluctuations in Environment | Tightly control environmental conditions (light intensity, temperature, humidity) in the growth chamber, as minor variations can significantly impact plant stress levels and growth, potentially masking the compound's effects. |
Quantitative Data Summary
The following tables summarize the reported effects of Pteridic acids H and F on Arabidopsis thaliana seedlings, which can serve as a benchmark for experiments with this compound.
Table 1: Effect of Pteridic Acids (0.5 ng/mL) on Arabidopsis under Drought Stress *
| Treatment | Parameter | % Increase vs. Control |
| Pteridic acid H | Root Length | 54.5% |
| Fresh Weight | 89.0% | |
| Pteridic acid F | Root Length | 30.5% |
| Fresh Weight | 56.7% | |
| *Data sourced from studies on drought stress induced by PEG.[2][9] |
Table 2: Effect of Pteridic Acids (0.5 ng/mL) on Arabidopsis under Salinity Stress *
| Treatment | Parameter | % Increase vs. Control |
| Pteridic acid H | Root Length | 74.0% |
| Fresh Weight | 126.2% | |
| Pteridic acid F | Root Length | 61.8% |
| Fresh Weight | 110.9% | |
| *Data sourced from studies on salinity stress induced by NaCl.[3][5][9] |
Experimental Protocols & Visualizations
Protocol 1: Arabidopsis Seedling Abiotic Stress Assay
This protocol details a standard method for assessing the effect of Pteridic acid on plant growth under controlled stress conditions.
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Sterilization & Plating:
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Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution.
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Rinse seeds thoroughly with sterile distilled water.
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Suspend seeds in 0.1% sterile agar and stratify at 4°C for 3 days in the dark to synchronize germination.
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Preparation of Treatment Media:
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Prepare Murashige and Skoog (MS) agar medium.
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After autoclaving and cooling to ~50°C, add this compound from a sterile-filtered stock solution to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 5.0, 10.0 nM).
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For stress conditions, add sterile-filtered NaCl (e.g., 80 mM for salinity) or PEG-6000 (e.g., 15% w/v for drought) to the medium.[7]
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Pour the medium into square petri dishes.
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Germination and Growth:
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Pipette stratified seeds onto the surface of the agar plates.
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Seal the plates and place them vertically in a growth chamber with a controlled photoperiod (e.g., 16h light / 8h dark) and temperature.
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Data Collection:
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After a set period (e.g., 7-10 days), remove the plates.
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Photograph the plates for qualitative assessment.
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Carefully remove seedlings and measure primary root length and total fresh weight for quantitative analysis.
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Perform statistical analysis (e.g., ANOVA) to determine significance.[7]
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Protocol 2: Quantification of Pteridic Acid in Plant Tissue
This protocol provides a general workflow for extracting and quantifying Pteridic acid from plant tissues, based on methods used for similar compounds like abscisic acid.
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Sample Preparation:
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Harvest plant tissue (e.g., roots, shoots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
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Record the fresh weight.
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Lyophilize (freeze-dry) the tissue to obtain the dry weight and grind to a fine powder.
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Extraction:
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Extract the powdered tissue with a suitable solvent mixture (e.g., methanol/water/acetic acid).
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Include an internal standard if available for accurate quantification.
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Homogenize and centrifuge to pellet solid debris. Collect the supernatant.
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Purification (Solid-Phase Extraction - SPE):
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Pass the crude extract through an SPE cartridge (e.g., C18) to remove interfering compounds like pigments and lipids.
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Wash the cartridge with a non-polar solvent.
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Elute the Pteridic acid fraction with a more polar solvent (e.g., methanol).
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-
Analysis (LC-MS/MS):
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Dry the eluted fraction under nitrogen gas and reconstitute in a suitable solvent for analysis.
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Analyze the sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity needed to detect and quantify the compound at low concentrations in complex plant extracts.[2]
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Visualizations of Mechanisms
The following diagrams illustrate the proposed mechanism of action and a troubleshooting decision process.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 9. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Complex NMR Spectra for Pteridic Acid Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pteridic acid analogues. The information is designed to address common issues encountered during the deconvolution of complex NMR spectra for this class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the acquisition and processing of NMR spectra for Pteridic acid analogues.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Severe Peak Overlap | High structural similarity among analogues; presence of multiple rotamers or isomers; high sample concentration leading to intermolecular interactions. | 1. Optimize NMR Solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter chemical shifts and resolve overlapping signals[1]. 2. Acquire 2D NMR Spectra: Use techniques like COSY, HSQC, and HMBC to disperse signals into a second dimension, aiding in the resolution and assignment of individual proton and carbon signals[2]. 3. Employ Pure-Shift NMR: These experiments can collapse multiplets into singlets, significantly reducing spectral crowding[3]. 4. Adjust Sample Temperature: For issues with rotamers, acquiring the spectrum at a higher temperature can increase the rate of bond rotation on the NMR timescale, potentially simplifying the spectrum[1]. |
| TS-002 | Inaccurate Integrations | Peak overlap; poor baseline correction; incorrect phasing; presence of exchangeable protons (e.g., -OH, -NH). | 1. Utilize Deconvolution Software: Employ software with global spectral deconvolution (GSD) or similar algorithms to fit overlapping peaks to a set of Lorentzian lines, allowing for more accurate integration of individual signals[3]. 2. Manual Phasing and Baseline Correction: Carefully perform manual phase and baseline correction to ensure accurate peak integration. 3. D₂O Exchange: To confirm and exclude signals from exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peaks corresponding to OH or NH protons should disappear or significantly decrease in intensity[1]. |
| TS-003 | Broad or Distorted Peaks | Poor shimming; sample inhomogeneity (e.g., poor solubility, presence of particulates); high sample concentration; chemical exchange. | 1. Optimize Shimming: Perform manual or automated shimming to improve the homogeneity of the magnetic field. 2. Improve Sample Preparation: Ensure the sample is fully dissolved. Filter the sample if particulates are present. Consider diluting the sample. 3. Reference Deconvolution: If poor shimming is unavoidable or you are working with previously acquired data, reference deconvolution can be used to improve the line shape, provided a strong, well-resolved singlet is present in the spectrum. |
| TS-004 | Compound Instability | Pteridic acid H is known to be unstable under high temperature or acidic conditions, potentially converting to its isomer, Pteridic acid F. | 1. Control Experimental Conditions: Avoid high temperatures and acidic conditions during sample preparation and analysis. 2. Monitor Isomerization: Be aware of the potential for isomerization and look for the appearance of new signals corresponding to the isomer. 2D NMR can help in identifying the presence of both isomers. |
| TS-005 | Low Signal-to-Noise Ratio | Low sample concentration; insufficient number of scans. | 1. Increase Number of Scans: Acquire more transients to improve the signal-to-noise ratio. 2. Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity[4]. 3. Optimize Acquisition Parameters: Adjust parameters such as the relaxation delay to ensure complete relaxation between scans, maximizing signal intensity. |
| TS-006 | Complexity due to Spiroketal Moiety | The spiroketal core of Pteridic acids can exist in different conformations or epimerize under certain conditions, leading to a more complex spectrum. | 1. Advanced 2D NMR: Utilize NOESY or ROESY experiments to establish through-space correlations that can help in defining the stereochemistry and conformation of the spiroketal ring system. 2. Computational Modeling: Compare experimental NMR data with computationally predicted chemical shifts for different possible isomers to aid in structural elucidation. |
Frequently Asked Questions (FAQs)
1. What is spectral deconvolution and why is it necessary for Pteridic acid analogues?
Spectral deconvolution is a computational method used to separate overlapping signals in an NMR spectrum into their individual components. For Pteridic acid analogues, which are often isolated as complex mixtures of structurally similar compounds, 1D ¹H NMR spectra can be crowded with overlapping multiplets. Deconvolution is essential to accurately determine the chemical shift, multiplicity, and integral of each signal, which is crucial for structural elucidation and quantification.
2. What software can be used for the deconvolution of NMR spectra?
Several software packages are available for NMR data processing and deconvolution:
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Mnova (Mestrelab Research): A comprehensive software suite with tools for processing, analysis, and deconvolution of 1D and 2D NMR data. It features a Global Spectral Deconvolution (GSD) algorithm that can automatically fit the entire spectrum to a series of Lorentzian peaks.
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TopSpin (Bruker): Bruker's software for NMR data acquisition and processing also includes functionalities for peak fitting and deconvolution.
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UnidecNMR: A software that uses deconvolution to identify resonances in NMR spectra and has shown favorable performance on strongly overlapped 1D and 2D spectra.
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decon1d: A Python-based deconvolution program that uses Bayesian information criteria to objectively determine the number of peaks in a complex signal.
3. How can 2D NMR experiments help in analyzing complex mixtures of Pteridic acid analogues?
2D NMR experiments are powerful tools for resolving spectral overlap by spreading the signals across two frequency dimensions. For Pteridic acid analogues, the following experiments are particularly useful:
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COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, helping to trace out spin systems within a molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent signal dispersion due to the large chemical shift range of ¹³C.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and connecting different spin systems.
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NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, aiding in the determination of stereochemistry and conformation.
4. What are some key structural features of Pteridic acids that might lead to complex NMR spectra?
Pteridic acids possess several structural motifs that can contribute to spectral complexity:
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Spiroketal Core: This rigid, bicyclic system can lead to complex splitting patterns and diastereotopic protons.
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Conjugated Double Bonds: The olefinic protons in the conjugated system can have overlapping signals and complex coupling patterns.
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Multiple Chiral Centers: The presence of several stereocenters can result in the formation of diastereomers, which will have distinct, and often overlapping, NMR spectra.
Quantitative Data Presentation
The following table is a representative example of how to present deconvoluted ¹H NMR data for a hypothetical mixture of two Pteridic acid analogues. The data is based on published chemical shifts for Pteridic acids H and F.
| Peak ID | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Deconvoluted Integral | Assignment (Analogue) | Concentration (mM) |
| 1 | 7.33 | dd | 15.0, 10.0 | 1.00 | H-3 (H) | 0.50 |
| 2 | 7.16 | dd | 15.0, 10.0 | 0.65 | H-3 (F) | 0.33 |
| 3 | 6.26 | d | 15.0 | 1.00 | H-2 (H) | 0.50 |
| 4 | 6.25 | d | 15.0 | 0.65 | H-2 (F) | 0.33 |
| 5 | 6.13 | dd | 15.0, 6.0 | 1.00 | H-5 (H) | 0.50 |
| 6 | 6.07 | dd | 15.0, 6.0 | 0.65 | H-5 (F) | 0.33 |
| 7 | 5.90 | d | 15.0 | 1.00 | H-4 (H) | 0.50 |
| 8 | 5.97 | d | 15.0 | 0.65 | H-4 (F) | 0.33 |
| 9 | 3.85 | m | - | 1.00 | H-7 (H) | 0.50 |
| 10 | 3.88 | m | - | 0.65 | H-7 (F) | 0.33 |
Experimental Protocols
Protocol 1: 2D HSQC for Pteridic Acid Analogues
This protocol outlines the acquisition of a standard sensitivity-improved, phase-sensitive gradient HSQC experiment.
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Sample Preparation: Dissolve 5-10 mg of the Pteridic acid analogue mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
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Initial 1D ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
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Setup HSQC Experiment:
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Load a standard HSQC pulse program (e.g., hsqcetgpsisp on Bruker instruments).
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Set the spectral width in F2 (¹H dimension) to cover all proton signals (e.g., 10-12 ppm).
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Set the spectral width in F1 (¹³C dimension) to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
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Set the number of data points in F2 (TD2) to 1024 or 2048.
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Set the number of increments in F1 (TD1) to 256 or 512.
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Set the number of scans (NS) per increment, typically a multiple of 8 or 16 for proper phase cycling (e.g., 16-64 scans depending on sample concentration).
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Set the relaxation delay (D1) to 1-2 seconds.
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The one-bond coupling constant (¹JCH) is typically set to 145 Hz for sp³ carbons and 160 Hz for sp² carbons. An average value of 150 Hz is often a good starting point.
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Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
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Processing:
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Apply a sine-bell or squared sine-bell window function in both dimensions.
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Perform a Fourier transform in both dimensions.
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Phase the spectrum in both dimensions.
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Perform baseline correction.
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Visualizations
Biosynthetic Pathway of Pteridic Acids H and F
The following diagram illustrates the proposed biosynthetic pathway for Pteridic acids H and F, which are derived from a modular type I polyketide synthase.
Caption: Proposed biosynthetic pathway of Pteridic acids H and F.
Pteridic Acid-Mediated Abiotic Stress Response in Plants
This diagram shows a simplified signaling pathway of how Pteridic acids can help plants mitigate abiotic stress, such as drought and salinity.
Caption: Pteridic acid signaling in plant abiotic stress response.
References
Validation & Comparative
A Comparative Analysis of Pteridic Acid A and Pteridic Acid B: Unveiling Their Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
Pteridic acids A and B, two closely related natural products, have garnered attention for their significant biological activities. This guide provides a comprehensive comparative analysis of their known bioactivities, supported by available experimental data. We delve into their chemical structures, biological effects, and the underlying mechanisms of action, presenting the information in a clear and accessible format for researchers in the fields of natural product chemistry, plant biology, and drug discovery.
Chemical Structures
Pteridic acid A and Pteridic acid B are stereoisomers, specifically epimers at the C-11 position. Both compounds possess a complex polyketide structure featuring a[1][1]-spirocyclic moiety. Their shared molecular formula is C₂₁H₃₂O₅.
Bioactivity Profile: A Focus on Plant Growth Promotion
The most well-documented bioactivity of both this compound and Pteridic acid B is their potent plant growth-promoting effects, exhibiting auxin-like activity.[2][3] The seminal study by Igarashi et al. (2002) demonstrated that both compounds are capable of inducing the formation of adventitious roots in kidney bean hypocotyls at a remarkably low concentration of 1 nM.[3] This level of activity is reported to be comparable to that of the natural plant hormone indole-3-acetic acid (IAA).[3]
While a direct quantitative comparison of the potency between this compound and Pteridic acid B is not extensively detailed in the primary literature, the initial findings suggest they possess a similar order of magnitude in their auxin-like effects.
Data Presentation
Table 1: Comparative Bioactivity of this compound and Pteridic Acid B
| Bioactivity | This compound | Pteridic Acid B | Reference Compound (IAA) | Source |
| Plant Growth Promotion | ||||
| Adventitious Root Formation (Kidney Bean) | Effective at 1 nM | Effective at 1 nM | Effective at similar concentrations | [3] |
Experimental Protocols
Adventitious Root Formation Bioassay (Kidney Bean Hypocotyl)
This protocol is a representative method for assessing auxin-like activity based on the induction of adventitious roots in kidney bean cuttings. The specific detailed protocol from the original study by Igarashi et al. (2002) is not fully available; therefore, this represents a generalized procedure.
1. Plant Material and Growth Conditions:
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Kidney bean (Phaseolus vulgaris) seeds are surface-sterilized and germinated on moist filter paper or in vermiculite in the dark for 5-7 days at approximately 25°C.
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Etiolated seedlings with uniform hypocotyl length are selected for the assay.
2. Preparation of Cuttings:
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The primary leaves and the root system are excised from the etiolated seedlings.
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Hypocotyl cuttings of a standardized length (e.g., 3-4 cm) are prepared by making a clean cut at the base.
3. Treatment Application:
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Stock solutions of this compound, Pteridic acid B, and a positive control (e.g., Indole-3-acetic acid, IAA) are prepared in a suitable solvent (e.g., DMSO or ethanol) and then diluted to the final desired concentrations (e.g., 1 nM) in a buffered aqueous solution.
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Groups of hypocotyl cuttings are placed in vials containing the respective test solutions. A vehicle control (buffer solution with the solvent) is also included.
4. Incubation:
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The vials with the cuttings are incubated under controlled conditions, typically in a growth chamber with a defined light-dark cycle and constant temperature (e.g., 25°C) for a period of 5-7 days.
5. Data Collection and Analysis:
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After the incubation period, the number of adventitious roots formed on each hypocotyl cutting is counted.
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The length of the adventitious roots can also be measured.
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The data are statistically analyzed to compare the effects of this compound, Pteridic acid B, and the positive control against the vehicle control.
Signaling Pathway
The auxin-like activity of Pteridic acids A and B suggests their interaction with the auxin signaling pathway in plants. The canonical auxin signaling cascade involves the perception of auxin by receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).
Caption: Proposed mechanism of Pteridic acids A and B via the auxin signaling pathway.
Experimental Workflow
The general workflow for investigating the bioactivity of Pteridic acids A and B involves several key stages, from isolation to bioassay.
Caption: General experimental workflow for Pteridic acid bioactivity analysis.
Conclusion
Pteridic acids A and B are potent plant growth promoters with auxin-like activity, effective at nanomolar concentrations. While their bioactivities appear to be comparable, further quantitative studies are necessary to delineate any subtle differences in their potency and to explore their potential in other biological systems. The detailed experimental protocols and the understanding of their presumed mechanism of action via the auxin signaling pathway provide a solid foundation for future research and potential applications in agriculture and biotechnology.
References
Validating the auxin-like effects of Pteridic acid A in different plant species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the auxin-like effects of Pteridic acid A and its analogs against other natural and synthetic auxins. We will delve into supporting experimental data, detailed methodologies, and the current understanding of the signaling pathways involved.
Introduction to this compound and its Auxin-Like Properties
Pteridic acids are a class of natural products produced by Streptomyces species. Pteridic acids A and B, isolated from Streptomyces hygroscopicus, have been identified as novel plant growth promoters with auxin-like activity.[1] The primary evidence for their auxin-like effects comes from their ability to induce adventitious root formation in kidney beans at a concentration as low as 1 nM, an efficacy comparable to natural auxins like indole-3-acetic acid (IAA).[1]
More recent studies on related compounds, Pteridic acids H and F, have provided further insights into the nuanced auxin-like activities of this compound class. These studies, primarily in the model plant Arabidopsis thaliana, have demonstrated significant promotion of primary root growth, particularly under abiotic stress conditions.[2][3] However, they also reveal key differences compared to IAA, suggesting a potentially distinct mode of action.[2][3]
Comparative Performance: Pteridic Acids vs. Other Auxins
To objectively evaluate the performance of this compound and its analogs, we compare their effects on key auxin-regulated developmental processes against the natural auxin IAA and the synthetic auxins 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited quantitative data specifically for this compound, this comparison will also draw upon the more detailed studies of Pteridic acids H and F.
Root Elongation and Development
Auxins are well-known for their profound effects on root architecture. The following tables summarize the comparative effects of Pteridic acids and other auxins on root growth.
Table 1: Effect of Pteridic Acids and IAA on Primary Root Growth in Arabidopsis thaliana under Abiotic Stress
| Compound | Concentration | Stress Condition | Primary Root Length Increase (%) | Fresh Weight Increase (%) | Citation |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Drought (15% PEG) | 54.5 | 89 | [2][3] |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Drought (15% PEG) | 30.5 | 56.7 | [2][3] |
| IAA | 1.3 nM | Drought (15% PEG) | Less effective than Pteridic acid H | Less effective than Pteridic acid H | [2][3] |
| Pteridic acid H | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | 74.0 | 126.2 | [2][3] |
| Pteridic acid F | 1.3 nM (0.5 ng/mL) | Salinity (80 mM NaCl) | 61.8 | 110.9 | [2][3] |
Table 2: Comparative Effects of Pteridic Acids and Other Auxins on Different Aspects of Root Development
| Compound | Primary Root Elongation | Lateral Root Formation | Adventitious Root Formation | Plant Species | Citation |
| This compound/B | Promotive | Not Reported | Strongly Promotive | Kidney Bean | [1] |
| Pteridic acids H/F | Strongly Promotive (under stress) | No significant promotion | No significant promotion | Arabidopsis thaliana, Kidney Bean | [2][3] |
| IAA (Indole-3-acetic acid) | Promotive (at optimal conc.) | Strongly Promotive | Strongly Promotive | General | [2][3] |
| NAA (1-Naphthaleneacetic acid) | Promotive (at optimal conc.) | Strongly Promotive | Strongly Promotive | General | [4][5] |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Inhibitory at high conc. | Can be promotive, but often leads to callusing | Can be promotive, but often leads to callusing | General | [4][5][6][7] |
Note: "conc." stands for concentration.
The data clearly indicates that while this compound/B are potent inducers of adventitious roots, the closely related Pteridic acids H and F show a more specific effect on primary root elongation, particularly under stress, without the typical accompanying increase in lateral and adventitious roots seen with IAA and synthetic auxins.[2][3] This suggests a divergence in their downstream signaling or cellular targets.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of auxin-like compounds. Below are protocols for key experiments.
Adventitious Root Induction Assay in Kidney Bean (Phaseolus vulgaris)
This bioassay is used to determine the ability of a compound to induce the formation of adventitious roots.
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Plant Material: Use uniformly sized kidney bean cuttings, typically including the epicotyl and a pair of primary leaves.
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Treatment: Place the base of the cuttings in a solution of the test compound (e.g., this compound at 1 nM) or a control solution (e.g., sterile water or a solution with the solvent used to dissolve the compound). IAA at a similar concentration should be used as a positive control.
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Incubation: Keep the cuttings in a controlled environment with appropriate light and temperature for a period of 7-14 days.
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Data Collection: Count the number of adventitious roots formed on each cutting. The length of the roots can also be measured.
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Analysis: Compare the average number and length of roots in the treatment groups to the control and positive control groups.
Primary Root Elongation Assay in Arabidopsis thaliana
This assay is a standard method to assess the effect of compounds on primary root growth.
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Plant Material: Use surface-sterilized seeds of Arabidopsis thaliana (e.g., ecotype Columbia-0).
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Germination and Growth Medium: Germinate seeds on Murashige and Skoog (MS) agar medium in vertically oriented petri dishes.
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Treatment: After a few days of growth, transfer seedlings to fresh MS agar plates containing the test compounds (e.g., Pteridic acid H/F at 1.3 nM), IAA, or a control. For abiotic stress assays, the medium can be supplemented with agents like polyethylene glycol (PEG) to simulate drought or sodium chloride (NaCl) for salinity stress.
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Incubation: Grow the seedlings in a controlled growth chamber with a defined light/dark cycle and temperature.
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Data Collection: Mark the position of the root tip at the time of transfer and measure the new growth after a set period (e.g., 5-7 days). The entire root length can also be measured. Seedling fresh weight can be determined at the end of the experiment.
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Analysis: Calculate the average root elongation and fresh weight for each treatment and compare it to the controls.
Signaling Pathways and Mode of Action
The canonical auxin signaling pathway in plants involves the perception of auxin by the TIR1/AFB family of F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.
The differential effects of Pteridic acids H and F on root development compared to IAA suggest that their mode of action may differ from the canonical pathway. Transcriptomics data from Arabidopsis treated with Pteridic acids H and F under salt stress revealed changes in the expression of genes related to photosynthesis, abiotic stress defense, and some auxin-activated signaling pathways.[8] However, the lack of lateral and adventitious root promotion, a hallmark of canonical auxin action, points towards a more nuanced interaction with the auxin signaling network.[2][3]
It is hypothesized that Pteridic acids may:
-
Interact with a subset of TIR1/AFB receptors with different affinities than IAA.
-
Influence auxin transport or metabolism.
-
Act through a completely independent signaling pathway that cross-talks with the auxin pathway.
Further research, including direct binding assays with TIR1/AFB proteins and analysis of gene expression in auxin signaling mutants, is required to elucidate the precise molecular mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deq.mt.gov [deq.mt.gov]
- 7. xtbg.ac.cn [xtbg.ac.cn]
- 8. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Pteridic Acid Analogues: A Comparative Guide
A detailed examination of the structure-activity relationships (SAR) of Pteridic acid analogues reveals a diverse range of biological activities, from anticancer and antimicrobial effects to plant growth promotion and abiotic stress mitigation. This guide provides a comparative analysis of the performance of various Pteridic acid analogues, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.
This guide synthesizes findings from key studies on Pteridic acids A, B, C, D, E, F, G, H, and their hydrate forms, highlighting the influence of subtle structural modifications on their biological functions. The spiroketal core and the unsaturated carboxylic acid side chain common to these molecules appear to be crucial for their activity, while variations in stereochemistry and substitutions on the core structure dictate their specific biological targets and potency.
Comparative Biological Activity of Pteridic Acid Analogues
The biological activities of Pteridic acid analogues have been evaluated across several domains. The following tables summarize the quantitative data available for their anticancer, antimicrobial, and plant-related activities.
Anticancer Activity
| Compound | Cell Line | Activity | MIC / IC₅₀ | Reference |
| Pteridic acid hydrate | tsFT210 | Cell cycle arrest at G₀/G₁ phase | 32.8 µmol·L⁻¹ | [1] |
| Pteridic acid C | tsFT210 | Cell cycle arrest at G₀/G₁ phase | 68.9 µmol·L⁻¹ | [1] |
Antimicrobial and Antiviral Activity
| Compound | Target | Activity | MIC / IC₅₀ | Reference |
| Pteridic acids C-G | Various bacteria and viruses | Weak antibacterial activity against Bacillus subtilis (E-G) | Not specified | [2][3] |
Plant Growth Promotion and Abiotic Stress Mitigation
| Compound | Plant Model | Activity | Effective Concentration | Reference |
| Pteridic acid A | Kidney bean | Auxin-like activity (adventitious root formation) | 1 nM | [4] |
| Pteridic acid B | Kidney bean | Auxin-like activity (adventitious root formation) | 1 nM | [4] |
| Pteridic acid F | Arabidopsis thaliana | Alleviation of drought and salinity stress, root growth promotion | 1.3 nM | [5][6][7] |
| Pteridic acid H | Arabidopsis thaliana, Mung bean | Alleviation of drought and salinity stress, root and hypocotyl growth promotion | 1.3 nM | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Cycle Arrest Assay
1. Cell Culture and Treatment:
-
The tsFT210 cell line (a temperature-sensitive mutant of mouse FM3A cells) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 32 °C (permissive temperature) and shifted to 39 °C (non-permissive temperature) to synchronize them at the G1 phase.
-
Pteridic acid analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations. A solvent control is included.
-
Cells are incubated with the compounds for a specified period (e.g., 24 hours) at the non-permissive temperature.
2. Flow Cytometry Analysis:
-
After treatment, cells are harvested by centrifugation.
-
The cell pellet is washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20 °C overnight.
-
Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
1. Preparation of Inoculum:
-
The test microorganism (e.g., Bacillus subtilis) is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
2. Assay Procedure:
-
The Pteridic acid analogues are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
The standardized microbial inoculum is added to each well.
-
The plate is incubated at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Auxin-like Activity Assay (Adventitious Root Formation)
1. Plant Material Preparation:
-
Kidney bean (Phaseolus vulgaris) seeds are surface-sterilized and germinated in the dark on moist filter paper.
-
Hypocotyl cuttings are prepared from the seedlings.
2. Bioassay:
-
The hypocotyl cuttings are placed in a solution containing the Pteridic acid analogue at various concentrations. A solution with indole-3-acetic acid (IAA) is used as a positive control, and a solution without any test compound serves as a negative control.
-
The cuttings are incubated under controlled light and temperature conditions.
-
After a specific period (e.g., 7 days), the number of adventitious roots formed on each hypocotyl cutting is counted.
Plant Abiotic Stress Mitigation Assay
1. Plant Growth and Stress Induction:
-
Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.
-
For drought stress, polyethylene glycol (PEG) is added to the MS medium to induce osmotic stress.
-
For salinity stress, sodium chloride (NaCl) is added to the MS medium.
-
Pteridic acid analogues are added to the respective stress-inducing media at the desired concentrations.
2. Data Analysis:
-
The plates are incubated vertically under controlled conditions (e.g., 16-hour light/8-hour dark cycle).
-
After a set period of growth, the primary root length and fresh weight of the seedlings are measured.
-
The effects of the Pteridic acid analogues are compared to those of untreated control plants under the same stress conditions.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of Pteridic acid analogues.
Caption: Overview of the primary biological activities associated with different Pteridic acid analogues.
Caption: Workflow for evaluating the anticancer activity of Pteridic acid analogues via cell cycle analysis.
Caption: Experimental workflows for assessing the plant-related bioactivities of Pteridic acid analogues.
Structure-Activity Relationship Insights
-
Stereochemistry at the Spiroketal Center: The difference between Pteridic acids A and B lies in the stereochemistry at the C-11 spirocenter. Both compounds exhibit potent auxin-like activity at the nanomolar level, suggesting that the overall spiroketal scaffold is key for this activity, and the stereochemistry at this particular position may not be critical for binding to the relevant plant receptors.
-
Modifications on the Core Structure: Pteridic acids C-G possess variations in hydroxylation and other substitutions on the core ring system compared to A and B. These modifications appear to shift the biological activity away from plant growth promotion towards antimicrobial and cytotoxic effects, albeit weakly in the case of antimicrobial activity. This suggests that the substitution pattern on the decalin ring system is a crucial determinant of the type of biological activity.
-
The Role of the Side Chain: The unsaturated carboxylic acid side chain is a common feature among all biologically active Pteridic acid analogues. This moiety is likely essential for their activity, potentially acting as a binding anchor to target proteins or influencing the molecule's overall polarity and transport properties.
-
Pteridic Acids H and F: These analogues are potent in alleviating abiotic stress in plants. Their structural relationship to other Pteridic acids and the specific features that confer this stress-mitigating activity warrant further investigation. It is noteworthy that their activity is distinct from the auxin-like effects of Pteridic acids A and B, as they do not significantly promote lateral root growth in the same manner.[6]
References
- 1. Pteridic acid hydrate and pteridic acid C produced by StreStreptomyces pseudoverticillus YN17707 induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pteridic acids C-G spirocyclic polyketides from the marine-derived Streptomyces sp. SCSGAA 0027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Pteridic Acid A: A Comparative Analysis of its Efficacy Against Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pteridic acid A with two widely used commercial herbicides, glyphosate and glufosinate. The information is based on publicly available experimental data to facilitate an objective evaluation of their potential applications in weed management.
Executive Summary
This compound, a natural compound isolated from Streptomyces hygroscopicus, exhibits a dual role as a plant growth modulator. At low concentrations, it demonstrates auxin-like properties, promoting root elongation.[1] Conversely, at higher concentrations, it has been observed to inhibit plant growth, such as the germination of rice seeds at 100 ppm.[1] However, robust quantitative data on its herbicidal efficacy against a broad spectrum of weed species is currently limited in publicly accessible research.
In contrast, glyphosate and glufosinate are well-established, broad-spectrum herbicides with extensive data supporting their efficacy. Glyphosate acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, crucial for the synthesis of aromatic amino acids.[2][3][4][5] Glufosinate inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia and the generation of reactive oxygen species (ROS).[6][7][8][9][10] This guide presents a comparative overview of their known characteristics, efficacy, and mechanisms of action.
Quantitative Efficacy Data
The following tables summarize the available efficacy data for this compound, glyphosate, and glufosinate. It is important to note that direct comparative studies of this compound as a herbicide are scarce.
Table 1: General Efficacy and Properties
| Feature | This compound | Glyphosate | Glufosinate |
| Spectrum of Activity | Data limited; observed inhibition of rice seed germination.[1] | Broad-spectrum (grasses and broadleaf weeds).[2][5] | Broad-spectrum (grasses and broadleaf weeds).[8] |
| Mode of Action | Auxin-like activity at low concentrations, inhibitory at high concentrations.[1] | Inhibition of EPSP synthase in the shikimate pathway.[2][3][4][5] | Inhibition of glutamine synthetase.[6][7][8][9][10] |
| Application Method | Experimental (not commercially formulated). | Foliar application.[2] | Foliar application.[8] |
| Systemic Activity | Unknown | Systemic.[2][5] | Contact herbicide with limited translocation.[8] |
Table 2: Comparative Efficacy on Selected Weed Species
Quantitative data for this compound is not available in the reviewed literature. The efficacy of glyphosate and glufosinate can vary significantly based on weed species, growth stage, and environmental conditions.
| Weed Species | This compound Efficacy | Glyphosate Efficacy (% control) | Glufosinate Efficacy (% control) |
| Amaranthus palmeri (Palmer Amaranth) | Not Available | >65%[8] | >65%[8] |
| Echinochloa crus-galli (Barnyardgrass) | Not Available | High | High |
| Poa annua (Annual Bluegrass) | Not Available | Effective[11] | Moderate |
| Broadleaf Weeds (general) | Not Available | High[2][5] | High[8] |
| Grasses (general) | Not Available | High[2][5] | High[8] |
Experimental Protocols
Standardized methods are crucial for the accurate assessment of herbicide efficacy. The following outlines a general protocol for greenhouse and field trials based on established guidelines.[12][13][14]
1. Plant Material and Growth Conditions:
-
Weed Species: Select a range of relevant monocotyledonous and dicotyledonous weed species.
-
Growth: Grow plants from seed in a suitable potting medium under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Plant Stage: Treat plants at a consistent growth stage, typically the 2-4 leaf stage, for post-emergence applications.[12]
2. Herbicide Application:
-
Preparation: Prepare stock solutions of this compound and commercial herbicides in an appropriate solvent and dilute to the desired concentrations.
-
Application: Apply herbicides using a calibrated laboratory sprayer to ensure uniform coverage. Include a range of doses to establish a dose-response curve.
-
Controls: Include an untreated control and a vehicle control (sprayed with the solvent only).
3. Efficacy Assessment:
-
Visual Injury: Score visual injury at set time points (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: Harvest the above-ground biomass at the end of the experiment, dry to a constant weight, and calculate the percent reduction in biomass compared to the untreated control.
-
GR50/ED50 Determination: Use the dose-response data to calculate the herbicide rate that causes 50% growth reduction (GR50) or 50% effect (ED50).[15][16]
4. Field Trials:
-
Site Selection: Conduct trials in locations with natural weed infestations.
-
Experimental Design: Use a randomized complete block design with multiple replications.
-
Data Collection: In addition to visual injury and biomass, collect data on weed density and, if applicable, crop yield.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by this compound, glyphosate, and glufosinate.
Caption: Putative auxin-like signaling pathway of this compound.
Caption: Glyphosate's inhibition of the shikimate pathway.
Caption: Glufosinate's mechanism of action via glutamine synthetase inhibition.
Conclusion
This compound displays interesting biological activity with context-dependent effects on plant growth. While its inhibitory properties at high concentrations suggest a potential for herbicidal application, further research is required to quantify its efficacy on a diverse range of weed species and to elucidate its precise mechanism of action at phytotoxic levels. In contrast, glyphosate and glufosinate are potent, well-characterized herbicides with established efficacy. The information and protocols provided in this guide are intended to serve as a resource for researchers investigating novel herbicidal compounds and their comparative performance against existing commercial standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 3. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 7. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agriculture.basf.com [agriculture.basf.com]
- 9. sbcpd.org [sbcpd.org]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. hracglobal.com [hracglobal.com]
- 15. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptomic Response of Plants to Pteridic Acid and Other Phytohormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Pteridic acid and its alternatives on plants. Drawing from recent experimental data, we delve into the molecular mechanisms underlying their roles in plant growth and stress response. This document is intended to be a valuable resource for researchers in plant biology, agricultural science, and for professionals involved in the development of novel plant growth regulators and stress mitigation agents.
Introduction to Pteridic Acids and Their Analogues
Pteridic acids are a class of spiroketal polyketides produced by Streptomyces species. Initially, Pteridic acids A and B were identified as novel plant growth promoters with auxin-like activity, stimulating the formation of adventitious roots in kidney beans[1]. More recent research has focused on their isomers, Pteridic acid H and F, which have been shown to enhance plant tolerance to abiotic stresses such as drought and salinity[2][3][4][5].
This guide compares the transcriptomic impact of Pteridic acids (specifically H and F, due to the availability of data) with two well-characterized phytohormones:
-
Indole-3-acetic acid (IAA): The most common naturally occurring auxin, known to regulate various aspects of plant growth and development[1][6].
-
Abscisic acid (ABA): A key phytohormone involved in mediating plant responses to abiotic stresses[2][7].
While direct transcriptomic data for Pteridic acid A and B is not currently available in public literature, the analysis of isomers H and F provides valuable insights into the potential mode of action of this class of compounds.
Comparative Transcriptomic Analysis
The transcriptomic response of Arabidopsis thaliana to Pteridic acids H and F, IAA, and ABA reveals distinct and overlapping gene regulation patterns. Below is a summary of the key quantitative data from relevant studies.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to Pteridic Acids and Phytohormones
| Treatment | Concentration | Tissue | Duration of Treatment | No. of Upregulated DEGs | No. of Downregulated DEGs | Total DEGs | Key Pathways Affected | Reference |
| Pteridic acid H | 1.3 nM | Seedlings | Not Specified | 118 | 100 | 218 | Photosynthesis, Response to stimulus, Abiotic stress defense | Yang et al., 2023[2][7] |
| Pteridic acid F | 1.3 nM | Seedlings | Not Specified | 129 | 111 | 240 | Photosynthesis, Response to stimulus, Abiotic stress defense | Yang et al., 2023[2][7] |
| Indole-3-acetic acid (IAA) | Not Specified | Leaf 8 (27 DAS) | 4 hours | 1007 | 790 | 1797 | Auxin-inducible genes, Senescence-associated genes | P. et al., 2020[6] |
| Indole-3-acetic acid (IAA) | Not Specified | Leaf 8 (31 DAS) | 4 hours | 258 | 468 | 726 | Auxin-inducible genes, Senescence-associated genes | P. et al., 2020[6] |
| Indole-3-acetic acid (IAA) | Not Specified | Leaf 8 (35 DAS) | 4 hours | 1551 | 1924 | 3475 | Auxin-inducible genes, Senescence-associated genes | P. et al., 2020[6] |
| Abscisic acid (ABA) | 0.001-100 µM | Seedlings | Not Specified | Not specified | Not specified | 5749 | Water transport, Stress response | Xing & Cutler, 2022[2] |
| Abscisic acid (ABA) | 1 µM | Seedlings | Not Specified | 262 | 125 | 387 | Stress response, Kinases, Zinc-finger proteins | Zheng et al., 2005[4][8] |
Experimental Protocols
Transcriptomic Analysis of Arabidopsis thaliana Response to Pteridic Acids H and F
-
Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Col-0) seedlings were grown on Murashige and Skoog (MS) medium.
-
Treatment: Seedlings were treated with 1.3 nM Pteridic acid H or F under salinity stress conditions (80 mM NaCl)[9].
-
RNA Extraction and Sequencing: Total RNA was extracted from whole seedlings. RNA sequencing was performed to identify differentially expressed genes.
-
Bioinformatic Analysis: The reads were mapped to the Arabidopsis thaliana reference genome. Differentially expressed genes were identified based on fold change and statistical significance. Gene Ontology (GO) and pathway enrichment analyses were performed to identify the biological processes affected.
Transcriptomic Analysis of Arabidopsis thaliana Response to Indole-3-acetic acid (IAA)
-
Plant Material and Growth Conditions: Arabidopsis thaliana plants were grown in a controlled environment.
-
Treatment: Plants at 27, 31, or 35 days after sowing (DAS) were sprayed with an IAA solution. The eighth leaf was harvested 4 hours after treatment[6].
-
Microarray Analysis: Total RNA was extracted from the leaves and hybridized to an Arabidopsis microarray chip to determine gene expression levels[6].
-
Data Analysis: The microarray data was normalized, and genes with a significant change in expression (at least 2-fold) were identified[6].
Transcriptomic Analysis of Arabidopsis thaliana Response to Abscisic Acid (ABA)
-
Plant Material and Growth Conditions: Arabidopsis thaliana seedlings were grown in vitro.
-
Treatment: Seedlings were treated with a range of ABA concentrations (0.001 to 100 µM)[2].
-
RNA Sequencing: Total RNA was extracted, and RNA sequencing was performed to analyze the transcriptome[2].
-
Data Analysis: Dose-dependent gene expression profiles were analyzed to identify ABA-responsive genes. The sensitivity of these genes to ABA was determined using effective dose (ED50) and benchmark dose (BMD) values[2].
Visualizing Molecular Pathways and Workflows
Proposed Signaling Pathway for Pteridic Acid-Mediated Stress Response
References
- 1. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic Profiling of Arabidopsis Abscisic Acid Sensitivity and Receptor Function [escholarship.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Transcriptome Analysis Reveals Specific Modulation of Abscisic Acid Signaling by ROP10 Small GTPase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis of ABA/JA-Dual Responsive Genes in Rice Shoot and Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Genetic Blueprint for Pteridic Acids: A Comparative Guide to Biosynthetic Gene Cluster Confirmation
For researchers, scientists, and drug development professionals, the definitive identification of a biosynthetic gene cluster (BGC) is a critical step in harnessing the potential of novel natural products. This guide provides a comparative analysis of the experimental evidence confirming the biosynthetic gene cluster for pteridic acids, a class of spiroketal polyketides with potent plant growth-regulating properties. We delve into the methodologies and data that have solidified our understanding of how these valuable compounds are synthesized in nature.
Pteridic acids are produced by various Streptomyces species and have been shown to alleviate abiotic stress in plants, making them promising candidates for agricultural applications.[1][2][3][4][5] The biosynthetic gene cluster responsible for their production, designated as the 'pta' cluster, has been identified and functionally characterized. Notably, this BGC is bifunctional, also directing the synthesis of the well-known antimicrobial agent, elaiophylin.[2][3][4][6] This guide will compare the wild-type producing strain with genetically engineered mutants to provide a clear picture of the evidence confirming the pta BGC's role in pteridic acid biosynthesis.
Comparative Analysis of Metabolite Production
The functional confirmation of the pta gene cluster was achieved through targeted gene disruption using CRISPR-based genome editing in Streptomyces iranensis HM 35.[1][2] The production of pteridic acids and elaiophylin in the wild-type strain was compared to that in two key mutant strains: one with a knockout of the ptaA gene and another with site-specific mutations in the thioesterase (TE) domain of the polyketide synthase. The results, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS), are summarized below.
| Strain | Genetic Modification | Pteridic Acid H & F Production | Elaiophylin Production | Reference |
| S. iranensis HM 35 (Wild-Type) | None | Detected | Detected | [1] |
| S. iranensis HM 35/ΔptaA | STOP codon introduced in ptaA | Abolished | Abolished | [1][7] |
| S. iranensis HM 35 (M2089I + E2090K + D2091M) | Site-directed mutagenesis in the TE domain | Abolished | Abolished | [8] |
Proposed Biosynthetic Pathway of Pteridic Acids
The pta gene cluster spans approximately 56 kb and contains 20 genes that encode the enzymatic machinery for pteridic acid synthesis.[9] The biosynthesis is proposed to be initiated by a modular type I polyketide synthase (PKS).[2][9] The polyketide chain undergoes a series of modifications, and a key step is the thioesterase-mediated release. Following this, a spontaneous spiroketalization is thought to form the characteristic 6,6-spiroketal core structure of pteridic acids F and H.[1]
Experimental Workflow for BGC Confirmation
The confirmation of the pta BGC's function involved a systematic workflow combining bioinformatics, genetic engineering, and analytical chemistry.[2][5][9] The process began with the in silico identification of the putative pta BGC in the genome of S. iranensis based on its similarity to the known elaiophylin BGC.[9] Subsequently, CRISPR-based editing was employed to create targeted mutations, and the resulting phenotypes were analyzed using LC-MS to detect changes in metabolite production.[1]
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to confirm the function of the pteridic acid biosynthetic gene cluster.
1. CRISPR-Cas9-Based Gene Disruption in S. iranensis
-
Vector Construction: A CRISPR-Cas9 editing plasmid was constructed to introduce a premature STOP codon into the target gene (ptaA) or to introduce specific amino acid substitutions in the thioesterase (TE) domain. The plasmid contained the Cas9 nuclease, a guide RNA targeting the gene of interest, and homology-directed repair templates.
-
Protoplast Transformation: Protoplasts of S. iranensis were prepared and transformed with the editing plasmid via polyethylene glycol-mediated transformation.
-
Mutant Selection and Verification: Transformants were selected, and successful gene editing was confirmed by PCR amplification of the target region and subsequent Sanger sequencing.[1]
2. LC-MS/MS Analysis of Metabolite Production
-
Sample Preparation: Wild-type and mutant strains of S. iranensis were cultivated under conditions conducive to secondary metabolite production. The fermentation broth was then extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.
-
Chromatographic Separation: The extracted metabolites were separated using a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with solvents such as water and acetonitrile, both containing a small percentage of formic acid, was typically used.
-
Mass Spectrometry Detection: The eluent from the HPLC was introduced into a high-resolution mass spectrometer. The production of pteridic acids H and F was monitored by extracting the ion chromatograms corresponding to their respective [M+H]⁺ ions (m/z 383.2428).[1][8] Elaiophylin production was monitored by its corresponding [M+Na]⁺ ion (m/z 1047.5863).[1][8] The absence of these peaks in the mutant strains compared to the wild-type confirmed the role of the targeted genes in their biosynthesis.
Conclusion
The combination of bioinformatic prediction, precise CRISPR-Cas9-mediated gene editing, and sensitive LC-MS/MS analysis has provided unequivocal evidence for the function of the pta biosynthetic gene cluster in the production of pteridic acids. The abolishment of pteridic acid and elaiophylin biosynthesis upon disruption of key genes within this cluster confirms its direct involvement. This foundational knowledge is crucial for future efforts to engineer the biosynthesis of these valuable compounds for agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Pteridic Acid A: A Comparative Analysis of its Cross-Reactivity with Plant Hormone Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pteridic acid A's interaction with established plant hormone signaling pathways. While research has highlighted its auxin-like properties, this document delves into the nuances of this interaction and explores available data on its cross-reactivity with other key phytohormone pathways, offering insights for researchers in plant biology and drug development.
Introduction to this compound
Pteridic acids are a class of spiroketal polyketides produced by soil-dwelling bacteria of the genus Streptomyces. This compound, along with its congener Pteridic acid B, was first identified as a potent plant growth promoter with auxin-like activity.[1][2] These compounds have been shown to induce the formation of adventitious roots in kidney beans at nanomolar concentrations, a classic auxin response.[3] More recent investigations into other forms, such as Pteridic acids H and F, have revealed a more complex role in mediating plant responses, particularly in alleviating abiotic stress, suggesting potential cross-talk with other hormone pathways, notably the abscisic acid (ABA) signaling cascade.[4][5]
Cross-Reactivity with the Auxin Pathway
This compound exhibits significant cross-reactivity with the auxin signaling pathway, although recent evidence suggests a mode of action that may differ from canonical auxins like indole-3-acetic acid (IAA).
Comparative Data on Root Development
Studies on Arabidopsis thaliana have provided quantitative data on the effects of Pteridic acids on root architecture. While this compound and B are noted for their ability to induce adventitious roots, experiments with Pteridic acids H and F show a different physiological response.[3][4]
| Treatment | Primary Root Length (% of Control) | Lateral Root Density (% of Control) | Adventitious Root Formation | Reference |
| This compound (1 nM) | Data not available | Data not available | Promotes | [3] |
| IAA (1.3 nM) | Increased | Significantly Increased | Promotes | [4] |
| Pteridic acid H (0.5 ng/mL; ~1.3 nM) | Increased by 54.5% (under drought stress) | No significant promotion | Does not promote | [4][5] |
| Pteridic acid F (0.5 ng/mL; ~1.3 nM) | Increased by 30.5% (under drought stress) | No significant promotion | Does not promote | [4] |
Gene Expression Analysis
Transcriptomic analyses of Arabidopsis seedlings treated with Pteridic acids H and F revealed the upregulation of genes associated with the auxin-activated signaling pathway.[6] This indicates that Pteridic acids can trigger downstream components of the auxin signaling cascade, even if the ultimate phenotypic outcomes diverge from those of IAA.
Experimental Protocols
This protocol is adapted from standard methods for assessing root system architecture.[7][8]
-
Seed Sterilization and Plating: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water. Seeds are then plated on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
Stratification and Germination: Plates are stratified at 4°C for 2 days in the dark to synchronize germination and then transferred to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Treatment Application: After 4-5 days, seedlings of uniform size are transferred to fresh half-strength MS plates supplemented with this compound (e.g., 1 nM), IAA (e.g., 1.3 nM), or a solvent control.
-
Data Acquisition and Analysis: Plates are placed vertically in the growth chamber. Images of the plates are captured daily for 5-7 days. Primary root length and lateral root number are measured using image analysis software such as ImageJ.
This protocol is based on the initial findings for Pteridic acids A and B.[3]
-
Plant Material: Kidney bean seeds are germinated in vermiculite or sterile sand for 7-10 days until the primary leaves have expanded.
-
Explant Preparation: The epicotyl is excised below the primary leaves, and the base of the cutting is used for the assay.
-
Treatment: The basal end of the cuttings is placed in a solution containing this compound (e.g., 1 nM), IAA (positive control), or a solvent control.
-
Incubation: Cuttings are incubated under high humidity and controlled light and temperature conditions.
-
Evaluation: The number of adventitious roots emerging from the base of the hypocotyl is counted after 7-10 days.
Signaling Pathway Diagram
Cross-Reactivity with the Abscisic Acid (ABA) Pathway
While this compound's direct interaction with the ABA pathway has not been extensively studied, research on Pteridic acids H and F provides strong evidence for cross-talk, particularly in the context of abiotic stress responses.
Comparative Data on Abiotic Stress Tolerance
Pteridic acids H and F have been shown to enhance plant tolerance to drought and salinity stress, a role traditionally associated with ABA.[4][5]
| Treatment | Primary Root Length (% of Control under Drought) | Fresh Weight (% of Control under Drought) | Reference |
| Pteridic acid H (0.5 ng/mL) | +54.5% | +89.0% | [4] |
| Pteridic acid F (0.5 ng/mL) | +30.5% | +56.7% | [4] |
| ABA (1.3 nM) | Less effective than Pteridic acid H | Less effective than Pteridic acid H | [4] |
Gene Expression Analysis
Transcriptomic data from Pteridic acid H and F-treated Arabidopsis seedlings show an upregulation of multiple stress-responsive genes, indicating an overlap with ABA-mediated stress signaling pathways.[9][10]
Experimental Protocol
-
Plant Growth: Arabidopsis thaliana seedlings are grown on half-strength MS plates as described in section 2.3.1.
-
Stress Induction: After 4-5 days, seedlings are transferred to fresh MS plates containing either a drought stress-inducing agent (e.g., 15% polyethylene glycol (PEG)) or high salt (e.g., 150 mM NaCl).
-
Treatment Application: The stress-inducing media is supplemented with this compound (concentration to be determined), ABA (e.g., 1.3 nM) as a positive control, or a solvent control.
-
Phenotypic Analysis: After 7-10 days of stress treatment, seedling survival rate, primary root length, and fresh weight are measured and compared across treatments.
Signaling Pathway Diagram
Cross-Reactivity with Other Plant Hormone Pathways: A Knowledge Gap
Currently, there is a significant lack of published experimental data directly comparing the effects of this compound with other major plant hormone pathways, including:
-
Cytokinins: Regulate cell division and shoot formation.
-
Gibberellins (GA): Involved in stem elongation, germination, and flowering.
-
Ethylene: A gaseous hormone that regulates fruit ripening and senescence.
-
Salicylic Acid (SA): A key regulator of defense against biotrophic pathogens.
-
Jasmonic Acid (JA): Mediates defense against necrotrophic pathogens and insects.
-
Brassinosteroids (BR): Steroid hormones that regulate cell expansion and photomorphogenesis.
The auxin-like activity of this compound suggests potential antagonistic or synergistic interactions with cytokinins, given the well-established auxin/cytokinin crosstalk in regulating root and shoot development. However, this remains to be experimentally verified.
Future Research Directions and Experimental Workflow
To address this knowledge gap, a systematic investigation into the cross-reactivity of this compound is required. The following experimental workflow is proposed:
Conclusion
This compound demonstrates clear auxin-like activity, particularly in the promotion of adventitious roots. However, the broader family of Pteridic acids exhibits a complex interplay with plant hormone signaling, showing significant cross-reactivity with the auxin and ABA pathways to modulate both development and stress responses. The differing activities between this compound/B and H/F highlight the need for further structure-activity relationship studies. A significant knowledge gap remains concerning the interaction of this compound with cytokinin, gibberellin, ethylene, salicylic acid, and jasmonic acid signaling. The experimental frameworks provided in this guide offer a roadmap for future research to elucidate the full spectrum of this compound's biological activity and its potential applications in agriculture and drug development.
References
- 1. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 8. Root growth assay [bio-protocol.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Pteridic acids from different Streptomyces species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pteridic acids, a class of polyketide natural products synthesized by various Streptomyces species. Pteridic acids have garnered significant interest due to their diverse biological activities, ranging from plant growth promotion to potential therapeutic applications. This document summarizes key data, details experimental protocols for their study, and visualizes relevant biological and experimental pathways to facilitate further research and development.
Introduction to Pteridic Acids
Pteridic acids are a family of structurally related spirocyclic polyketides. They are secondary metabolites produced by bacteria of the genus Streptomyces, which are renowned for their prolific production of bioactive compounds. The core chemical structure of Pteridic acids features a spiroketal moiety, and variations in the side chains and stereochemistry give rise to the different analogues. These structural differences are responsible for their diverse biological functions.
Comparative Analysis of Pteridic Acids
This section provides a comparative overview of various Pteridic acids isolated from different Streptomyces species, focusing on their production, and biological activities.
Producing Organisms and Yields
Pteridic acids have been isolated from several Streptomyces species, each producing a unique profile of these compounds. While precise yield comparisons are challenging due to variations in culture conditions and reporting, available data on the producing strains and isolated compounds are summarized below.
| Pteridic Acid | Producing Streptomyces Species | Reported Yield | Reference |
| Pteridic Acid A | Streptomyces hygroscopicus TP-A0451 | Not explicitly quantified in available literature. | [1] |
| Pteridic Acid B | Streptomyces hygroscopicus TP-A0451 | Not explicitly quantified in available literature. | [1] |
| Pteridic Acids C-G | Streptomyces sp. SCSGAA 0027 | Not explicitly quantified in available literature. | [2][3] |
| Pteridic Acid H | Streptomyces iranensis HM 35 | 15.0 mg from 175 L of culture broth. | [4][5] |
| Pteridic Acid F | Streptomyces iranensis HM 35 | 4.0 mg from 175 L of culture broth. | [4][5] |
| Pteridic Acid F | Streptomyces pseudoverticillus YN17707 | Not explicitly quantified in available literature. | [6] |
| Pteridic Acid H & F | Streptomyces violaceusniger Tu 4113 | Produced, but yield not quantified. | [6] |
| Pteridic Acid H & F | Streptomyces rapamycinicus NRRL 5491 | Produced, but yield not quantified. | [6] |
Biological Activities: A Comparative Overview
Pteridic acids exhibit a range of biological activities, with some showing promise in agriculture and others in medicine. The following tables summarize the available quantitative data on their performance.
Table 1: Plant Growth-Promoting and Abiotic Stress Alleviation Effects
| Pteridic Acid | Biological Effect | Concentration | Observed Effect | Plant Model | Reference |
| This compound | Auxin-like activity, induction of adventitious roots. | 1 nM | As effective as indoleacetic acid (IAA). | Kidney bean (Phaseolus vulgaris) | [1] |
| Pteridic Acid B | Auxin-like activity, induction of adventitious roots. | 1 nM | As effective as indoleacetic acid (IAA). | Kidney bean (Phaseolus vulgaris) | [1] |
| Pteridic Acid H | Alleviation of drought stress. | 0.5 ng/mL (1.3 nM) | 54.5% increase in root length and 89% increase in fresh weight. | Arabidopsis thaliana | [4][6][7] |
| Pteridic Acid F | Alleviation of drought stress. | 0.5 ng/mL (1.3 nM) | 30.5% increase in root length and 56.7% increase in fresh weight. | Arabidopsis thaliana | [4][6][7] |
| Pteridic Acid H | Alleviation of salinity stress. | 0.5 ng/mL (1.3 nM) | 74.0% increase in root length and 126.2% increase in fresh weight. | Arabidopsis thaliana | [4][6][7] |
| Pteridic Acid F | Alleviation of salinity stress. | 0.5 ng/mL (1.3 nM) | 61.8% increase in root length and 110.9% increase in fresh weight. | Arabidopsis thaliana | [4][6][7] |
Table 2: Cytotoxic Activity
| Pteridic Acid | Cell Line | IC50 (µM) | Reference |
| Pteridic Acid C | A549 (human lung carcinoma) | > 50 | [2][3] |
| Pteridic Acid C | HCT116 (human colon cancer) | > 50 | [2][3] |
| Pteridic Acid D | A549 (human lung carcinoma) | 25.3 | [2][3] |
| Pteridic Acid D | HCT116 (human colon cancer) | 30.1 | [2][3] |
| Pteridic Acid E | A549 (human lung carcinoma) | 15.8 | [2][3] |
| Pteridic Acid E | HCT116 (human colon cancer) | 18.2 | [2][3] |
| Pteridic Acid F | A549 (human lung carcinoma) | > 50 | [2][3] |
| Pteridic Acid F | HCT116 (human colon cancer) | > 50 | [2][3] |
| Pteridic Acid G | A549 (human lung carcinoma) | 45.2 | [2][3] |
| Pteridic Acid G | HCT116 (human colon cancer) | > 50 | [2][3] |
Table 3: Antimicrobial Activity
Data on the antimicrobial activity of Pteridic acids is limited. Pteridic acids E-G have been reported to exhibit weak antibacterial activity against Bacillus subtilis, however, specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.[8] Further research is required to fully characterize the antimicrobial spectrum and potency of this class of compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Purification of Pteridic Acids from Streptomyces
Objective: To isolate and purify Pteridic acids from the culture broth of a producing Streptomyces strain.
Materials:
-
Streptomyces culture broth
-
Ethyl acetate
-
Silica gel for chromatography
-
Sephadex LH-20
-
Reversed-phase C18 HPLC column
-
Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water)
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Extraction: Centrifuge the fermented whole broth to separate the mycelium and the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic phases and concentrate in vacuo using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of dichloromethane and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Pool the fractions containing Pteridic acids and further purify them using a Sephadex LH-20 column with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the Pteridic acid-containing fractions by reversed-phase C18 HPLC using a gradient of acetonitrile and water as the mobile phase.
-
Structure Elucidation: Characterize the purified Pteridic acids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Pteridic acids on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
96-well plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pteridic acid stock solutions in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the Pteridic acids. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[4][8][9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Pteridic acids against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pteridic acid stock solutions
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Protocol:
-
Preparation of Pteridic Acid Dilutions: Prepare a two-fold serial dilution of the Pteridic acids in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the Pteridic acid that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[7][10][11]
Plant Growth Promotion Assay (Seed Germination and Root Elongation)
Objective: To evaluate the effect of Pteridic acids on seed germination and root elongation.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, kidney bean)
-
Petri dishes or multi-well plates
-
Filter paper
-
Pteridic acid solutions at various concentrations
-
Control solution (e.g., sterile water or buffer)
-
Growth chamber or incubator with controlled light and temperature
Protocol:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.
-
Plating: Place a sterile filter paper in each petri dish or well of a multi-well plate. Add a defined number of seeds to each filter paper.
-
Treatment: Add the Pteridic acid solutions at different concentrations to the filter paper. Include a control group treated with the solvent only.
-
Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a defined period (e.g., 7-14 days), measure the percentage of seed germination and the length of the primary root for each seedling.
-
Data Analysis: Compare the germination rates and root lengths of the treated groups with the control group to determine the effect of the Pteridic acids on plant growth.[12][13][14]
Visualizations
Biosynthesis of Pteridic Acids H and F
The following diagram illustrates the proposed biosynthetic pathway for Pteridic acids H and F, which are synthesized via a type I polyketide synthase (PKS) pathway.[15][16]
Caption: Proposed biosynthetic pathway of Pteridic acids H and F.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram outlines a typical workflow for the isolation of Pteridic acids from Streptomyces and subsequent screening for their biological activities.
Caption: Workflow for Pteridic acid isolation and bioactivity screening.
Logical Relationship of Pteridic Acid Research
This diagram illustrates the interconnectedness of different research aspects in the study of Pteridic acids.
Caption: Interdisciplinary approach to Pteridic acid research.
References
- 1. researchgate.net [researchgate.net]
- 2. Pteridic acids C-G spirocyclic polyketides from the marine-derived Streptomyces sp. SCSGAA 0027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. dl.astm.org [dl.astm.org]
- 13. elearning.unipd.it [elearning.unipd.it]
- 14. Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pteridic Acid: A Novel Biostimulant for Enhanced Drought and Salinity Stress Tolerance in Plants
For Researchers, Scientists, and Drug Development Professionals
The increasing frequency of drought and high salinity events poses a significant threat to global food security. In the quest for novel solutions to enhance crop resilience, Pteridic acid, a secondary metabolite produced by soil-dwelling Streptomyces bacteria, has emerged as a promising biostimulant. This guide provides a comprehensive comparison of Pteridic acid's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to validate its role in mitigating abiotic stress in plants.
Performance Comparison: Pteridic Acid vs. Standard Phytohormones
Recent studies have demonstrated the efficacy of Pteridic acids, particularly isomers H and F, in promoting plant growth under drought and salinity stress conditions. The following table summarizes the quantitative data from experiments conducted on Arabidopsis thaliana seedlings, comparing the effects of Pteridic acid H and F with the well-established plant hormones Abscisic acid (ABA) and Indole-3-acetic acid (IAA).
| Treatment Condition | Parameter | Control (No Treatment) | Pteridic Acid H (1.3 nM) | Pteridic Acid F (1.3 nM) | ABA (1.3 nM) | IAA (1.3 nM) |
| Drought Stress | Primary Root Length (% increase) | 0% | 54.5%[1][2] | 30.5%[1][2] | < 54.5%[1][2] | < 54.5%[1][2] |
| Fresh Weight (% increase) | 0% | 89%[1][2] | 56.7%[1][2] | < 89%[1][2] | < 89%[1][2] | |
| Salinity Stress | Primary Root Length (% increase) | 0% | 74.0%[1][2] | 61.8%[1][2] | < 74.0%[3] | Not Reported |
| Fresh Weight (% increase) | 0% | 126.2%[1][2] | 110.9%[1][2] | < 126.2%[3] | Not Reported |
Key Findings:
-
Pteridic acids H and F significantly enhance root growth and biomass in Arabidopsis thaliana seedlings under both drought and salinity stress.[1][2]
-
At a low concentration of 1.3 nM, Pteridic acid H demonstrated superior performance in promoting root length and fresh weight compared to the key stress-response hormone ABA and the growth-promoting hormone IAA under drought conditions.[1][2]
-
Under salinity stress, both Pteridic acid H and F substantially increased root length and fresh weight, with Pteridic acid H showing a more pronounced effect.[1][2]
Unraveling the Mechanism: Pteridic Acid-Induced Stress Signaling
Pteridic acids appear to confer stress tolerance by modulating the plant's own defense mechanisms. Transcriptomic analysis of Arabidopsis seedlings treated with Pteridic acids under salinity stress revealed the upregulation of multiple stress-responsive genes.[4][5][6] This suggests that Pteridic acids act as signaling molecules that trigger a cascade of downstream responses, leading to enhanced stress adaptation.
The following diagram illustrates the proposed signaling pathway initiated by Pteridic acid in response to drought and salinity stress.
Caption: Proposed signaling pathway of Pteridic acid in response to abiotic stress.
Experimental Protocols
To facilitate the validation and further exploration of Pteridic acid's role in stress tolerance, detailed methodologies for key experiments are provided below.
In Vitro Plant Growth Assay under Abiotic Stress
This protocol outlines the procedure for assessing the effect of Pteridic acids on plant growth under simulated drought and salinity conditions.
Caption: Experimental workflow for in vitro plant growth assay.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Polyethylene glycol (PEG) 6000 for drought stress simulation
-
Sodium chloride (NaCl) for salinity stress simulation
-
Pteridic acid H and F stock solutions
-
Abscisic acid (ABA) stock solution
-
Indole-3-acetic acid (IAA) stock solution
-
Petri plates
-
Sterile water
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 10% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile water.
-
Medium Preparation: Prepare half-strength MS medium supplemented with 1% sucrose and 0.8% agar. For stress treatments, add 15% (w/v) PEG-6000 to simulate drought or 80 mM NaCl for salinity stress.[7] Autoclave the medium.
-
Treatment Application: After the medium has cooled to approximately 50°C, add the respective treatments (Pteridic acid H, Pteridic acid F, ABA, or IAA) to a final concentration of 1.3 nM. Pour the medium into sterile Petri plates.
-
Plating and Stratification: Once the medium has solidified, plate the sterilized seeds on the surface. Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Incubation: Transfer the plates to a growth chamber and incubate them vertically under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: After 10-14 days of growth, carefully remove the seedlings from the medium. Measure the primary root length and the fresh weight of the seedlings.[7] Statistical analysis should be performed to determine the significance of the observed differences.
Gene Expression Analysis by RT-qPCR
To validate the effect of Pteridic acid on stress-responsive gene expression, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) can be performed.
Procedure:
-
Plant Material and Treatment: Grow Arabidopsis thaliana seedlings as described above under salinity stress conditions with and without Pteridic acid treatment.
-
RNA Extraction and cDNA Synthesis: Harvest whole seedlings after a specific treatment period and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit and synthesize first-strand cDNA from the purified RNA.
-
RT-qPCR: Perform RT-qPCR using gene-specific primers for selected stress-responsive genes (e.g., RD29A, RD29B, KIN1, COR15A). Use a suitable housekeeping gene (e.g., ACTIN2) as an internal control for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.
Conclusion and Future Directions
The presented data strongly supports the role of Pteridic acid, particularly isomers H and F, as a potent biostimulant for enhancing drought and salinity stress tolerance in plants.[4][8] Its ability to outperform established phytohormones at nanomolar concentrations highlights its potential as a novel and efficient tool for sustainable agriculture.[1][2]
Further research is warranted to:
-
Elucidate the specific receptors and downstream signaling components involved in the Pteridic acid-mediated stress response.
-
Investigate the efficacy of Pteridic acid in a broader range of crop species.
-
Conduct field trials to validate its performance under real-world agricultural conditions.
The discovery of Pteridic acid's function opens up new avenues for the development of innovative strategies to mitigate the impacts of climate change on agriculture and ensure global food security.[4][6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces alleviate abiotic stress in plant by producing pteridic acids | SLU publication database (SLUpub) [publications.slu.se]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. oathbiome.com [oathbiome.com]
Safety Operating Guide
Prudent Disposal of Pteridic Acid A: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Pteridic acid A must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive overview of recommended disposal procedures based on its chemical properties and general laboratory safety principles.
Key Chemical and Physical Properties
Understanding the physicochemical characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.[1]
| Property | Value |
| Molecular Formula | C21H32O5 |
| Molecular Weight | 364.5 g/mol [1] |
| XLogP3 | 3.8[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 6[1] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound is contingent on its form (pure substance or in solution) and whether it has been contaminated with other hazardous materials.
Procedure for Uncontaminated this compound (Solid)
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Characterization: Confirm that the this compound is not mixed with any hazardous solvents, heavy metals, or other regulated substances. If contaminated, it must be treated as hazardous waste.
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should read: "Non-Hazardous Waste: this compound". For trace amounts, such as residue on weighing paper, this can be disposed of in the regular laboratory trash, provided it is securely contained to prevent aerosolization.
-
Final Disposal: For larger quantities, consult your institution's waste management guidelines. As a combustible solid, incineration through a licensed waste disposal contractor is the preferred method.
Procedure for this compound in Solution
-
Solvent Identification: The disposal method is primarily determined by the solvent used.
-
Non-Halogenated Organic Solvents: If this compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, methanol, acetone), it should be collected in a designated waste container for flammable organic liquids.
-
Halogenated Organic Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a separate, designated container for halogenated waste.
-
Aqueous Solutions: For dilute, non-hazardous aqueous solutions, neutralization may be an option. Adjust the pH to a neutral range (typically 6-8) using a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) before disposal down the sanitary sewer, in accordance with local regulations. Always add the base slowly and with stirring to control any exothermic reaction.
-
Procedure for Contaminated this compound
If this compound is contaminated with a hazardous substance, the mixture must be treated as hazardous waste, following the disposal protocol for the most hazardous component.
-
Labeling: Attach a hazardous waste tag to the container, clearly identifying all constituents and their approximate concentrations.
-
Storage: Store the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste. Ensure segregation from incompatible materials.
-
Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can manage this compound waste responsibly, minimizing environmental impact and ensuring a safe working environment. Always consult your institution's specific waste management protocols and the relevant Safety Data Sheets for all chemicals involved in your work.
References
Personal protective equipment for handling Pteridic acid A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Pteridic acid A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known cytotoxic and antitumor properties of related pteridic acids and the general guidelines for handling potent spirocyclic polyketides.[1][2][3][4] this compound should be treated as a potentially hazardous substance.
Immediate Safety and Personal Protective Equipment (PPE)
Given the cytotoxic potential of analogous compounds, such as Pteridic acid hydrate and Pteridic acid C which have been shown to arrest cancer cells, and Pterocidin, a known cytotoxic compound isolated from the same source as Pteridic acids A and B, stringent safety measures are imperative.[5][6] The broader class of spirotetronate polyketides, to which pteridic acids belong, is recognized for potent antibacterial and antitumor activities.[1][2][4]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. |
| Lab Coat | Disposable, solid-front, back-closing gown. | To protect clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To prevent eye contact from splashes or aerosols. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or dust. | To avoid inhalation of the compound. |
Operational Plan: Handling and Experimental Protocol
All manipulations of this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
Experimental Workflow:
Diagram 1: Experimental Workflow for Handling this compound. This diagram outlines the procedural flow for safely working with this compound, from initial preparation to final disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Conduct all weighing and solution preparation activities within a chemical fume hood or other contained ventilation device.
-
Use disposable equipment whenever possible to minimize cross-contamination.
-
-
Experimentation:
-
Keep all containers with this compound tightly sealed when not in use.
-
When adding the compound to cell cultures or other experimental systems, do so carefully to avoid splashes or aerosol generation.
-
Clearly label all solutions and experimental setups containing this compound.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate decontamination solution (e.g., a high-pH solution, if compatible with the materials) after each use.
-
Remove and dispose of outer gloves immediately after handling the compound.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container for cytotoxic waste. | Includes contaminated gloves, gowns, pipette tips, and other disposables. |
| Liquid Waste | Labeled, sealed, leak-proof container for hazardous chemical waste. | Includes unused solutions and contaminated media. |
| Sharps | Labeled, puncture-proof sharps container. | Includes needles and contaminated glass. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous and cytotoxic waste.
Spill Management Workflow:
Diagram 2: Spill Response Protocol. This flowchart details the immediate steps to be taken in the event of a this compound spill.
In case of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, contain the spill using a chemical spill kit. Clean the area with a suitable decontaminating agent and dispose of all cleanup materials as cytotoxic waste. Report the spill to the appropriate safety personnel.
References
- 1. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Spirotetronate polyketides as leads in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pteridic acid hydrate and pteridic acid C produced by StreStreptomyces pseudoverticillus YN17707 induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
